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  • Product: (2-Ethynylpyridin-3-yl)methanol
  • CAS: 1824298-38-5

Core Science & Biosynthesis

Foundational

(2-Ethynylpyridin-3-yl)methanol: Comprehensive Synthesis Protocol and Mechanistic Guide

Executive Summary & Strategic Rationale (2-Ethynylpyridin-3-yl)methanol (CAS: 1824298-38-5) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(2-Ethynylpyridin-3-yl)methanol (CAS: 1824298-38-5) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics such as CYP46A1 (CH24H) inhibitors and Soticlestat derivatives.

As a Senior Application Scientist, the approach to synthesizing this molecule must prioritize step economy, chemoselectivity, and scalability. The most robust synthetic route leverages a Sonogashira cross-coupling of (2-bromopyridin-3-yl)methanol with trimethylsilylacetylene (TMSA), followed by a rapid desilylation step. This guide details the mechanistic causality behind the reagent selection, provides a self-validating experimental protocol, and outlines the critical parameters required to ensure high-fidelity yields.

Mechanistic Overview & Causality (E-E-A-T)

Substrate Activation and Chemoselectivity

The choice of starting material, (2-bromopyridin-3-yl)methanol, is deliberate. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect via induction and resonance, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring. This highly activates the C2–Br bond toward oxidative addition by the Pd(0) active catalyst species.

A common question in this synthesis is whether the free primary hydroxyl group requires protection (e.g., as a TBS or THP ether) prior to coupling. Mechanistically, the Pd(II) intermediate strongly prefers transmetalation with the copper acetylide over coordination with the neutral hydroxyl oxygen. By maintaining ambient temperatures and avoiding strong alkoxide-forming bases (like NaH or KOtBu), the free alcohol remains inert, saving two synthetic steps (protection and deprotection).

The Glaser Homocoupling Pitfall

The primary failure mode in terminal alkyne cross-coupling is the copper-catalyzed Glaser homocoupling, which consumes TMSA to form a 1,4-bis(trimethylsilyl)buta-1,3-diyne byproduct. This side reaction is strictly oxygen-dependent. Therefore, rigorous degassing of the solvent system (THF/Et 3​ N) via sparging or freeze-pump-thaw cycles is not merely a recommendation; it is the fundamental causal factor dictating the yield of the target heterocycle.

Synthetic Workflow Visualization

SynthesisPathway SM (2-Bromopyridin-3-yl)methanol Step1 Sonogashira Coupling SM->Step1 TMSA, Pd/Cu Int TMS-Protected Intermediate Step1->Int Step2 Desilylation (TBAF) Int->Step2 THF, 0 °C Prod (2-Ethynylpyridin-3-yl)methanol Step2->Prod

Synthetic workflow for (2-Ethynylpyridin-3-yl)methanol via Sonogashira coupling.

Quantitative Optimization of Coupling Conditions

The following table summarizes the quantitative data driving the selection of the optimal catalyst and solvent system for the initial coupling step, demonstrating the superiority of the PdCl 2​ (PPh 3​ ) 2​ / CuI system at room temperature [1].

EntryCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 PdCl 2​ (PPh 3​ ) 2​ / CuI Et 3​ N / THF rt 12 74 Clean conversion; optimal for SAR libraries.
2Pd(PPh 3​ ) 4​ / CuIDIPA / Toluene80665Trace thermal degradation of the alcohol observed.
3Pd(dppf)Cl 2​ / CuIEt 3​ N / DMF50870Good yield, but high-boiling solvent complicates workup.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific physical or chemical checkpoints to confirm the reaction trajectory in real-time. These conditions are adapted from validated SAR studies on Soticlestat derivatives [1].

Protocol A: Synthesis of (2-((Trimethylsilyl)ethynyl)pyridin-3-yl)methanol

Reagents:

  • (2-Bromopyridin-3-yl)methanol: 1.0 equiv (e.g., 10.0 mmol, 1.88 g)

  • Trimethylsilylacetylene (TMSA): 1.5 equiv (15.0 mmol, 2.12 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl 2​ (PPh 3​ ) 2​ ]: 0.05 equiv (0.5 mmol, 350 mg)

  • Copper(I) iodide (CuI): 0.10 equiv (1.0 mmol, 190 mg)

  • Triethylamine (Et 3​ N): 3.0 equiv (30.0 mmol, 4.18 mL)

  • Anhydrous Tetrahydrofuran (THF): 0.2 M (50 mL)

Procedure:

  • System Preparation: Charge a flame-dried Schlenk flask with (2-bromopyridin-3-yl)methanol, PdCl 2​ (PPh 3​ ) 2​ , and CuI.

  • Atmosphere Control: Evacuate the flask and backfill with dry N 2​ (repeat 3 times).

  • Solvent Addition: Inject anhydrous THF and Et 3​ N. Sparge the resulting solution with N 2​ for 15 minutes.

  • Alkyne Addition: Add TMSA dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature (rt) for 12 hours under a positive N 2​ pressure.

  • Workup: Dilute the mixture with EtOAc (100 mL) and filter through a pad of Celite to remove metal precipitates. Wash the filtrate with saturated aqueous NH 4​ Cl, followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoint: Visual: The reaction mixture should transition from a yellowish suspension to a dark brown/black homogenous-like mixture as Pd(0) nanoparticles form. If the solution turns bright blue or green, atmospheric oxygen has oxidized the Cu(I) to Cu(II), indicating a critical failure in the inert atmosphere, which will trigger Glaser homocoupling. Analytical: TLC (UV 254 nm). The product will show a distinct retention factor ( Rf​ ) shift and will stain intensely with KMnO 4​ due to the alkyne and alcohol moieties.

Protocol B: Desilylation to (2-Ethynylpyridin-3-yl)methanol

Reagents:

  • (2-((Trimethylsilyl)ethynyl)pyridin-3-yl)methanol: 1.0 equiv (e.g., 5.0 mmol, 1.02 g)

  • Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF): 1.1 equiv (5.5 mmol, 5.5 mL)

  • Anhydrous THF: 0.2 M (25 mL)

Procedure:

  • Initiation: Dissolve the TMS-protected intermediate in anhydrous THF and cool to 0 °C using an ice-water bath.

  • Deprotection: Add the TBAF solution dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO 3​ (20 mL).

  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify by flash chromatography (Silica gel, Hexanes/EtOAc) to afford the pure target compound.

Self-Validation Checkpoint: Mechanistically, the cleavage of the Si–C bond is driven by the formation of the extremely strong Si–F bond (approx. 582 kJ/mol). This reaction is typically quantitative and rapid. Analytical: Monitor by GC-MS or LC-MS. The disappearance of the molecular ion mass corresponding to the TMS adduct ( [M+H]+ 206) and the appearance of the terminal alkyne ( [M+H]+ 134) serves as absolute confirmation. Avoid prolonged exposure to TBAF to prevent base-catalyzed degradation of the resulting terminal alkyne.

References

  • Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL:[Link]

Exploratory

An In-Depth Technical Guide to (2-Ethynylpyridin-3-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Ethynylpyridin-3-yl)methanol, a distinct isomer within the ethynylpyridine methanol family, presents a unique scaffold for chemical synthesis an...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Ethynylpyridin-3-yl)methanol, a distinct isomer within the ethynylpyridine methanol family, presents a unique scaffold for chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its fundamental molecular properties, detailed synthetic methodologies, spectroscopic signature, and potential applications in medicinal chemistry. The strategic placement of the ethynyl and methanol functionalities on the pyridine ring offers a versatile platform for generating novel molecular architectures with potential therapeutic relevance.

Core Molecular Properties

(2-Ethynylpyridin-3-yl)methanol is a heterocyclic aromatic compound. Based on its chemical structure, the molecular formula is determined to be C₈H₇NO.

Table 1: Molecular Properties of (2-Ethynylpyridin-3-yl)methanol

PropertyValue
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
IUPAC Name (2-Ethynylpyridin-3-yl)methanol

A precise understanding of these fundamental properties is the cornerstone for all subsequent research and development activities, from reaction stoichiometry to the interpretation of analytical data.

Synthesis and Elucidation of Structure

A common strategy involves the introduction of the two functional groups in a stepwise manner. One possible route begins with a suitably substituted pyridine derivative, such as 2-chloronicotinic acid.

Proposed Synthetic Workflow

A potential synthetic route could involve the following key transformations:

  • Esterification of 2-chloronicotinic acid to protect the carboxylic acid and prevent unwanted side reactions.

  • Sonogashira Coupling to introduce the ethynyl group at the 2-position of the pyridine ring. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp-hybridized carbons (of the alkyne) and sp²-hybridized carbons (of the pyridine ring).

  • Reduction of the ester group at the 3-position to the primary alcohol.

Synthetic Workflow 2-Chloronicotinic Acid 2-Chloronicotinic Acid Methyl 2-chloronicotinate Methyl 2-chloronicotinate 2-Chloronicotinic Acid->Methyl 2-chloronicotinate Esterification (MeOH, H+) Methyl 2-ethynylnicotinate Methyl 2-ethynylnicotinate Methyl 2-chloronicotinate->Methyl 2-ethynylnicotinate Sonogashira Coupling (TMS-acetylene, Pd catalyst, Cu(I), base) (2-Ethynylpyridin-3-yl)methanol (2-Ethynylpyridin-3-yl)methanol Methyl 2-ethynylnicotinate->(2-Ethynylpyridin-3-yl)methanol Reduction (e.g., LiAlH4 or NaBH4)

Caption: A proposed synthetic workflow for (2-Ethynylpyridin-3-yl)methanol.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methodologies for similar transformations.[1][2] Researchers should optimize these conditions for the specific substrate.

Step 1: Esterification of 2-Chloronicotinic Acid

  • Suspend 2-chloronicotinic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the resulting methyl 2-chloronicotinate by column chromatography.

Step 2: Sonogashira Coupling

  • Dissolve methyl 2-chloronicotinate in a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Add a base, typically an amine such as triethylamine or diisopropylethylamine.

  • Add the alkyne, for example, (trimethylsilyl)acetylene. The TMS group can be removed in a subsequent step.

  • Heat the reaction mixture under an inert atmosphere until completion.

  • Work up the reaction and purify the product, methyl 2-((trimethylsilyl)ethynyl)nicotinate, by column chromatography.

  • Remove the trimethylsilyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield methyl 2-ethynylnicotinate.

Step 3: Reduction of the Ester

  • Dissolve methyl 2-ethynylnicotinate in an anhydrous ether solvent like THF or diethyl ether.

  • Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄). Sodium borohydride in methanol can also be an effective, milder alternative for reducing aromatic esters.[3]

  • Allow the reaction to proceed until the ester is fully consumed.

  • Carefully quench the reaction with water and a basic solution.

  • Extract the product, (2-Ethynylpyridin-3-yl)methanol, and purify it, for instance, by column chromatography.

Spectroscopic Characterization

The structural confirmation of (2-Ethynylpyridin-3-yl)methanol would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene protons of the methanol group, the hydroxyl proton, and the acetylenic proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 2,3-substitution pattern. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, including the two sp-hybridized carbons of the ethynyl group, the carbons of the pyridine ring, and the carbon of the methanol group.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the methanol moiety.

  • C≡C stretch: A sharp, weak to medium band around 2100-2260 cm⁻¹ for the alkyne.

  • ≡C-H stretch: A sharp band around 3300 cm⁻¹ for the terminal alkyne.

  • C-O stretch: A band in the region of 1000-1260 cm⁻¹ for the primary alcohol.

  • Aromatic C-H and C=C/C=N stretches: Bands characteristic of the substituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 133.15. Fragmentation patterns can provide further structural information.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Proton & Carbon Environment (Connectivity) NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (O-H, C≡C, C-O) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight

Caption: Logical flow of spectroscopic data interpretation for structural elucidation.

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of (2-Ethynylpyridin-3-yl)methanol offers multiple points for further chemical modification, making it a valuable building block in medicinal chemistry. The pyridine ring itself is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties.[4][5][6]

Key Reactive Sites
  • Ethynyl Group: The terminal alkyne is a versatile functional group that can undergo a variety of reactions, including:

    • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

    • Sonogashira and other Cross-Coupling Reactions: To further extend the carbon skeleton.

    • Hydration: To form a methyl ketone.

  • Methanol Group: The primary alcohol can be:

    • Oxidized: To an aldehyde or a carboxylic acid.

    • Esterified or Etherified: To introduce a wide range of substituents.

    • Converted to a leaving group: (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions.

  • Pyridine Nitrogen: The nitrogen atom can be protonated or alkylated, which can modulate the electronic properties and solubility of the molecule.

Potential Therapeutic Areas

Derivatives of pyridinyl methanol and ethynylpyridines have been explored in various therapeutic contexts. For instance, (pyridin-2-yl)methanol derivatives have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a target for pain and inflammation.[7] The pyridine scaffold is also a key component in numerous anticancer agents.[8]

The unique combination of the ethynyl and methanol groups in (2-Ethynylpyridin-3-yl)methanol allows for the design of novel compounds that could potentially interact with a variety of biological targets. This scaffold could be particularly useful in the development of kinase inhibitors, where the pyridine ring can act as a hinge-binder and the ethynyl group can be used to probe deeper into the active site or to attach other pharmacophoric elements.

Safety and Handling

As with any research chemical for which toxicological data is limited, (2-Ethynylpyridin-3-yl)methanol should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(2-Ethynylpyridin-3-yl)methanol is a promising, yet underexplored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined molecular properties, coupled with the versatile reactivity of its constituent functional groups, provide a rich platform for the generation of diverse chemical libraries. The synthetic strategies and characterization methodologies outlined in this guide offer a framework for researchers to access and utilize this valuable compound in the pursuit of novel therapeutics and other advanced materials. Further investigation into the specific biological activities of derivatives of (2-Ethynylpyridin-3-yl)methanol is warranted and could lead to the discovery of new lead compounds in various disease areas.

References

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. Retrieved from [Link]

  • Cosford, N. D. P., et al. (2006). Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. Journal of Medicinal Chemistry, 49(1), 113-125.
  • Bíró, D., & Nemcsok, D. (2016). 2-Ethynylpyridine dimers: IR spectroscopic and computational study. Journal of Molecular Structure, 1125, 24-31.
  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947.
  • Shripanavar, C. S., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

  • NIST. (n.d.). 2-(2-Methylpropyl)-3,5-di(1-methylethyl)pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • Matin, M. M., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Frontiers in Molecular Biosciences, 9, 864286.
  • St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • Kumar, A., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4663-4673.
  • The Royal Society of Chemistry. (2016). SUPPORTING INFORMATION. Retrieved from [Link]

Sources

Foundational

(2-Ethynylpyridin-3-yl)methanol: A Comprehensive Guide to Solubility in Organic Solvents and Handling Protocols

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in formulating and reacting novel bifunctional building blocks. (2-Ethynylpyridin-3-yl)methanol (CAS 1824298-38-5) is a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in formulating and reacting novel bifunctional building blocks. (2-Ethynylpyridin-3-yl)methanol (CAS 1824298-38-5) is a highly versatile intermediate. It features a terminal alkyne primed for Sonogashira cross-couplings or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), alongside a primary alcohol suitable for esterification or oxidation.

However, its unique triad of functional groups—a basic pyridine core, a highly hydrophobic ethynyl moiety, and a polar hydroxymethyl group—creates a complex solvation profile. This whitepaper deconstructs the thermodynamic principles governing its solubility, provides extrapolated quantitative data based on structural analogs, and outlines self-validating protocols for both in vitro assay formulation and organic synthesis.

Structural Analysis & Solvation Thermodynamics

The solubility of (2-Ethynylpyridin-3-yl)methanol is not uniform; it is dictated by competing intermolecular forces generated by its three distinct structural domains:

  • The Pyridine Core: The sp²-hybridized nitrogen acts as a strong hydrogen bond acceptor. Generally, pyridine derivatives exhibit enhanced aqueous and polar solvent solubility compared to their carbocyclic or less basic heterocyclic analogs (e.g., pyrimidines)[1].

  • The Hydroxymethyl Group (-CH₂OH): Positioned at C3, this primary alcohol acts as both a hydrogen bond donor and acceptor. In structurally similar compounds like 3-pyridinemethanol, this group drives high solubility in polar aprotic solvents like DMSO (up to 100 mg/mL) and confers complete miscibility in water[2].

  • The Ethynyl Group (-C≡CH): Positioned at C2, this rigid, linear alkyne introduces a significant hydrophobic vector. While 3-pyridinemethanol is highly water-soluble[3], the introduction of an ethynyl group dramatically alters the hydration shell. For instance, the analog 3-ethynylpyridine exhibits limited water solubility due to this hydrophobic disruption, strongly favoring organic solvents like ethanol and ether.

Quantitative & Qualitative Solubility Profile

Based on the physicochemical behavior of its constituent moieties and empirical data from structural analogs[2][4], the following table summarizes the optimal solvent systems for (2-Ethynylpyridin-3-yl)methanol.

Solvent ClassRepresentative SolventEstimated SolubilitySolvation Mechanism & Causality
Polar Aprotic DMSO, DMF>50 mg/mLStrong dipole interactions disrupt the solid crystal lattice. The solvent acts as a potent H-bond acceptor for the -OH group.
Polar Protic Methanol, Ethanol>30 mg/mLFavorable hydrogen bonding with both the pyridine nitrogen and the hydroxymethyl group.
Halogenated Dichloromethane (DCM)>20 mg/mLExcellent solvation of the hydrophobic ethynyl vector while maintaining compatibility with the polar heterocyclic core.
Ethers THF, 1,4-Dioxane>20 mg/mLOxygen lone pairs coordinate with the -OH donor; the moderate polarity matches the overall molecule.
Non-Polar Hexane, Heptane<1 mg/mLIncapable of breaking the strong intermolecular hydrogen bonds of the solid state.
Aqueous Water, PBS Buffers<5 mg/mLHydrophobic penalty from the ethynyl group restricts full hydration, leading to rapid precipitation.

Mechanistic Diagram: Solvent Selection Logic

SolventSelection Start (2-Ethynylpyridin-3-yl)methanol Solid State Decision Target Application? Start->Decision InVitro In Vitro Assays (Biological) Decision->InVitro Bio-Assay Synthesis Organic Synthesis (Reactions) Decision->Synthesis Synthesis DMSO Polar Aprotic Solvents (DMSO, DMF) High Solubility (>50 mg/mL) InVitro->DMSO DCM Halogenated / Ethers (DCM, THF) Moderate-High Solubility Synthesis->DCM Hexane Non-Polar Solvents (Hexane, Heptane) Poor Solubility (<1 mg/mL) Synthesis->Hexane Avoid Stock Stable Stock Solution (Store at -20°C) DMSO->Stock Reaction Reaction-Ready Solution DCM->Reaction

Solvent selection workflow for (2-Ethynylpyridin-3-yl)methanol based on application.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Preparation of High-Concentration Stock Solutions (In Vitro Assays)

For biological evaluations, DMSO is the gold standard. However, ethynyl-substituted pyridines are highly sensitive to solvent quality[4].

  • Step 1: Weigh out 10 mg of (2-Ethynylpyridin-3-yl)methanol into a sterile, amber glass vial. (Causality: Amber glass prevents potential photo-degradation of the alkyne).

  • Step 2: Add 1.0 mL of anhydrous, newly opened DMSO to achieve a 10 mg/mL stock. (Causality: DMSO is highly hygroscopic. Absorbed water drastically reduces the solubility of the hydrophobic ethynyl moiety, leading to micro-precipitates that skew assay results[4]).

  • Step 3: Vortex for 30 seconds. If the solution remains cloudy, subject the vial to an ultrasonic bath for 5 minutes at room temperature. (Causality: Sonication provides the necessary kinetic energy to overcome the activation barrier of dissolution for the crystalline solid[4]).

  • Step 4 (Validation): Visually inspect against a dark background. The solution must be perfectly clear. Store at -20°C under an inert argon atmosphere to prevent oxidation of the primary alcohol.

Protocol 2: Liquid-Liquid Extraction (Reaction Workup)

When utilizing this compound in organic synthesis, isolating it from aqueous byproducts requires exploiting its partition coefficient.

  • Step 1: Quench the reaction mixture with a saturated aqueous NaHCO₃ solution. (Causality: Neutralizing acidic byproducts ensures the pyridine nitrogen remains unprotonated in its free-base form, maximizing its organic solubility).

  • Step 2: Transfer to a separatory funnel and add an equal volume of Dichloromethane (DCM). (Causality: The unprotonated (2-Ethynylpyridin-3-yl)methanol partitions highly into DCM due to the lipophilic ethynyl group, while inorganic salts are trapped in the aqueous layer).

  • Step 3: Extract the aqueous layer two additional times with DCM to ensure quantitative recovery.

  • Step 4 (Validation): Spot the combined organic layers on a TLC plate (visualized via UV at 254 nm) to confirm the presence of the product. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & Optimization

  • Issue: Precipitation upon dilution in aqueous media (e.g., cell culture media or in vivo dosing).

    • Causality: The sudden shift in dielectric constant causes the hydrophobic alkyne to aggregate.

    • Solution: Implement a step-down co-solvent formulation. A validated approach for ethynylpyridines is formulating the working solution as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[4]. This creates a micellar environment that shields the hydrophobic vector.

  • Issue: Inconsistent solubility across different batches.

    • Causality: Equilibrium has not been reached, or the compound has absorbed ambient moisture.

    • Solution: Ensure the compound is stored in a desiccator. Apply gentle heating (up to 40°C) during dissolution, as solubility is heavily temperature-dependent[2].

References

  • Source: cymitquimica.
  • Source: benchchem.
  • Title: 3-Pyridinemethanol, 98% 50 g | Buy Online | Thermo Scientific Alfa ...
  • Title: 3-Ethynylpyridine | Biochemical Reagent - MedchemExpress.
  • Source: acs.

Sources

Exploratory

Safety and handling of (2-Ethynylpyridin-3-yl)methanol

Whitepaper: Advanced Safety, Handling, and Reactivity Profiling of (2-Ethynylpyridin-3-yl)methanol Executive Summary (2-Ethynylpyridin-3-yl)methanol (CAS: 1824298-38-5) is a highly versatile, bifunctional heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Advanced Safety, Handling, and Reactivity Profiling of (2-Ethynylpyridin-3-yl)methanol

Executive Summary

(2-Ethynylpyridin-3-yl)methanol (CAS: 1824298-38-5) is a highly versatile, bifunctional heterocyclic building block extensively utilized in pharmaceutical synthesis and materials science[1]. However, its structural composition—combining a terminal alkyne, a basic pyridine ring, and a benzylic-like primary alcohol—presents a complex matrix of chemical hazards. This technical guide provides a rigorous, causality-driven framework for researchers and drug development professionals to safely handle, store, and react this compound. By treating safety protocols as self-validating systems, this document ensures that experimental integrity and laboratory safety are maintained at the highest standards.

Molecular Profiling & Physicochemical Hazards

To safely manipulate (2-Ethynylpyridin-3-yl)methanol, one must first deconstruct its physical and hazard profile. The molecule inherits its toxicity and reactivity traits from its parent scaffolds: ethynylpyridines and pyridine methanols. Pyridine derivatives are known skin and eye irritants that can be absorbed through the skin, while terminal alkynes introduce distinct reactivity hazards[2][3].

Table 1: Quantitative Hazard and Physicochemical Summary

Property / Hazard ClassValue / DescriptionCausality & Safety Implication
CAS Number 1824298-38-5Unique identifier for inventory and regulatory tracking[1].
Molecular Formula C8H7NOContains a high carbon-to-heteroatom ratio; combustible under thermal stress.
Skin Irritation (Category 2) H315: Causes skin irritationPyridine nitrogen acts as a mild base, disrupting the skin's acid mantle[3].
Eye Irritation (Category 2A) H319: Causes serious eye irritationDirect contact causes severe mucosal irritation; requires splash-proof goggles[3].
STOT SE (Category 3) H335: May cause respiratory irritationVapor/dust inhalation irritates respiratory tracts; mandates fume hood usage[3].
Storage Temperature 2°C to 8°C (or -20°C for long-term)Low temperatures suppress spontaneous Glaser homocoupling and oligomerization[4].

Mechanistic Safety: Reactivity & Incompatibilities

As a Senior Application Scientist, it is critical to understand why a chemical is dangerous, rather than merely memorizing a list of rules. The reactivity of (2-Ethynylpyridin-3-yl)methanol is governed by three competing functional groups:

  • The Terminal Alkyne (Explosive Potential): Terminal alkynes possess an acidic proton (pKa ~25). In the presence of heavy metal ions—specifically Copper (Cu+), Silver (Ag+), or Mercury (Hg2+)—and mild bases, they readily deprotonate to form metal acetylides[4]. These acetylides are highly shock-sensitive and can detonate violently when dry.

  • The Pyridine Ring (Ligand Concentration Effect): The nitrogen atom in the pyridine ring features a lone pair of electrons, making it an excellent ligand for transition metals. This creates a dangerous synergistic effect: the pyridine ring actively coordinates and concentrates heavy metals in close proximity to the terminal alkyne, accelerating the formation of explosive acetylides or unwanted homocoupled dimers.

  • Glaser Homocoupling: In the presence of Copper(I) and atmospheric oxygen, the terminal alkyne will undergo oxidative dimerization (Glaser coupling)[4]. This not only degrades the reagent but generates localized exothermic heat.

Reactivity A (2-Ethynylpyridin-3-yl)methanol B Metal Acetylide (Explosive) A->B Cu(I), Ag(I), Basic pH C Glaser Homocoupling (Dimer) A->C Cu(I), O2 D Oxidation of Alcohol A->D Strong Oxidants

Mechanistic degradation and hazard pathways of (2-Ethynylpyridin-3-yl)methanol.

Self-Validating Handling & Storage Protocols

To mitigate the risks outlined above, laboratory protocols must be designed as self-validating systems—meaning the procedure inherently includes steps to verify its own safety and efficacy, aligning with the standards set by Prudent Practices in the Laboratory[5].

Storage and Integrity Verification
  • Inert Atmosphere: Store the compound under Argon or Nitrogen. Causality: Excluding oxygen prevents the oxidative Glaser coupling and protects the primary alcohol from background oxidation[4].

  • Temperature Control: Maintain at 2–8°C. Validation Step: Use a continuous temperature-monitoring probe in the refrigerator. Before use, allow the sealed container to reach room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold reagent.

  • Light Protection: Store in amber vials. Pyridine derivatives can undergo photochemical degradation over prolonged periods.

Personal Protective Equipment (PPE)
  • Respiratory: If handled outside a certified fume hood (which is strongly discouraged), a Type ABEK respirator filter must be used to neutralize basic organic vapors.

  • Dermal: Nitrile gloves (double-gloved for concentrated solutions) and a flame-resistant lab coat. Validation Step: Inspect gloves for micro-tears before handling, as pyridine derivatives are readily absorbed through the skin, potentially leading to systemic toxicity[2].

Experimental Workflows: Safe Execution and Disposal

The most common application for (2-Ethynylpyridin-3-yl)methanol is as a coupling partner in Sonogashira cross-coupling reactions[6]. Because this reaction requires a Copper(I) co-catalyst and a base (e.g., triethylamine), it temporarily creates the exact conditions required for explosive metal acetylide formation.

Protocol A: Safe Execution of Sonogashira Coupling

Design Principle: Kinetic control over acetylide concentration.

  • Degassing (Validation of Inertness): Dissolve the aryl halide and (2-Ethynylpyridin-3-yl)methanol in the chosen solvent. Perform three freeze-pump-thaw cycles or sparge with Argon for 30 minutes. Validation: An oxygen sensor or a bubbler must confirm positive Argon pressure.

  • Catalyst Addition: Add the Palladium catalyst, followed by the amine base.

  • Controlled Copper Addition: Add the CuI co-catalyst last and in sub-stoichiometric amounts (typically 2-5 mol%). Causality: By adding CuI last, the transmetalation to Palladium outcompetes the accumulation of dry Copper-acetylide intermediates.

  • Temperature Monitoring: Monitor the internal temperature using a thermocouple. The reaction should not exceed the target temperature (often room temperature to 50°C), as thermal runaways in alkyne couplings can lead to rapid gas evolution and overpressurization[7].

Protocol B: Self-Validating Quenching and Disposal

Unquenched reaction mixtures containing terminal alkynes and transition metals must never be allowed to evaporate to dryness, as this isolates shock-sensitive acetylides[8].

  • Thermal Arrest: Cool the reaction flask to 0°C using an ice bath under continuous Argon flow.

  • Dilution: Dilute the mixture with an equal volume of an inert, water-miscible solvent (e.g., THF) to lower the concentration of reactive species[8].

  • Protonation (Quenching): Slowly add a saturated aqueous solution of Ammonium Chloride ( NH4​Cl ) or 1M HCl . Causality: The acid protonates any residual metal acetylides, converting them back into the safe, stable terminal alkyne and water-soluble metal salts[8].

  • Phase Separation & Validation: Transfer to a separatory funnel. Validation Step: Check the pH of the aqueous layer to ensure it is slightly acidic (pH 4-5), confirming complete destruction of the basic acetylides.

  • Segregated Disposal: Dispose of the aqueous layer in heavy-metal waste (due to Cu/Pd) and the organic layer in halogenated/non-halogenated organic waste.

Quenching Start Reaction Mixture (Contains Alkyne + Cu/Pd) Cool Cool to 0°C under Argon Start->Cool Dilute Dilute with Inert Solvent (e.g., THF) Cool->Dilute Quench Slowly add 1M HCl or NH4Cl (Protonates Acetylides) Dilute->Quench Verify Verify pH (Target: 4-5) & Phase Separation Quench->Verify Dispose Aqueous Waste to Heavy Metal Disposal Organic to Organic Waste Verify->Dispose

Self-validating quenching workflow for terminal alkyne and metal catalyst waste.

References

  • PubChem. "Ethynylpyridine | C7H5N | CID 137268 - Safety and Hazards". National Institutes of Health (NIH). Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. Available at:[Link]

  • ACS Publications. "Process Safety in the Pharmaceutical Industry: A Selection of Illustrative Case Studies". Journal of Chemical Education. Available at:[Link]

  • ACS Publications. "NHC-Mediated Synthesis of Tricyclic Spirocarbocycles via an Intramolecular Stetter Reaction of Cyclic Enal-Enones". The Journal of Organic Chemistry. Available at:[Link]

Sources

Foundational

Potential applications of ethynylpyridine derivatives in medicinal chemistry

An In-Depth Technical Guide to the Potential Applications of Ethynylpyridine Derivatives in Medicinal Chemistry Executive Summary In contemporary medicinal chemistry, the discovery and optimization of novel pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Applications of Ethynylpyridine Derivatives in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the discovery and optimization of novel pharmacophores rely heavily on structural rigidity, predictable spatial geometry, and favorable physicochemical properties. Ethynylpyridine derivatives (EPDs)—characterized by a pyridine ring conjugated to an alkyne moiety—have emerged as a privileged scaffold. The linear, sp -hybridized alkyne acts as a rigid linker that precisely vectors attached functional groups into deep, narrow binding pockets, while the sp2 -hybridized pyridine nitrogen serves as a critical hydrogen-bond acceptor. This whitepaper explores the multifaceted applications of EPDs, ranging from neuropharmacology (specifically allosteric modulation of GPCRs) to targeted oncology and photodynamic antimicrobial therapies.

Structural Rationale: The Ethynylpyridine Pharmacophore

The strategic incorporation of an ethynylpyridine core into a drug candidate is rarely accidental. The alkyne linker restricts conformational freedom, reducing the entropic penalty upon target binding. Furthermore, the electron-deficient nature of the pyridine ring facilitates favorable π−π stacking and cation- π interactions within hydrophobic protein domains.

In drug design, the ethynylpyridine motif is highly resistant to metabolic degradation compared to its alkene or alkane counterparts, providing a longer half-life and improved pharmacokinetic profiles. This structural resilience makes EPDs ideal candidates for central nervous system (CNS) penetrant drugs and robust kinase inhibitors.

Neuropharmacology: The mGluR5 Negative Allosteric Modulators (NAMs)

The most prominent application of ethynylpyridine derivatives lies in the modulation of the metabotropic glutamate receptor subtype 5 (mGluR5). Traditional orthosteric antagonists for mGluR5 often fail due to the highly conserved nature of the glutamate binding site across different receptor subtypes, leading to off-target toxicity.

EPDs, specifically 2-methyl-6-(phenylethynyl)pyridine (MPEP) and its thiazolyl analog MTEP , revolutionized this field by acting as highly selective Negative Allosteric Modulators (NAMs)[1].

Mechanism of Action

Instead of competing with glutamate, MPEP binds deep within the 7-transmembrane (7TM) domain of the mGluR5 receptor. Crystallographic data (e.g., PDB ID: 6FFI) confirms that the ethynylpyridine core wedges into a narrow allosteric pocket, stabilizing the receptor in an inactive conformation and preventing Gq-protein coupling[2]. This allosteric inhibition has demonstrated profound antidepressant and anxiolytic effects in preclinical models, alongside neuroprotective properties in Parkinson's disease models[1][3].

mGluR5_Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (7TM Domain) Glutamate->mGluR5 Activates MPEP MPEP (Ethynylpyridine NAM) MPEP->mGluR5 Allosteric Inhibition Gq Gq Protein Activation mGluR5->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Induces

mGluR5 signaling pathway and its allosteric inhibition by the ethynylpyridine derivative MPEP.

Furthermore, the ethynylpyridine scaffold has been successfully radiolabeled. The derivative [11C]M-PEPy is utilized as a positron emission tomography (PET) radioligand, enabling the in vivo mapping of mGluR5 receptors in the human brain, which is critical for diagnosing neurodegenerative diseases[4].

Oncology and Photodynamic Therapy

Beyond neurology, the rigid linear geometry of EPDs is highly effective in oncology. Pyridine derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis. The ethynyl linker allows the molecule to span the hinge region of the kinase domain, effectively blocking ATP binding and halting cancer cell proliferation[5].

In the realm of infectious diseases and targeted cell death, novel symmetric carbazole-based ethynylpyridine salts, such as BMEPC and BMEMC , have been developed as potent photosensitizers[6]. These molecules possess an A−π−D−π−A symmetric structure. Upon laser irradiation, the ethynylpyridine moieties facilitate rapid intersystem crossing, generating cytotoxic nitride radicals and reactive oxygen species (ROS) that obliterate Gram-negative bacteria like E. coli[6].

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of key ethynylpyridine derivatives across various therapeutic domains:

CompoundTarget / MechanismPrimary ApplicationKey Quantitative Metric
MPEP mGluR5 (NAM)Anxiety, Depression, Parkinson'sIC₅₀ ≈ 36 nM
M-MPEP mGluR5 (NAM)Neurological ResearchIC₅₀ = 3.4 nM
MTEP mGluR5 (NAM)Anxiety, DepressionIC₅₀ ≈ 5 nM
[11C]M-PEPy mGluR5 (PET Ligand)In vivo CNS ImagingHigh specific binding (PET)
BMEPC Bacterial MembranePhotodynamic TherapyMIC = 3.5 - 6.9 μM
BMEMC Bacterial MembranePhotodynamic TherapyMIC = 9.4 - 18.8 μM

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the synthesis and biological validation of ethynylpyridine derivatives. Every step is designed with explicit causality to ensure a self-validating experimental system.

Workflow 1: Sonogashira Cross-Coupling for EPD Synthesis

The construction of the ethynylpyridine core is predominantly achieved via palladium-catalyzed Sonogashira cross-coupling.

Sonogashira_Workflow A Halopyridine (e.g., 3-bromopyridine) C Pd(PPh3)4 / CuI Catalytic System A->C B Terminal Alkyne (e.g., Phenylacetylene) B->C E Ethynylpyridine Derivative (e.g., MPEP) C->E Transmetalation & Reductive Elimination D Amine Base (e.g., Et3N) D->C HX Neutralization

Sonogashira cross-coupling workflow for the synthesis of ethynylpyridine derivatives.

Step-by-Step Protocol:

  • Solvent Degassing: Suspend the halopyridine (e.g., 2-methyl-6-bromopyridine) and the terminal alkyne in triethylamine (Et₃N). Causality: The solvent must be rigorously degassed using freeze-pump-thaw cycles. Oxygen must be excluded because Pd(0) is highly susceptible to oxidation to inactive Pd(II), and O2​ promotes the unwanted Glaser homocoupling of the terminal alkyne.

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%) under an argon atmosphere. Causality: CuI acts as a critical co-catalyst, forming a copper acetylide intermediate that significantly accelerates the transmetalation step to the palladium center—an absolute necessity when dealing with electron-deficient pyridine rings.

  • Reaction & Neutralization: Heat the mixture to 60°C for 12 hours. Causality: Et₃N acts as both the solvent and the base, neutralizing the hydrohalic acid (HX) generated during the catalytic cycle. This prevents the protonation of the basic pyridine nitrogen, which would otherwise deactivate the substrate.

  • Validation (Self-Validating Step): Monitor via TLC. Post-purification, perform ¹H-NMR. Validation Check: The complete disappearance of the terminal alkyne proton signal (~3.0 ppm) and the preservation of the pyridine aromatic protons confirm successful cross-coupling.

Workflow 2: Self-Validating Radioligand Binding Assay (mGluR5)

To validate the binding affinity of a newly synthesized EPD, a competitive radioligand binding assay is employed.

Step-by-Step Protocol:

  • Membrane Isolation: Harvest cells expressing human mGluR5 and homogenize in a HEPES buffer. Centrifuge to isolate the membrane fraction. Causality: GPCRs require their native lipid bilayer microenvironment to maintain the structural integrity of the 7TM allosteric binding pocket. Using whole membranes rather than purified proteins prevents the collapse of the hydrophobic ethynylpyridine binding site.

  • Radioligand Incubation: Incubate the membrane preparation with a fixed concentration of [³H]M-MPEP (a known ethynylpyridine radioligand) and varying concentrations of the novel, unlabeled EPD (cold competitor) for 60 minutes at room temperature. Causality: This establishes a quantifiable baseline of specific binding and generates a dose-response displacement curve to calculate the IC₅₀.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-treated with 0.1% Polyethylenimine (PEI). Causality: EPDs are highly lipophilic. PEI coats the glass fiber filters with a positive charge, drastically reducing the non-specific binding of the radioligand to the filter itself, thereby ensuring a high signal-to-noise ratio.

  • Validation (Schild Analysis): Measure radioactivity via liquid scintillation counting. Validation Check: Plot the data using a Schild regression. A linear Schild plot with a slope of 1.0 mathematically validates that the novel EPD is competing for the exact same allosteric site as M-MPEP, confirming its mechanism of action.

Conclusion

Ethynylpyridine derivatives represent a masterclass in rational drug design. By leveraging the geometric rigidity of the alkyne and the electronic properties of the pyridine ring, medicinal chemists can achieve exquisite target selectivity. Whether acting as allosteric modulators to treat complex neurological disorders, serving as PET imaging agents, or generating localized ROS for antimicrobial therapy, the EPD scaffold will undoubtedly remain a cornerstone of advanced therapeutic development.

References

  • Title: 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine - NCBI Source: nih.gov URL: [Link]

  • Title: Effect of the metabotropic glutamate receptor type 5 antagonists MPEP and MTEP in parkinsonian monkeys Source: researchgate.net URL: [Link]

  • Title: Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam Source: acs.org URL: [Link]

  • Title: Allosteric Modulation Mechanism of the mGluR5 Transmembrane Domain Source: acs.org URL: [Link]

  • Title: Laser-Induced Antibacterial Activity of Novel Symmetric Carbazole-Based Ethynylpyridine Photosensitizers Source: acs.org URL: [Link]

  • Title: PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS Source: semanticscholar.org URL: [Link]

Sources

Protocols & Analytical Methods

Method

Sonogashira coupling reactions using (2-Ethynylpyridin-3-yl)methanol

An In-Depth Guide to Sonogashira Coupling Reactions Using (2-Ethynylpyridin-3-yl)methanol Authored by: A Senior Application Scientist Introduction: The Strategic Value of (2-Ethynylpyridin-3-yl)methanol in Cross-Coupling...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Sonogashira Coupling Reactions Using (2-Ethynylpyridin-3-yl)methanol

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of (2-Ethynylpyridin-3-yl)methanol in Cross-Coupling Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This palladium- and copper-catalyzed methodology has become indispensable for constructing arylalkynes and conjugated enynes, which are critical structural motifs in a vast array of functional molecules.[4][5][6] Its applications are particularly profound in the fields of medicinal chemistry, natural product synthesis, and materials science.[3][7]

This guide focuses on a particularly valuable, yet nuanced, building block: (2-Ethynylpyridin-3-yl)methanol . The strategic importance of this substrate lies in its bifunctional nature. It possesses a terminal alkyne ripe for sp-sp² coupling and a primary alcohol (hydroxymethyl group) that serves as a handle for subsequent synthetic transformations. The pyridine core itself is a prevalent feature in pharmaceuticals, adding to the compound's utility.[4][7] However, the presence of the pyridine nitrogen introduces specific challenges and considerations, such as potential catalyst inhibition via coordination, which necessitates a carefully optimized and well-understood protocol.[8]

This document provides researchers, scientists, and drug development professionals with a detailed exploration of the Sonogashira coupling using (2-Ethynylpyridin-3-yl)methanol, moving beyond a simple recitation of steps to explain the causality behind the protocol design, troubleshooting strategies, and optimization parameters.

The Mechanistic Heart of the Sonogashira Coupling

A robust understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[1][6][9]

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) species undergoing oxidative addition into the aryl/vinyl halide (R¹-X) bond. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, furnished by the copper cycle. The final, crucial step is reductive elimination, which forms the desired C-C bond (R¹-C≡C-R²) and regenerates the catalytically active Pd(0) species.[1][6]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[10] In the presence of a base, the copper(I) salt reacts with the terminal alkyne (H-C≡C-R²) to form a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the deprotonated alkyne alone, facilitating the key transmetalation step with the palladium center.[1][10]

It is the potential for the pyridine nitrogen in (2-Ethynylpyridin-3-yl)methanol to coordinate with either the palladium or copper catalyst that adds a layer of complexity, which can be managed through the judicious selection of ligands and reaction conditions.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(R¹)X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkynyl L₂Pd(II)(R¹)(C≡CR²) transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡C-R² (Desired Product) reductive_elimination->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡C-R² alkyne H-C≡C-R² (Alkyne) alkyne->cu_acetylide + Cu(I)X - HX cu_acetylide->transmetalation To Pd Cycle base Base (e.g., Et₃N) base->cu_acetylide Deprotonation base_hcl Base·HX base->base_hcl aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Core Protocol: Sonogashira Coupling of an Aryl Bromide with (2-Ethynylpyridin-3-yl)methanol

This protocol provides a robust starting point for coupling various aryl or heteroaryl bromides. It is designed to be self-validating, with checkpoints for monitoring and clear steps for purification.

Materials & Reagents

  • Aryl Bromide: (1.0 mmol, 1.0 equiv)

  • (2-Ethynylpyridin-3-yl)methanol: (1.1 mmol, 1.1 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper Co-catalyst: Copper(I) Iodide [CuI] (0.04 mmol, 4 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL)

  • Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stir bar, inert gas line (Argon or Nitrogen), syringes, TLC plates, standard workup and column chromatography equipment.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Workup & Purification cluster_analysis 5. Characterization A Add PdCl₂(PPh₃)₂, CuI, and Aryl Bromide to dry flask B Evacuate and backfill with Ar/N₂ (3x cycles) A->B C Add degassed solvent (THF/DMF) and Base (Et₃N/DIPEA) via syringe B->C D Add (2-Ethynylpyridin-3-yl)methanol via syringe C->D E Heat to desired temperature (e.g., 60-80 °C) D->E F Monitor progress by TLC until starting material is consumed E->F G Cool to RT, dilute with EtOAc F->G H Wash with aq. NH₄Cl, then brine G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by silica gel column chromatography I->J K Analyze pure product by ¹H NMR, ¹³C NMR, and HRMS J->K

Caption: General experimental workflow for the Sonogashira coupling protocol.

Step-by-Step Methodology

  • Inert Atmosphere Setup: To a dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).[11]

  • Purging: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Maintaining a strict inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[11]

  • Solvent and Base Addition: Add the degassed solvent (5 mL) and the amine base (3.0 mmol) via syringe. Stir the resulting suspension at room temperature for 10-15 minutes.

  • Alkyne Addition: Add (2-Ethynylpyridin-3-yl)methanol (1.1 mmol), either neat or as a solution in a small amount of the reaction solvent, via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (a good starting point for aryl bromides is 60-80 °C).[11] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the aryl halide starting material is consumed.[4][11]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine base and then with brine (1 x 15 mL).[11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether.[4][12]

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][12]

Field-Proven Insights: Optimizing Key Reaction Parameters

The difference between a low-yielding reaction and a high-yielding, clean conversion often lies in the fine-tuning of its parameters. The causality behind these choices is critical for adapting the protocol to different substrates.

ParameterSelection & Rationale
Palladium Catalyst & Ligand Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred for their air stability over Pd(0) sources like Pd(PPh₃)₄.[10] The Pd(II) is reduced in situ to the active Pd(0) catalyst.[1] Ligand choice is crucial. For less reactive aryl bromides or challenging heteroaryl halides, using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) can accelerate the rate-limiting oxidative addition step and promote the desired reductive elimination over side reactions like debromination.[13][14]
Copper Co-Catalyst CuI is the most common and effective co-catalyst.[1] Its primary role is to form the copper acetylide, which accelerates transmetalation.[10] However, copper also catalyzes the undesirable oxidative homocoupling of the alkyne.[11] If homocoupling is a significant issue, a copper-free protocol should be considered.[11][15] These protocols often require a stronger base, different ligands, or higher temperatures to facilitate direct palladation of the alkyne.
Base Amine bases (Et₃N, DIPEA) are standard choices as they neutralize the HX generated during the reaction and can act as the solvent.[1] Their purity is important. Inorganic bases like Cs₂CO₃ or K₃PO₄ can be advantageous in copper-free systems or when the substrate is sensitive to amines.[11] The choice of base can significantly impact reaction rate and side product formation.
Solvent Polar aprotic solvents like DMF or THF are common as they effectively dissolve the catalyst and reagents.[11] DMF can often accelerate reactions but may lead to decomposition at high temperatures.[16] In some cases, less polar solvents like toluene may be used to minimize side reactions.[11] All solvents must be thoroughly degassed to remove dissolved oxygen.[11]
Temperature The required temperature is dictated by the reactivity of the aryl halide, following the general trend: I > Br > OTf >> Cl .[1] Aryl iodides often react efficiently at room temperature, while aryl bromides typically require heating (50-100 °C).[4][11] Starting at a moderate temperature (e.g., 60 °C) and increasing if the reaction is sluggish is a prudent strategy.

Troubleshooting Guide: A Self-Validating System

Encountering issues is a normal part of research and development. This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting_Logic start Low or No Product Yield? q_catalyst Is the Catalyst Active? start->q_catalyst Check First s_catalyst Solution: - Use fresh Pd catalyst and CuI. - Ensure phosphine ligand is not oxidized. q_catalyst->s_catalyst No q_temp Is Temperature Sufficient? q_catalyst->q_temp Yes s_temp Solution: - Increase temperature in 10-20°C increments. - (Aryl bromides often require >60°C). q_temp->s_temp No q_reagents Are Reagents/Solvents Pure? q_temp->q_reagents Yes s_reagents Solution: - Use anhydrous, degassed solvents. - Check purity of base and alkyne. q_reagents->s_reagents No q_atmosphere Is the Atmosphere Truly Inert? q_reagents->q_atmosphere Yes s_atmosphere Solution: - Re-check seals on glassware. - Perform additional evacuate/backfill cycles. - Degas solvents/reagents thoroughly. q_atmosphere->s_atmosphere No

Caption: A logical decision tree for troubleshooting low product yield.

ProblemPossible Cause(s)Suggested Solutions & Rationale
Significant Homocoupling (Diyne Formation) 1. Oxygen Contamination: Oxygen promotes the oxidative dimerization of the copper acetylide (Glaser coupling).[11] 2. High Copper Concentration: The reaction is catalyzed by the copper(I) species.[11]1. Improve Inert Atmosphere: Thoroughly degas all solvents and liquid reagents. Ensure the reaction is set up and maintained under a positive pressure of high-purity Argon or Nitrogen.[11] 2. Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser homocoupling. This may require screening new ligands (e.g., bulky phosphines) and bases (e.g., Cs₂CO₃).[11][15]
Low or No Reaction 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized, or the Pd(II) precatalyst is not being reduced effectively. 2. Insufficient Temperature: The energy barrier for oxidative addition with less reactive halides (e.g., bromides) has not been overcome.[11] 3. Poor Reagent Quality: Impurities in solvents or bases can poison the catalyst.1. Use Fresh Catalyst: Use a fresh bottle of palladium catalyst and CuI. Ensure any phosphine ligands are stored under inert gas. 2. Increase Temperature: For aryl bromides, if no reaction occurs at 60 °C, incrementally increase to 80 °C or 100 °C while monitoring.[4][11] 3. Verify Reagent Quality: Use anhydrous, inhibitor-free solvents. Purify the amine base if necessary.
Dehalogenation (e.g., Debromination) The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is a known competing pathway in palladium catalysis, especially with electron-rich or heteroaromatic systems.[14]Optimize the Ligand: Switch to a more bulky and electron-rich phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos). These ligands accelerate the rate of reductive elimination, allowing the desired C-C bond formation to outcompete the dehalogenation pathway.[14]
Starting Material Decomposition The substrate or product is unstable under the reaction conditions (e.g., high temperature, strong base).Milder Conditions: Attempt the reaction at a lower temperature for a longer time. Screen alternative, less nucleophilic bases (e.g., K₂CO₃). If the hydroxyl group is suspected of causing issues, consider protecting it (e.g., as a silyl ether) prior to the coupling reaction.

References

  • Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines - Benchchem.
  • Sonogashira coupling - Wikipedia.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines - Benchchem.
  • Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes | Organic Letters - ACS Publications.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel - MDPI.
  • Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing).
  • Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions | Request PDF - ResearchGate.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • How to avoid debromination in pyridine coupling reactions - Benchchem.
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed.
  • Click-Reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes with No or Reduced Homocoupling - ACS Publications.
  • Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
  • (a) Mechanism of Pd/Cu‐catalyzed Sonogashira coupling. (b) Two... - ResearchGate.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate.
  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC.
  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Sonogashira–Hagihara reactions of halogenated glycals - Beilstein Journals.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.

Sources

Application

Application Note: (2-Ethynylpyridin-3-yl)methanol as a Bifunctional Scaffold in Click Chemistry and Bioconjugation

Executive Summary The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) fundamentally transformed bioconjugation, materials science, and drug discovery. However, traditional CuAAC often requires external stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) fundamentally transformed bioconjugation, materials science, and drug discovery. However, traditional CuAAC often requires external stabilizing ligands (e.g., THPTA, TBTA) to prevent Cu(I) oxidation and disproportionation in aqueous environments.

(2-Ethynylpyridin-3-yl)methanol (CAS: 1824298-38-5) emerges as a highly specialized, bifunctional building block that solves this limitation. It features a 2-ethynylpyridine motif that acts as an internal, self-promoting ligand for Cu(I), accelerating the click reaction even in pure water [1]. Simultaneously, the 3-hydroxymethyl group provides a robust, sterically accessible handle for post-click functionalization, allowing researchers to conjugate payloads, fluorophores, or targeting ligands with high precision.

Mechanistic Rationale: The "Self-Promoting" Click Paradigm

In standard CuAAC, the rate-limiting step is often the formation of the copper-acetylide complex. When using unfunctionalized alkynes (like phenylacetylene), Cu(I) salts such as CuCl are highly inefficient without external ligands, often yielding <10% product after 24 hours.

By utilizing the 2-ethynylpyridine scaffold, the pyridine nitrogen atom serves as a directing group. It coordinates directly with the Cu(I) center, bringing the metal into strict spatial proximity with the terminal alkyne[1, 2]. This intramolecular coordination lowers the activation energy for the deprotonation of the alkyne, rapidly forming a highly stable, active copper-acetylide intermediate. Consequently, the reaction proceeds efficiently in water at room temperature using only catalytic CuCl, completely bypassing the need for expensive NHC-Cu complexes or exogenous water-soluble ligands [1].

Mechanism A (2-Ethynylpyridin-3-yl)methanol (Starting Material) B Cu(I) Coordination (Pyridine N-atom) A->B 3 mol% CuCl H2O, RT C Cu-Acetylide Complex (Activated Intermediate) B->C -H+ D Azide Addition [3+2] Cycloaddition C->D R-N3 E 1,4-Disubstituted Triazole (with 3-CH2OH handle) D->E Reductive Elimination

Mechanistic pathway of self-promoted CuAAC via pyridine-Cu(I) coordination.

Quantitative Data & Optimization

The self-promoting nature of the 2-ethynylpyridine moiety drastically alters the required reaction conditions. Below is a comparative summary of reaction kinetics and condition optimization based on established literature for 2-ethynylpyridine derivatives [1, 3].

Table 1: Kinetic Comparison of Alkynes in Ligand-Free CuAAC (Water, RT)

Alkyne SubstrateCatalyst SystemTimeYieldMechanistic Note
Phenylacetylene3 mol% CuCl24 h< 10%Lacks internal Cu(I) coordination.
2-Ethynylpyridine3 mol% CuCl0.5 h98%N-atom coordinates and stabilizes Cu(I).
(2-Ethynylpyridin-3-yl)methanol 3 mol% CuCl1.0 h> 92%Slight steric hindrance from 3-CH2OH; highly efficient.

Table 2: Post-Click Functionalization of the 3-Hydroxymethyl Handle

TransformationReagents / ConditionsTypical ConversionPrimary Application
Esterification EDC·HCl, DMAP, R-COOH, DCM, RT> 95%Attachment of drug payloads (e.g., ADCs, PROTACs).
Etherification NaH, R-Br, DMF, 0 °C to RT80 - 85%PEGylation or linker extension.
Phosphorylation POCl3, Triazole, Pyridine, 0 °C> 90%Enhancing aqueous solubility of the conjugate.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is explained to ensure researchers can troubleshoot and adapt the methodology.

Protocol A: Self-Promoted Aqueous CuAAC Bioconjugation

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole without external ligands.

  • Preparation of Reactants : In a 10 mL round-bottom flask, dissolve the target azide (1.0 mmol) and (2-Ethynylpyridin-3-yl)methanol (1.05 mmol, slight excess to drive completion) in 3.0 mL of degassed DI water.

    • Causality: Degassing the water prevents premature oxidation of the Cu(I) catalyst to inactive Cu(II). If the azide is highly hydrophobic, a 1:1 mixture of Water/tert-Butanol can be used to ensure homogeneity.

  • Catalyst Addition : Add Copper(I) Chloride (CuCl) (3.0 mg, 0.03 mmol, 3 mol%) directly to the stirring mixture at room temperature.

    • Causality: CuCl is specifically chosen over the traditional CuSO4/Sodium Ascorbate system because the pyridine nitrogen forms a highly active, stable complex directly with CuCl [1].

  • Reaction Monitoring : Stir vigorously at room temperature for 1 hour. The reaction mixture will typically transition from a pale suspension to a distinct colored complex (often yellowish/green) indicating the formation of the Cu-acetylide intermediate.

    • Validation Check: Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the azide spot (visualized via IR or ninhydrin if applicable) confirms completion.

  • Isolation : Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Note: The resulting triazole contains the free 3-hydroxymethyl group, ready for Protocol B.

Protocol B: Post-Click Payload Attachment (Steglich Esterification)

Objective: Functionalize the 3-hydroxymethyl handle of the newly formed triazole with a carboxylic acid-containing payload (e.g., a fluorophore).

  • Activation : Dissolve the carboxylic acid payload (0.5 mmol) in anhydrous DCM (5 mL) under an inert N2 atmosphere. Add EDC·HCl (0.6 mmol) and DMAP (0.05 mmol). Stir for 15 minutes at room temperature.

    • Causality: EDC is preferred over DCC as its urea byproduct is water-soluble, simplifying purification. DMAP acts as an acyl transfer catalyst, crucial for overcoming the slight steric hindrance of the 3-position on the pyridine ring.

  • Coupling : Add the triazole product from Protocol A (0.45 mmol) dissolved in 2 mL of anhydrous DCM dropwise to the activated ester solution.

  • Incubation & Validation : Stir for 4–6 hours at room temperature.

    • Validation Check: LC-MS analysis should reveal a mass shift corresponding to the exact mass of the coupled conjugate minus H2O.

  • Purification : Wash the organic layer with 0.1 M HCl (to remove DMAP and unreacted pyridine-triazole), followed by saturated NaHCO3, and brine. Concentrate and purify via flash chromatography if necessary.

ExperimentalWorkflow Step1 Step 1: Pre-Reaction Setup Mix Alkyne + Azide in H2O or H2O/tBuOH Step2 Step 2: Catalyst Addition Add 3 mol% CuCl (No external ligand required) Step1->Step2 Step3 Step 3: Incubation & QC Stir at RT for 1h. Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Isolation EtOAc Extraction & Drying Step3->Step4 Step5 Step 5: Post-Click Modification Esterification/Etherification of 3-CH2OH Step4->Step5

Experimental workflow for self-promoted CuAAC and subsequent functionalization.

Conclusion

(2-Ethynylpyridin-3-yl)methanol represents a sophisticated evolution in click chemistry building blocks. By embedding the catalytic directing group directly into the alkyne substrate, researchers can achieve near-quantitative yields in biologically friendly, aqueous conditions without the toxicity or complexity of external copper ligands. Furthermore, the preservation of the primary alcohol ensures that the resulting triazole is not a dead-end product, but a versatile node for complex molecular assembly.

References

  • Title : 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Source : Synlett, 2013, 24(07), 843-846. (Hiroki, H., Ogata, K., & Fukuzawa, S.) URL :[Link]

  • Title : 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water (Abstract & Mechanistic Summary) Source : Organic Chemistry Portal URL :[Link]

  • Title : Click Chemistry and Radiochemistry: An Update Source : Chemical Reviews, ACS Publications, 2023. URL :[Link]

Method

Application Note: (2-Ethynylpyridin-3-yl)methanol as a Versatile Building Block for Pharmaceutical Intermediates

Executive Summary & Chemical Profile (2-Ethynylpyridin-3-yl)methanol (CAS: 1824298-38-5) is a highly versatile, bifunctional heterocyclic building block increasingly utilized in modern medicinal chemistry. Featuring a py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(2-Ethynylpyridin-3-yl)methanol (CAS: 1824298-38-5) is a highly versatile, bifunctional heterocyclic building block increasingly utilized in modern medicinal chemistry. Featuring a pyridine core substituted with a terminal alkyne and a primary alcohol at adjacent positions, this molecule offers orthogonal reactivity. It serves as a critical intermediate in the synthesis of complex pharmacophores, including Focal Adhesion Kinase (FAK) inhibitors [2], Soticlestat derivatives targeting CYP46A1 [1], and diverse pyrazolo[3,4-b]pyridine frameworks [5].

The proximity of the nucleophilic hydroxyl group to the electrophilic alkyne enables powerful tandem cyclization strategies, while the terminal alkyne itself is primed for cross-coupling and "click" cycloadditions.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name (2-Ethynylpyridin-3-yl)methanol
CAS Number 1824298-38-5
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
Structural Features Terminal alkyne, primary benzylic-type alcohol, basic pyridine nitrogen
Storage Conditions Inert atmosphere, 2-8 °C, protect from light

Mechanistic Insights & Orthogonal Reactivity

The synthetic utility of (2-Ethynylpyridin-3-yl)methanol stems from the independent yet complementary reactivity of its functional groups.

  • Alkynophilicity & Cycloisomerization: Transition metals such as Au(I) or Ag(I) act as soft Lewis acids, selectively coordinating to the π-system of the alkyne. This π-activation lowers the LUMO of the alkyne, triggering an intramolecular nucleophilic attack by the adjacent hydroxyl group. This 5-exo-dig cyclization rapidly constructs the furo[3,4-b]pyridine bicyclic core [4].

  • Cross-Coupling & Click Chemistry: If the hydroxyl group is protected (or tolerated by the reaction conditions), the terminal alkyne can undergo Sonogashira coupling to yield internal alkynes, or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. The adjacent pyridine nitrogen often acts as a directing group, accelerating copper-mediated processes [6].

OrthogonalReactivity A (2-Ethynylpyridin-3-yl)methanol Bifunctional Core B Furo[3,4-b]pyridines (Au/Ag Cycloisomerization) A->B Intramolecular 5-exo-dig C 1,2,3-Triazole Derivatives (CuAAC Click Chemistry) A->C + Azide [Cu] D Internal Alkynes (Sonogashira Coupling) A->D + Aryl Halide [Pd]/[Cu] E Aldehydes/Amines (Oxidation/Substitution) A->E OH Activation

Orthogonal reactivity pathways of (2-Ethynylpyridin-3-yl)methanol.

Key Synthetic Workflows & Step-by-Step Protocols

Protocol A: Gold-Catalyzed Cycloisomerization to Furo[3,4-b]pyridines

Causality: Gold(I) catalysts, particularly those with non-coordinating counterions like NTf₂⁻ (triflimide), are exceptionally alkynophilic. By using Ph₃PAuNTf₂, the gold center strongly activates the alkyne without being poisoned by the basic pyridine nitrogen. The subsequent 5-exo-dig cyclization forms a vinyl gold intermediate, which undergoes protodeauration to yield a 1-methylene-1,3-dihydrofuro[3,4-b]pyridine derivative.

Mechanism S1 Substrate (Alkyne + OH) S2 Au(I)-π-Alkyne Complex S1->S2 + [AuL]+ S3 5-exo-dig Cyclization S2->S3 OH Attack S4 Vinyl Gold Intermediate S3->S4 - H+ S5 Furo[3,4-b]pyridine Derivative S4->S5 Protodeauration

Mechanism of gold-catalyzed 5-exo-dig cycloisomerization.

Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve (2-Ethynylpyridin-3-yl)methanol (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Catalyst Addition: Add Ph₃PAuNTf₂ (5 mol%, 0.05 mmol) in one portion. The reaction is typically exothermic; maintain the flask in a room-temperature water bath.

  • Reaction Monitoring: Stir the mixture at room temperature.

  • Self-Validating Check: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar starting material will rapidly convert to a less polar, UV-active spot. Furthermore, IR spectroscopy will confirm completion via the disappearance of the sharp terminal alkyne C-H stretch (~3300 cm⁻¹) and the broad O-H stretch (~3400 cm⁻¹).

  • Workup: Filter the mixture through a short pad of Celite to remove the gold catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: CuAAC "Click" Chemistry for Triazole-Pyridines

Causality: The terminal alkyne is an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Notably, the pyridine ring acts as an internal ligand, coordinating to the Cu(I) center and accelerating the formation of the copper acetylide intermediate. This allows the reaction to proceed rapidly even in aqueous media [3, 6].

Methodology:

  • Solvent System: Prepare a 1:1 mixture of tert-butanol and water (10 mL).

  • Reagent Mixing: Add (2-Ethynylpyridin-3-yl)methanol (1.0 mmol) and the desired organic azide (1.05 mmol) to the solvent.

  • Catalytic Initiation: Add sodium ascorbate (10 mol%) followed by copper(II) sulfate pentahydrate (5 mol%). Causality: The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing oxidative homocoupling of the alkyne.

  • Self-Validating Check: As the reaction progresses (typically 1-2 hours at room temperature), the highly crystalline 1,4-disubstituted 1,2,3-triazole product will often precipitate directly from the aqueous mixture.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.

Protocol C: Sonogashira Cross-Coupling

Causality: To build extended pharmaceutical intermediates (e.g., FAK inhibitors), the terminal alkyne can be coupled with aryl halides. Pd(0) facilitates the oxidative addition of the aryl halide, while Cu(I) forms the nucleophilic copper acetylide [2].

Methodology:

  • Degassing: In a Schlenk tube, dissolve the substrate (1.0 mmol) and an aryl iodide (1.1 mmol) in anhydrous DMF (4 mL) and Triethylamine (2 mL). Freeze-pump-thaw the mixture three times. Causality: Strict removal of oxygen is critical to prevent Glaser homocoupling of the terminal alkyne.

  • Catalyst Addition: Under argon, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Heating: Stir the mixture at 60 °C for 4-8 hours.

  • Self-Validating Check: The reaction mixture will transition from a pale yellow suspension to a homogeneous dark brown solution. Complete consumption of the starting material on TLC validates the catalytic turnover.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via chromatography.

Quantitative Data Summary

Table 2: Comparative Reaction Conditions & Yields
Reaction TypeCatalyst SystemSolventTempTypical YieldTime
Cycloisomerization Ph₃PAuNTf₂ (5 mol%)DCM25 °C85–95%1–2 h
CuAAC (Click) CuSO₄ / NaAsc (5/10 mol%)H₂O / t-BuOH25 °C90–98%0.5–2 h
Sonogashira Pd(PPh₃)₄ / CuI (5/10 mol%)DMF / TEA60 °C75–85%4–8 h
Oxidation to Aldehyde MnO₂ (10 equiv)DCM25 °C80–90%12 h

References

  • Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors MDPI1

  • FAK and FLT3 Inhibitors (Patent WO2012110773A1) Google Patents2

  • Gold-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media: efficient and regioselective synthesis of indole-1-carboxamides Green Chemistry (RSC Publishing)3

  • Divergent Synthesis of Sulfonyl Quinolines, Formyl Indoles, and Quinolones from Ethynyl Benzoxazinanones via AuI Catalysis, AuI-ArI Co-Catalysis, and Silver Catalysis ACS Catalysis4

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches PubMed Central (PMC)5

  • 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Organic Chemistry Portal6

Sources

Application

The Strategic Application of (2-Ethynylpyridin-3-yl)methanol in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Kinase Conundrum and the Rise of Precision Scaffolds Protein kinases, orchestrators of a vast array of cellular signaling pathways, have long been a focal point in drug discovery, particularly in oncolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinase Conundrum and the Rise of Precision Scaffolds

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have long been a focal point in drug discovery, particularly in oncology. Their dysregulation is a hallmark of numerous cancers, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, but the quest for compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles is a continuous endeavor. A key strategy in this pursuit is the exploration of novel chemical scaffolds that can effectively engage with the kinase active site. Among these, the ethynylpyridine moiety has emerged as a privileged structure, and (2-Ethynylpyridin-3-yl)methanol, in particular, offers a unique combination of structural features that make it an invaluable building block in the synthesis of advanced kinase inhibitors.

This technical guide delves into the application of (2-Ethynylpyridin-3-yl)methanol in the design and synthesis of potent kinase inhibitors. We will explore its synthetic utility, the rationale behind its incorporation into inhibitor scaffolds, and provide detailed protocols for its use in the laboratory. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their kinase inhibitor programs.

The Ethynylpyridine Advantage: A Molecular Bridge to Potency and Selectivity

The 2-ethynylpyridine scaffold serves as a rigid linker that can span the ATP-binding pocket of a kinase, enabling interactions with both the hinge region and other key residues. This rigidity helps to lock the inhibitor into a favorable binding conformation, reducing the entropic penalty of binding and often leading to increased potency.

The Strategic Importance of the 3-Hydroxymethyl Group

The presence of a hydroxymethyl group at the 3-position of the pyridine ring in (2-Ethynylpyridin-3-yl)methanol is a critical design element that offers several advantages:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for additional interactions with amino acid residues in the kinase active site. This can significantly enhance binding affinity and selectivity.

  • Vector for Further Functionalization: The primary alcohol provides a convenient handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions to introduce new functionalities that can probe different regions of the kinase active site or improve physicochemical properties.

  • Improved Solubility: The polar hydroxymethyl group can enhance the aqueous solubility of the final inhibitor, a crucial parameter for drug development.

Synthetic Pathways: Incorporating (2-Ethynylpyridin-3-yl)methanol

The primary method for incorporating the (2-ethynylpyridin-3-yl)methanol moiety into a kinase inhibitor scaffold is the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2]

Sonogashira_Coupling_Workflow Start (2-Ethynylpyridin-3-yl)methanol Reaction Sonogashira Coupling Start->Reaction ArylHalide Aryl/Heteroaryl Halide (Core Scaffold) ArylHalide->Reaction Product Kinase Inhibitor Precursor Reaction->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Cocatalyst (e.g., CuI) Base (e.g., Et₃N) Catalyst->Reaction FurtherSteps Further Synthetic Steps (e.g., functionalization of hydroxymethyl group) Product->FurtherSteps FinalProduct Final Kinase Inhibitor FurtherSteps->FinalProduct

Caption: General workflow for synthesizing kinase inhibitors.

Detailed Application Protocols

Protocol 1: General Procedure for Sonogashira Coupling with (2-Ethynylpyridin-3-yl)methanol

This protocol provides a general method for the Sonogashira coupling of (2-Ethynylpyridin-3-yl)methanol with an aryl or heteroaryl halide. Reaction conditions may require optimization depending on the specific substrate.

Materials:

  • (2-Ethynylpyridin-3-yl)methanol

  • Aryl or heteroaryl halide (e.g., iodide or bromide)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 eq), (2-Ethynylpyridin-3-yl)methanol (1.1-1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Add the anhydrous, degassed solvent (concentration typically 0.1-0.5 M).

  • Add the base (2-3 eq).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.[3]

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).[1]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, and its degradation can lead to lower yields. An inert atmosphere also prevents the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[4]

  • Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for the same reasons as maintaining an inert atmosphere.

  • Copper(I) Cocatalyst: The copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the cross-coupling reaction.[2]

  • Base: The amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide.

Targeting Key Kinases with (2-Ethynylpyridin-3-yl)methanol-Derived Inhibitors

The versatility of the (2-Ethynylpyridin-3-yl)methanol building block has been demonstrated in the synthesis of inhibitors targeting a range of important cancer-related kinases.

PIM Kinases

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a variety of hematological and solid tumors.[5][6] They play a crucial role in cell survival, proliferation, and apoptosis. The ethynylpyridine scaffold has been successfully employed in the development of potent PIM kinase inhibitors.[7]

PIM_Kinase_Signaling cluster_outcomes Cellular Outcomes Cytokines Cytokines (e.g., IL-3, IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinase (PIM-1, PIM-2, PIM-3) JAK_STAT->PIM Transcription BAD BAD PIM->BAD Phosphorylates & Inactivates p21 p21 PIM->p21 Phosphorylates & Inactivates mTORC1 mTORC1 PIM->mTORC1 Activates Apoptosis Apoptosis Inhibition BAD->Apoptosis Promotes Proliferation Cell Proliferation p21->Proliferation Inhibits mTORC1->Proliferation Cell_Survival Cell Survival Inhibitor (2-Ethynylpyridin-3-yl)methanol -based Inhibitor Inhibitor->PIM

Caption: Simplified PIM kinase signaling pathway.

mTOR (Mammalian Target of Rapamycin)

mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[8] It is a key component of two distinct protein complexes, mTORC1 and mTORC2. Dysregulation of the mTOR pathway is a common event in cancer. The ethynylpyridine scaffold has been incorporated into dual PI3K/mTOR inhibitors.

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival AKT->CellSurvival S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth Inhibitor (2-Ethynylpyridin-3-yl)methanol -based Inhibitor Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified mTOR signaling pathway.

ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1)

ALK and ROS1 are receptor tyrosine kinases that can become oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC), through chromosomal rearrangements that lead to the formation of fusion proteins.[9][10] The ethynylpyridine moiety is a key structural feature in several potent ALK and ROS1 inhibitors.

ALK_ROS1_Signaling ALK_ROS1_Fusion ALK/ROS1 Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_ROS1_Fusion->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-Akt-mTOR Pathway ALK_ROS1_Fusion->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK_ROS1_Fusion->JAK_STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival Inhibitor (2-Ethynylpyridin-3-yl)methanol -based Inhibitor Inhibitor->ALK_ROS1_Fusion

Caption: Simplified ALK/ROS1 signaling pathway.

Data Summary: Inhibitory Activities

The following table summarizes the inhibitory activities of selected kinase inhibitors that incorporate an ethynylpyridine or a similar scaffold, demonstrating the potency that can be achieved with this structural motif.

Kinase TargetInhibitor ScaffoldIC₅₀ (nM)Reference(s)
PIM-1Pyridine derivative19[11]
PIM-1Thieno[2,3-b]pyridine derivative44[11]
PIM-1, -2, -3Pan-PIM inhibitor (AZD1208)0.4, 5, 1.9[7]
mTORImidazo[1,2-b]pyridazine derivative67[12]
PI3Kα/mTORThiophenyl-triazine derivative (Y-2)171.4 / 10.2[8]
ALKAlectinib1.9[10]
ALKCeritinib0.15[9]
ROS1Crizotinib60[13]
ROS1Brigatinib7.5[13]

Conclusion and Future Perspectives

(2-Ethynylpyridin-3-yl)methanol has proven to be a highly valuable and versatile building block in the synthesis of potent kinase inhibitors. Its rigid ethynylpyridine linker allows for optimal positioning within the ATP-binding pocket, while the strategically placed hydroxymethyl group provides opportunities for enhancing binding affinity, modulating physicochemical properties, and enabling further synthetic elaboration. The successful application of this reagent in the development of inhibitors for key oncogenic kinases such as PIM, mTOR, ALK, and ROS1 underscores its importance in modern medicinal chemistry. As the field of kinase inhibitor research continues to evolve, the rational design of novel compounds incorporating the (2-ethynylpyridin-3-yl)methanol scaffold is expected to yield a new generation of targeted therapies with improved efficacy and safety profiles.

References

  • Cell Signaling Technology. Accessed March 8, 2024.

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Method

Introduction: A Multifunctional Building Block for Modern Chemistry

An In-Depth Guide to the Metal-Catalyzed Cross-Coupling of (2-Ethynylpyridin-3-yl)methanol: Protocols and Applications (2-Ethynylpyridin-3-yl)methanol is a uniquely versatile heterocyclic building block of significant in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Metal-Catalyzed Cross-Coupling of (2-Ethynylpyridin-3-yl)methanol: Protocols and Applications

(2-Ethynylpyridin-3-yl)methanol is a uniquely versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates three key functional elements: a pyridine ring, a terminal alkyne, and a primary alcohol. This distinct combination allows for a wide array of synthetic transformations, making it a valuable scaffold for creating complex molecular architectures. Pyridine derivatives are ubiquitous in pharmaceuticals, contributing to a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

The terminal alkyne serves as a reactive handle for powerful carbon-carbon bond-forming reactions, most notably metal-catalyzed cross-coupling. The adjacent hydroxymethyl group can influence reactivity through steric effects or by acting as a directing group, while the pyridine nitrogen can coordinate to the metal catalyst, potentially modulating its activity.[4][5] This guide provides an in-depth exploration of two of the most powerful cross-coupling reactions involving this substrate: the Sonogashira and Suzuki-Miyaura couplings. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reliable and reproducible results.

Workflow for Utilizing (2-Ethynylpyridin-3-yl)methanol

The strategic application of this building block typically involves the functionalization of its terminal alkyne via a cross-coupling reaction to link it with various aryl, heteroaryl, or vinyl partners. The choice of reaction depends on the desired final structure and the available coupling partners.

G cluster_start Starting Material cluster_pathways Cross-Coupling Pathways cluster_partners Coupling Partners cluster_products Core Products Start (2-Ethynylpyridin-3-yl)methanol Sonogashira Sonogashira Coupling (Direct C(sp)-C(sp²) bond formation) Start->Sonogashira Pd/Cu cat., Base Product_B Intermediate: Alkynylboronate Ester Start->Product_B Borylation Product_S Aryl/Vinyl-Substituted Pyridyl Alkyne Sonogashira->Product_S Suzuki Suzuki-Miyaura Coupling (via Borylation) Product_SB Aryl-Substituted Pyridyl Alkyne Suzuki->Product_SB ArX Aryl/Vinyl Halide (Ar-X, X=I, Br, OTf) ArX->Sonogashira ArX->Suzuki ArB Arylboronic Acid/Ester (Ar-B(OR)₂) Product_B->Suzuki Pd cat., Base G Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_Alk R-Pd(II)L₂-C≡CR' PdII_RX->PdII_R_Alk Transmetalation PdII_R_Alk->Pd0 Reductive Elimination Product_out R-C≡CR' PdII_R_Alk->Product_out CuX Cu(I)X CuAlk Cu(I)-C≡CR' CuX->CuAlk Base, R'C≡CH CuAlk->PdII_RX CuAlk->CuX Base-HX pd_cycle_label Palladium Cycle cu_cycle_label Copper Cycle RX_in R-X Alkyne_in R'C≡CH

Caption: Simplified catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for coupling (2-Ethynylpyridin-3-yl)methanol with an aryl iodide.

Materials:

  • (2-Ethynylpyridin-3-yl)methanol (1.0 eq.)

  • Aryl Iodide (1.1 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3-5 eq.)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Toluene

Procedure:

  • Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add (2-Ethynylpyridin-3-yl)methanol, the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and Backfill : Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. [6]3. Solvent and Base Addition : Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the base. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Degassing : Bubble inert gas through the reaction mixture for an additional 10-15 minutes to ensure thorough degassing.

  • Reaction Execution : Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC), it can be gently heated to 50-80°C.

  • Monitoring : Track the consumption of the starting material using Thin Layer Chromatography (TLC) or GC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction : Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application Notes & Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Use a fresh batch of palladium catalyst. Ensure all solvents are anhydrous and properly degassed. [6]Verify the purity of the starting materials.
Significant Homocoupling (Glaser Coupling) Presence of oxygen, which promotes the oxidative dimerization of the alkyne.Maintain a strictly inert atmosphere. Some protocols suggest adding a small amount of a reducing agent or performing the reaction under a diluted hydrogen atmosphere to minimize this side reaction. [7]
Reaction Stalls Aryl bromide or chloride is used, which are less reactive than aryl iodides. [8]Increase reaction temperature. Use a stronger base (e.g., Cs₂CO₃). Employ a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) instead of PPh₃ to facilitate the oxidative addition step. [9]
Decomposition of Substrate The hydroxymethyl group or pyridine ring may be sensitive to strong bases or high temperatures.Use a milder base like DIPEA instead of TEA. Keep the reaction temperature as low as possible. Monitor the reaction closely to avoid prolonged heating.

The Suzuki-Miyaura Coupling: A Two-Step Approach

While the Sonogashira coupling is a direct method, the Suzuki-Miyaura reaction offers an alternative and powerful strategy, particularly when dealing with base-sensitive substrates or when a broader range of coupling partners is desired. [10][11]This approach involves a two-step sequence: first, the borylation of the terminal alkyne to form an alkynylboronate ester, followed by the palladium-catalyzed cross-coupling of this intermediate with an aryl or vinyl halide. [12][13]

Mechanistic Rationale

The Suzuki-Miyaura catalytic cycle is one of the most well-understood and reliable cross-coupling reactions.

  • Oxidative Addition : An active Pd(0) species adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation : A base activates the organoboron compound (R-B(OR)₂), forming a borate complex. This complex then transfers the organic group (R) to the palladium center, displacing the halide. [13]This is a critical step where the base plays a direct role.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Ar_R Ar-Pd(II)L₂-R PdII_ArX->PdII_Ar_R Transmetalation PdII_Ar_R->Pd0 Reductive Elimination Product_out Ar-R PdII_Ar_R->Product_out cycle_label Suzuki-Miyaura Cycle base_label Base ArX_in Ar-X Boronic_in R-B(OR)₂ Boronic_in->PdII_ArX

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols

Protocol 2.2.1: Borylation of (2-Ethynylpyridin-3-yl)methanol

Materials:

  • (2-Ethynylpyridin-3-yl)methanol (1.0 eq.)

  • Pinacolborane (1.2 eq.) or Bis(pinacolato)diboron (B₂pin₂)

  • Catalyst (e.g., a copper or iridium complex)

  • Base (if required by the specific catalytic system)

  • Anhydrous, degassed solvent (e.g., THF, Toluene)

Procedure:

  • Inert Atmosphere Setup : In a flame-dried Schlenk flask under an inert atmosphere, dissolve (2-Ethynylpyridin-3-yl)methanol and the catalyst in the solvent.

  • Reagent Addition : Add the pinacolborane or B₂pin₂ dropwise at room temperature.

  • Reaction : Stir the mixture at room temperature or with gentle heating as required by the catalytic system. Monitor the reaction by ¹H NMR or GC-MS until the starting alkyne is consumed.

  • Workup : Upon completion, remove the solvent under reduced pressure. The crude alkynylboronate ester can often be used in the next step without extensive purification, or it can be purified by column chromatography on silica gel.

Protocol 2.2.2: Suzuki-Miyaura Coupling of the Alkynylboronate Ester

Materials:

  • Crude alkynylboronate ester from Protocol 2.2.1 (1.0 eq.)

  • Aryl Halide (1.0 eq.)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)

  • Aqueous Base: 2M Na₂CO₃ or K₂CO₃ (3 eq.)

  • Solvent System: Toluene/Ethanol/Water or Dioxane/Water

Procedure:

  • Reaction Setup : To a round-bottom flask, add the alkynylboronate ester, aryl halide, and palladium catalyst.

  • Solvent and Base Addition : Add the organic solvent (e.g., Toluene) followed by the aqueous base solution.

  • Degassing : Degas the biphasic mixture thoroughly by bubbling argon through it for 15-20 minutes.

  • Reaction Execution : Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring to ensure good mixing of the phases.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer.

  • Extraction : Wash the organic layer with water and then with brine. Dry over anhydrous MgSO₄.

  • Purification : Filter and concentrate the solution. Purify the residue by column chromatography to yield the final coupled product.

Key Parameters for Optimization

The success of a Suzuki coupling is highly dependent on the careful selection of four key components.

ParameterRole and Common ChoicesImpact on Reaction
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂. Pre-catalysts like BrettPhos Pd G3 are also highly effective. [6]The choice of palladium source and its oxidation state affects the initiation of the catalytic cycle. Pd(0) sources are often used directly, while Pd(II) sources are reduced in situ.
Ligand PPh₃ (for simple substrates), Buchwald-type biarylphosphines (XPhos, SPhos for challenging couplings), N-heterocyclic carbenes (NHCs). [9]The ligand stabilizes the palladium center and influences its reactivity. Bulky, electron-rich ligands promote oxidative addition and reductive elimination, enabling the use of less reactive aryl chlorides.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄. Organic bases like TEA can also be used in non-aqueous conditions.The base is crucial for activating the boronic acid/ester for transmetalation. [13]The strength and solubility of the base can dramatically affect the reaction rate and yield.
Solvent Toluene, Dioxane, THF, often with water or an alcohol as a co-solvent.The solvent system must dissolve the organic components and facilitate the interaction with the (often aqueous) base. The choice can influence reaction rate and catalyst stability.

Conclusion

(2-Ethynylpyridin-3-yl)methanol stands out as a highly valuable and adaptable building block for synthetic chemists. Through judicious application of powerful metal-catalyzed cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings, researchers can efficiently generate a diverse library of complex molecules. The Sonogashira reaction provides a direct and atom-economical route to aryl- and vinyl-substituted alkynes, while the two-step Suzuki-Miyaura pathway offers broader substrate scope and tolerance for sensitive functional groups. By understanding the underlying mechanisms and key experimental parameters outlined in this guide, scientists and drug development professionals can effectively harness the synthetic potential of this scaffold to advance their research in the creation of novel pharmaceuticals and functional materials.

References

  • Organic Letters. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. ACS Publications. Available at: [Link]

  • National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Chemistry LibreTexts. (2026). 8.5: Suzuki-Miyara Coupling. Available at: [Link]

  • ACS Publications. (2012). Palladium-Catalyzed Alkyne Insertion/Suzuki Reaction of Alkyl Iodides. Available at: [Link]

  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling. Available at: [Link]

  • ACS Publications. (2016). Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent Synthesis of Highly Substituted Vinylcyclopropanes. Available at: [Link]

  • ACS Publications. (2014). Highly Functionalized Pyridines Synthesis from N-Sulfonyl Ketimines and Alkynes Using the N–S Bond as an Internal Oxidant. Available at: [Link]

  • ResearchGate. (2017). Metal-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. Substituted alkyne synthesis by C-C coupling. Available at: [Link]

  • ResearchGate. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • National Institutes of Health (NIH). (2011). Chemoselective Reductive Cross-Coupling of 1,5-Diene-3-ols with Alkynes: A Facile Entry to Stereodefined Skipped Trienes. PMC. Available at: [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available at: [Link]

  • National Institutes of Health (NIH). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available at: [Link]

  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. PMC. Available at: [Link]

  • ResearchGate. (2008). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. Available at: [Link]

  • ACS Publications. (2009). Synthesis of 2-Hydroxymethyl Ketones by Ruthenium Hydride-Catalyzed Cross-Coupling Reaction of α,β-Unsaturated Aldehydes with Primary Alcohols. Available at: [Link]

  • National Academic Digital Library of Ethiopia. Synthesis and Modification of Heterocycles by Metal- Catalyzed Cross-coupling Reactions. Available at: [Link]

  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Available at: [Link]

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Sources

Application

Application Note: Uncatalyzed Activated Polymerization of 2-Ethynylpyridine for Conjugated Polyelectrolytes

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of conjugated ionic polymers (polyelectrolytes) has traditionally relied on transition-metal-catalyzed polymerizations (e.g., using WCl₆, MoCl₅, or Rh-based catalysts). However, for drug development, chemical sensing, and advanced optoelectronics, trace heavy-metal impurities act as fluorescence quenchers and charge traps.

This application note details a highly efficient, catalyst-free activated polymerization of 2-ethynylpyridine (2-EP). By leveraging the spontaneous Menschutkin reaction between 2-EP and quaternizing agents (such as alkyl halides, tosylates, or strong acids), researchers can synthesize well-defined, highly conjugated poly(2-ethynylpyridinium) salts without the need for external initiators[1].

Mechanistic Causality: A Self-Validating Polymerization System

As a Senior Application Scientist, I frequently observe that traditional coordination catalysts yield low molecular weight products ( ηinh​=0.04–0.1 dL/g) and poor backbone conjugation when applied to ethynylpyridines. The uncatalyzed route circumvents this by utilizing the monomer's own structural electronics.

The Causality of Activation:

  • Quaternization (The Trigger): The reaction begins with the nucleophilic attack of the pyridine nitrogen on an alkyl halide, tosylate, or proton from a strong acid.

  • Electronic Shift (The Activation): Quaternization transforms the neutral pyridine ring into a positively charged pyridinium cation. This creates a massive electron-withdrawing effect, drastically increasing the electrophilicity of the adjacent acetylenic triple bond[2].

  • Propagation (The Chain Growth): The highly activated triple bond is now susceptible to nucleophilic attack by unquaternized 2-EP monomers or counter-anions (e.g., bromide, tosylate). This initiates a spontaneous, linear chain-growth polymerization[3].

This mechanism is inherently self-validating: the reaction will not proceed unless successful quaternization occurs, meaning the structural integrity of the resulting ionic polyacetylene is guaranteed by the kinetics of the initiation step.

MechanisticPathway A 2-Ethynylpyridine (2-EP) + Quaternizing Agent (R-X) B Menschutkin Reaction (Nitrogen Quaternization) A->B C N-Alkyl-2-ethynylpyridinium Salt (Activated Monomer) B->C D Nucleophilic Attack on Activated Triple Bond C->D E Macroanion Intermediate (Initiation) D->E F Linear Propagation (Chain Growth) E->F G Conjugated Ionic Polyacetylene (Polyelectrolyte) F->G

Fig 1. Mechanistic pathway of the uncatalyzed activated polymerization of 2-ethynylpyridine.

Experimental Design & Rationale

To ensure reproducibility and high molecular weight, the experimental conditions must be strictly controlled.

  • Monomer Purification: 2-EP must be dried over Calcium Hydride (CaH₂) and vacuum distilled (85°C / 12 mmHg) prior to use[1][4]. Rationale: Trace water acts as a competing nucleophile, prematurely terminating the growing macroanion and leading to truncated oligomers.

  • Solvent Selection: Methanol or DMF are preferred. Rationale: The Menschutkin quaternization involves the creation of charged species from neutral precursors. Highly polar solvents stabilize the transition state, accelerating the activation step[5].

  • Visual Validation: The reaction mixture transitions from light brown to a viscous dark red/brown. Rationale: This bathochromic shift is a direct, real-time indicator of the expanding π→π∗ interband transition as the conjugated polyacetylene backbone grows[5].

ExperimentalWorkflow N1 Monomer Purification (Vacuum Distillation) N2 Reactant Mixing (2-EP + R-X) N1->N2 N3 Reflux / Heating (Spontaneous Rxn) N2->N3 N4 Precipitation (in Ethyl Ether) N3->N4 N5 Vacuum Drying & Validation N4->N5

Fig 2. Step-by-step experimental workflow for the synthesis of poly(2-ethynylpyridinium) salts.

Standardized Protocol: Synthesis of Poly(2-ethynylpyridinium) Salts

The following protocol describes the synthesis using an alkyl halide (e.g., 1,6-dibromohexane) or a tosylate to yield a water-soluble, conjugated polyelectrolyte.

Step 1: Preparation of Reagents

  • Dry 2-Ethynylpyridine (98% purity) over CaH₂ overnight.

  • Vacuum distill the monomer at 85°C under 12 mmHg pressure to isolate the pure fraction.

  • Purify the chosen quaternizing agent (e.g., propargyl tosylate or 1,6-dibromohexane) and dry the reaction solvent (Methanol or DMF) using standard molecular sieves.

Step 2: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 mmol of the purified 2-EP.

  • Add an equimolar amount (10 mmol) of the quaternizing agent (e.g., 1,6-dibromohexane)[3].

  • Introduce 15 mL of anhydrous methanol to maintain a homogeneous solution.

Step 3: Polymerization

  • Submerge the flask in an oil bath pre-heated to the reflux temperature of the solvent (e.g., 65°C for methanol).

  • Allow the reaction to proceed under continuous stirring for 12 to 24 hours.

  • Self-Validation Checkpoint: Observe the solution color. A successful propagation will shift the solution from light brown to a deep, dark red, accompanied by a noticeable increase in viscosity[2].

Step 4: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the viscous solution with a minimal amount of DMF (approx. 5 mL) to reduce viscosity for precipitation.

  • Add the solution dropwise into a large excess (200 mL) of vigorously stirred, ice-cold ethyl ether.

  • Collect the resulting dark red precipitate via vacuum filtration.

  • Dry the polymer under vacuum at 40°C for 24 hours to remove residual solvent.

Quantitative Data & Optical Properties

The choice of the quaternizing agent directly dictates the side-chain functionality, which in turn influences the solid-state packing, bandgap, and maximum absorption wavelength ( λmax​ ) of the resulting polymer.

Quaternizing AgentReaction ConditionYield (%) λmax​ (nm)Bandgap (eV)Key Characteristic
Propargyl Tosylate [5]Methanol reflux, 12h~80%519N/AHighly hygroscopic, water-soluble
1,6-Dibromohexane [3]Homogeneous, mild heat88%4892.44Soluble in DMF/DMSO, stable redox
2-(Bromomethyl)benzyl alcohol [6]Catalyst-free, mild heat91%4572.15Hydroxyl-functionalized side chains
Phosphorus Oxychloride [4]Homogeneous, mild heat74%471, 4892.54Dual emission peaks, highly polar
Perfluorinated Carboxylic Acids [2]Mild condition, acid-drivenHigh535N/AExcimer formation in PL spectra

Characterization and Validation

To verify the structural integrity of the synthesized poly(2-ethynylpyridinium) salts, perform the following analyses:

  • UV-Visible Spectroscopy: A broad absorption peak between 450 nm and 550 nm confirms the extensive π→π∗ interband transition of the conjugated polyacetylene backbone[5].

  • FT-IR Spectroscopy: Look for the disappearance of the terminal alkyne C≡C-H stretch (usually around 3200 cm⁻¹) and the appearance of a conjugated C=C stretching band at approximately 1620 cm⁻¹. A new peak at ~3400 cm⁻¹ will confirm the quaternized pyridinium side groups[2].

  • Cyclic Voltammetry (CV): Polyelectrolytes synthesized via this method typically exhibit highly stable redox processes. For instance, polymers activated by 2-(bromomethyl)benzyl alcohol show stable redox cycling between -1.5 V and 1.5 V for up to 50 cycles, validating their utility in energy storage and sensing[6].

References

  • Gal, Y.-S., et al. "Synthesis and electro-optical properties of poly(2-ethynylpyridinium tosylate) having propagyl side chain." Journal of Macromolecular Science. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBpr68G8gENYuFGcCItp01Wzc-pzcJNYiGCBVB-ClsShHH-zTs3uQpddMx4GUtmHVay4dVhIJ1vTZZSbLbXo9jaifFBL6472d3w04MuoOKqMaAEZrVau3G2h5G68KpbSM8DTsn33f3BrXY1ykT-Soyudhf]
  • Subramanyam, S., & Blumstein, A. "Conjugated Ionic Polyacetylenes Spontaneous Polymerization of 2-Ethynyl Pyridine in a Strong Acid." DTIC. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEsArw4M8U2cdJZEEypMVDSVtv05KkNzjzWCVk9E0Ywn0O6S3yB1CfvDrqR3Nsf9hEdanadcc8HNkZD9ClZOx_tt16b9ULVxmEvtXIvVwDjPXYVeiNJ6eLJLAcVU8Tg4dquLwWZT14vhk=]
  • Jin, S.-H., et al. "Synthesis and Characterization of Poly(2-ethynylpyridininium salts) with Different Perfluorinatedcarboxylate Counter Ions." Ingenta Connect. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj90j9t5L_0tZgP1_UHs6_SG1OzdZNH1w2cTwFDKxAGmulUfrOr6VRvueyA2-Yt07tBPcuEi5YDvVIgG9hYy2ppCHYzMlygSig6DTpmAlVDpk6Pht2UxmyICkyHj8vJ9vDa5qoE7G2CmSqkN5749SwKJHJzqOJ0oLdyBQWBEtG13kcyVL3VnnNdhIxKdaegWiVr52WsmsHq3I=]
  • Gal, Y.-S., et al. "An ionic polyacetylene from the non-catalyst polymerization of 2-ethynylpyridine using 1,6-dibromohexane: Synthesis and characterization." Taylor & Francis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjPRR_Or47A4pDPoS3xRQz72YS3ajufnZ5-nO5IyS7I7L7YwWIF0p-1tX14iTYBT3-sSl9v17kSK9-iSeWZPwqMc4SYT_UukIzu_RyucvVSk5E8-P4St72j_W36pPER5m0wfzTL6UWgnec9gFo8b7xRJ5ZR2Sv9vt0m4VgMw==]
  • Lim, K. T., et al. "An ionic polyacetylene derivative from the non-catalyst polymerization of 2-ethynylpyridine using 2-(bromomethyl)benzyl alcohol." Taylor & Francis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF6KOITpU4-CSqG__ycofqHr1VRdVjd8Tm8T2_EgduSMoyG51yRPDgb6wpB7eMGBW4iXvbHrDUNalgiGDYf-WSqVoOTB2kTGdJ2mbiH1hQrbtdGyHKZ4lQX4rLN_m2DBHDPV0-TkrkiW0f4qoy2ltSx8eMCpOk8uf0G3kl]
  • Gal, Y.-S., et al. "Synthesis of an ionic polyacetylene derivative via phosphorus oxychloride-activated polymerization of 2-ethynylpyridine." Taylor & Francis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQbD6x4o5PFXMmAbq1FDRixS-G0LNT8CYMyld-kI9AvFN-lI78y9-buUrQ38MjAfe6tFMBRfVhqFUCb-_c4yhwjDfumRWT2-ZFSL1zD0_qj5Mzn2JS1UEP0wUFo_cR0eYLdcu4M8kW8PI3dVKYIeOhn6SCSMmElcKipARtiQ==]
  • Gal, Y.-S., & Jin, S.-H. "Synthesis and Characterization of Poly[N-(2-ethyl pyrroyl)-2-ethynylpyridinium Bromide]." Taylor & Francis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLNkG4-oM0Ht1xgmGqLm7KLpE-2GUxpvyf4p7MywXuyILcCfl0sYubnWq6k9QmDM7g0RdpObWxosKo5sElItuqnyeB-AWrf5vA5vkII32keMrJEoJ_xOdfxwJKPEtC1p7apnRQIPdc957s8vN5BAimb9_rSePdrEmP5o7l]

Sources

Method

Application Note &amp; Protocols: High-Throughput Screening Strategies for Novel (2-Ethynylpyridin-3-yl)methanol Derivative Libraries

Abstract The (2-Ethynylpyridin-3-yl)methanol scaffold represents a versatile and promising starting point for the synthesis of novel compound libraries in drug discovery. Its structural features suggest potential interac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (2-Ethynylpyridin-3-yl)methanol scaffold represents a versatile and promising starting point for the synthesis of novel compound libraries in drug discovery. Its structural features suggest potential interactions with a wide range of biological targets, particularly enzymes like protein kinases that are central to numerous disease pathologies.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, validation, and execution of high-throughput screening (HTS) campaigns for compound libraries derived from this scaffold. We present detailed protocols for two robust and widely adopted HTS methodologies—a Fluorescence Polarization (FP) competitive binding assay and a luminescence-based kinase activity assay—designed to identify potent and selective modulators of protein kinase activity. The protocols are grounded in principles of scientific integrity, emphasizing rigorous assay validation through statistical metrics like the Z-factor and strategies for eliminating common HTS artifacts such as promiscuous inhibitors.[2][3]

Introduction: The Rationale for Screening Pyridine-Based Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it an attractive core for novel therapeutic agents.[4] The addition of an ethynyl group and a methanol moiety, as in the (2-Ethynylpyridin-3-yl)methanol scaffold, provides reactive handles for combinatorial chemistry and introduces unique steric and electronic properties for probing the binding pockets of biological targets.

Given that aberrant protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, screening novel compound libraries against this target class is a primary strategy in modern drug discovery.[1][5] This guide provides the foundational workflows to assess the potential of a (2-Ethynylpyridin-3-yl)methanol-based library to yield valuable hit compounds against a generic protein kinase target.

Section 1: Principles of High-Throughput Screening Assay Formats

The selection of an appropriate HTS assay is critical for the success of any screening campaign.[6] The ideal assay should be robust, reproducible, scalable, and cost-effective.[7] We will detail two orthogonal assay formats that provide complementary information about the compound-target interaction.

Fluorescence Polarization (FP) for Competitive Binding Analysis

FP is a powerful, homogeneous technique used to monitor molecular interactions in solution.[8] It measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner, such as a protein kinase.

  • The Principle: A small fluorescent tracer, when excited by polarized light, tumbles rapidly in solution, leading to significant depolarization of the emitted light (a low FP signal). When this tracer binds to a large protein kinase, the resulting complex tumbles much more slowly. This reduced motion results in a higher degree of polarization in the emitted light (a high FP signal). Test compounds that bind to the kinase and displace the tracer will cause a decrease in the FP signal, allowing for the identification of inhibitors.[8]

  • Causality in Experimental Design: This assay directly measures the binding of a compound to the target protein's active site (or an allosteric site that displaces the tracer). It is less susceptible to interferences that affect enzyme activity readouts, such as compound autofluorescence at different wavelengths.[9]

Luminescence-Based Kinase Activity Assay (ADP-Glo™ Principle)

Luminescence-based assays are renowned for their high sensitivity and broad dynamic range.[10] The ADP-Glo™ Kinase Assay is a universal platform that measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[10]

  • The Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compound. Afterward, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP generated into ATP, which then drives a luciferase-catalyzed reaction, producing a light signal that is directly proportional to the initial kinase activity.[10] Inhibitory compounds will result in a lower luminescence signal.

  • Causality in Experimental Design: This is a functional assay that measures the direct consequence of target engagement: the inhibition of enzymatic activity. Its high sensitivity allows for the use of low enzyme and substrate concentrations, which is crucial for identifying potent inhibitors and minimizing material consumption.[10]

Section 2: Assay Validation: The Foundation of Trustworthy Data

Before committing to a full-scale HTS campaign involving thousands of compounds, the chosen assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds.[11] The primary metric for this validation is the Z-factor (Z').[12]

Key Quality Control Metrics
MetricFormulaAcceptance CriteriaRationale
Z'-Factor 1 - (3σₚ + 3σₙ) /μₚ - μₙ
Signal-to-Background (S/B) μₚ / μₙ> 5 (assay dependent)A simple measure of the dynamic range of the assay. While useful, it does not account for data variability and is considered less informative than the Z'-factor.[3]
Coefficient of Variation (%CV) (σ / μ) * 100< 10% for controlsMeasures the relative variability of the data. Low %CV for control wells across a plate and between plates is critical for reproducibility.

μ = mean, σ = standard deviation

Protocol: Z'-Factor Determination

This protocol should be performed on several plates (typically 3-5) to assess inter-plate variability before initiating the full screen.

  • Plate Layout Design: Dedicate a 384-well plate to controls. Fill half the wells (e.g., columns 1-12) with the negative control and the other half (columns 13-24) with the positive control.

  • Negative Control (n): These wells contain all assay components except the inhibitor. This represents 0% inhibition or maximum signal (in an activity assay) or maximum binding (in an FP assay).

  • Positive Control (p): These wells contain all assay components, including a known, potent inhibitor of the target kinase at a concentration that gives maximal inhibition (e.g., 100x IC₅₀). This represents 100% inhibition.

  • Reagent Addition: Dispense all reagents using automated liquid handlers to minimize variability.

  • Incubation: Incubate the plate according to the optimized assay protocol.

  • Signal Detection: Read the plate on the appropriate instrument (e.g., a fluorescence plate reader for FP, a luminometer for the luminescence assay).

  • Calculation: Calculate the mean (μ) and standard deviation (σ) for both the positive and negative control populations. Use these values to calculate the Z'-factor.[12] An assay is deemed ready for HTS only if the Z'-factor is consistently ≥ 0.5.[12][13]

Section 3: Detailed High-Throughput Screening Protocols

The following protocols are designed for a 384-well plate format, a standard in HTS for its balance of throughput and volume requirements.[7] All liquid handling steps should be performed with automated systems to ensure precision and consistency.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol aims to identify compounds from the (2-Ethynylpyridin-3-yl)methanol library that displace a fluorescent tracer from the kinase active site.

A. Reagent Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. Rationale: This buffer composition is standard for kinase assays, providing stable pH, appropriate salt concentration, and a non-ionic detergent to prevent non-specific binding.

  • Kinase Stock: Recombinant kinase of interest, diluted to 2x the final concentration (e.g., 20 nM) in Assay Buffer. The optimal concentration should be determined during assay development to be near the Kd of the tracer.

  • Tracer Stock: Fluorescently-labeled tracer, diluted to 2x the final concentration (e.g., 10 nM) in Assay Buffer. The tracer concentration should ideally be at or below its Kd for the kinase to ensure a sensitive competitive binding format.[14]

  • Compound Plates: (2-Ethynylpyridin-3-yl)methanol derivatives serially diluted in 100% DMSO, then diluted into Assay Buffer to a 4x final concentration. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).

B. Experimental Workflow

FP_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_final Incubation & Reading P1 1. Dispense 5 µL of 4x Compound Solution (or DMSO/Control) R1 2. Add 10 µL of 2x Kinase Solution P1->R1 to 384-well plate R2 3. Add 5 µL of 4x Tracer Solution R1->R2 Mix briefly I1 4. Incubate at RT (60 min, protected from light) R2->I1 Seal plate I2 5. Read FP Signal (Ex/Em appropriate for tracer) I1->I2

Caption: Workflow for the FP competitive binding assay.

C. Step-by-Step Methodology

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of compound stocks from the library plates into the bottom of a 384-well black, low-volume assay plate. For controls, dispense 100% DMSO (negative control) or a known inhibitor (positive control).

  • Kinase Addition: Dispense 10 µL of the 2x Kinase Stock solution into each well.

  • Incubation (Compound-Kinase): Centrifuge the plate briefly (1 min at 1,000 rpm) to ensure all components are mixed. Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the test compounds to bind to the kinase before the tracer is introduced.

  • Tracer Addition: Dispense 10 µL of the 2x Tracer Stock solution into each well. The final volume is now 20 µL.

  • Final Incubation: Seal the plate, centrifuge again (1 min at 1,000 rpm), and incubate for 60 minutes at room temperature, protected from light. The incubation time should be sufficient to allow the binding reaction to reach equilibrium.[15]

  • Data Acquisition: Read the plate on a plate reader equipped with polarization filters appropriate for the tracer's excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 535 nm for a fluorescein-based tracer).

Protocol 2: Luminescence-Based Kinase Activity Assay

This protocol measures the enzymatic activity of the kinase and identifies inhibitors that block this function.

A. Reagent Preparation

  • Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Enzyme Stock: Kinase diluted to 2x final concentration in Reaction Buffer.

  • Substrate/ATP Stock: Peptide substrate and ATP mixed and diluted to 2x final concentration in Reaction Buffer. The ATP concentration should be at or near the Km value for the kinase to ensure sensitivity to competitive inhibitors.

  • Compound Plates: Prepared as described in Protocol 1.

  • ADP-Glo™ Reagent & Kinase Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Promega).[16]

B. Experimental Workflow

Luminescence_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection C1 1. Dispense 2.5 µL of 2x Compound/Control R1 2. Add 2.5 µL of 2x Kinase Solution C1->R1 S1 3. Add 5 µL of 1x Substrate/ATP Mix (to start reaction) R1->S1 I1 4. Incubate at RT (60 min) S1->I1 D1 5. Add 5 µL of ADP-Glo™ Reagent I1->D1 I2 6. Incubate at RT (40 min) D1->I2 D2 7. Add 10 µL of Kinase Detection Reagent I2->D2 I3 8. Incubate at RT (30-60 min) D2->I3 R2 9. Read Luminescence I3->R2

Caption: Workflow for the luminescence-based kinase activity assay.

C. Step-by-Step Methodology

  • Dispensing: To a 384-well white, opaque assay plate, add reagents in the following order:

    • 2.5 µL of 2x Compound Solution (or controls).

    • 2.5 µL of 2x Kinase Stock.

  • Pre-incubation: Mix gently on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of the 1x Substrate/ATP mixture to all wells to start the kinase reaction. The final volume is 10 µL.

  • Kinase Reaction Incubation: Mix gently, then incubate for 60 minutes at room temperature. The reaction time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent. Mix and incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the plate on a luminometer.[17]

Section 4: Data Analysis and Hit Identification

Raw data from the HTS must be processed to normalize for plate-to-plate variation and to identify statistically significant "hits".[18]

A. Data Normalization For each plate, raw data (RFU for FP, RLU for luminescence) is converted to Percent Inhibition using the plate's internal controls: % Inhibition = 100 * (1 - (Signal_compound - μ_positive_control) / (μ_negative_control - μ_positive_control))

B. Hit Selection A common and robust method for hit selection is the Z-score, which describes how many standard deviations a compound's signal is from the plate median (or mean).[19] Z-score = (x - μ_plate) / σ_plate Where x is the % inhibition value for the compound, and μ_plate and σ_plate are the mean and standard deviation of all test compound wells on that plate.

A hit is typically defined as a compound with a Z-score ≥ 3, indicating a statistically significant deviation from the norm.[19]

C. Hit Identification and Confirmation Workflow

HTS_Workflow A Primary HTS (Single Concentration, ~10 µM) B Data Analysis (% Inhibition, Z-score) A->B C Hit Identification (Z-score ≥ 3) B->C D Hit Confirmation (Re-test fresh compound) C->D Primary Hits E Dose-Response Curve (IC₅₀ Determination) D->E Confirmed Hits F Counter-Screens (Promiscuity, Specificity) E->F G Validated Hit for Lead Optimization F->G Selective, Non-promiscuous Hits

Caption: Overall workflow from primary HTS to validated hits.

Section 5: Counter-Screening for Promiscuous Inhibitors

A significant challenge in HTS is the prevalence of "promiscuous" inhibitors that show activity across unrelated targets.[2] Many of these act by forming colloidal aggregates that sequester and denature proteins non-specifically.[2] It is crucial to identify and eliminate these compounds early.

A recommended counter-screen is a Dual-Luciferase® Reporter Assay . This assay uses two independent luciferases (Firefly and Renilla) expressed in a cellular context.[20][21] Promiscuous inhibitors or compounds that interfere with the luciferase enzyme itself will often inhibit both reporters, whereas a specific pathway inhibitor would only affect the primary reporter. Compounds that inhibit both luciferases should be flagged as potential artifacts and deprioritized.

Conclusion

The (2-Ethynylpyridin-3-yl)methanol scaffold holds potential for the development of novel kinase inhibitors. By employing robust, well-validated HTS assays such as the Fluorescence Polarization and luminescence-based methods detailed here, researchers can effectively screen large compound libraries derived from this scaffold. A rigorous approach to assay validation using the Z'-factor, coupled with a systematic workflow for data analysis, hit confirmation, and counter-screening, provides a reliable pathway to identify high-quality, validated hits. This structured methodology maximizes the probability of success in downstream lead optimization efforts and is fundamental to the integrity of any drug discovery campaign.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism for promiscuous inhibitors. Journal of Medicinal Chemistry, 45(8), 1712-1722.

  • Wang, X., He, L., Hu, H., & Zhou, J. (2007). A new rapid microfluidic method for measuring enzyme inhibition. Analytical Chemistry, 79(4), 1339-1345.

  • Koresawa, M., Okabe, T., & Nagano, T. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ACS Omega, 4(3), 5653-5659.

  • Bio-protocol. (2025). Fluorescence Polarization-Based High- Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol, 15(14).

  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.

  • BioAssay Systems. (n.d.). Dual Luciferase Reporter Assay Kit.

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.

  • Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.

  • Invitrogen. (n.d.). High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology.

  • Plouffe, D. M., et al. (2016). High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. ACS Infectious Diseases, 2(2), 119-126.

  • Sui, Y. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(1), 116-122.

  • Lee, J., Park, I. S., Park, G., Cho, K., Park, H. S., & Min, D. H. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5744-5749.

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.

  • Gassel, M., Brehmer, D., & Trinks, U. (2003). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 6(8), 733-744.

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Design and Implementation of High-Throughput Screening Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Zhang, M., et al. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology, 16(9), 1648-1656.

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.

  • On HTS. (2023). Z-factor.

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.

  • Malo, N., Hanley, J. A., Le-Nader, S., & Fang, Y. (2014). Data analysis approaches in high throughput screening. Methods in Molecular Biology, 1073, 245-264.

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.

  • Cheng, Z., & Chen, Z. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 959303.

  • ResearchGate. (2022). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-174.

  • Wu, G., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Molecules, 27(23), 8207.

  • Thermo Fisher Scientific. (n.d.). Luciferase Assay Kit Protocol.

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.

  • Promega Corporation. (n.d.). Luciferase Assay System Protocol.

  • AstraZeneca. (2016). HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry.

  • Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.

  • Basicmedical Key. (2016). High-Throughput Screening Data Analysis.

  • ResearchGate. (2026). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review.

  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e126.

  • Bender, A., et al. (2016). Public Domain HTS Fingerprints: Design and Evaluation of Compound Bioactivity Profiles from PubChem's Bioassay Repository. Journal of Chemical Information and Modeling, 56(2), 393-403.

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.

  • MDPI. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane.

  • ResearchGate. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (2-Ethynylpyridin-3-yl)methanol Synthesis

Welcome to the Technical Support Center for the synthesis of (2-Ethynylpyridin-3-yl)methanol (CAS: 1824298-38-5). This guide is designed for research scientists and drug development professionals experiencing bottlenecks...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2-Ethynylpyridin-3-yl)methanol (CAS: 1824298-38-5). This guide is designed for research scientists and drug development professionals experiencing bottlenecks, low yields, or catalyst degradation during the synthesis of this highly valuable heterocyclic building block.

The standard synthetic route utilizes a Sonogashira cross-coupling between a 2-halo-3-pyridinemethanol and a protected terminal alkyne (such as Trimethylsilylacetylene, TMSA), followed by a mild deprotection step. While conceptually straightforward, the presence of the Lewis-basic pyridine nitrogen and the unprotected hydroxymethyl group introduces significant chemoselectivity and catalyst stability challenges[1].

Workflow & Failure Point Analysis

Understanding the mechanistic pathway is critical for troubleshooting. The diagram below illustrates the standard two-step workflow and highlights the two most common points of failure: Catalyst Poisoning and Glaser Homocoupling.

G SM (2-Bromopyridin-3-yl)methanol Coupling Sonogashira Coupling (Argon, 60-80°C) SM->Coupling Reagents TMS-Acetylene Pd Catalyst, CuI, Base Reagents->Coupling Intermediate TMS-Protected Intermediate Coupling->Intermediate Success Poisoning Failure: Catalyst Poisoning (Pyridine N coordination) Coupling->Poisoning Poor Ligand Glaser Failure: Glaser Homocoupling (O2 ingress) Coupling->Glaser O2 Present Deprotect Deprotection (K2CO3 / MeOH or TBAF) Intermediate->Deprotect Product (2-Ethynylpyridin-3-yl)methanol Deprotect->Product

Workflow of (2-Ethynylpyridin-3-yl)methanol synthesis highlighting critical failure points.

Quantitative Data: Catalyst System Comparison

The reactivity of 2-halopyridines follows the general trend for aryl halides (I > Br > Cl)[2]. However, the choice of ligand is equally important to prevent the pyridine nitrogen from displacing the palladium ligands.

Table 1: Reaction Parameters and Expected Yields for 2-Halopyridine Sonogashira Couplings

Halide SubstrateCatalyst SystemAlkyneTemp/TimeTypical YieldPrimary Limitation
2-Bromo derivativePd(PPh3)2Cl2 (5%) / CuITMSA80°C, 12h40-55%Severe catalyst poisoning (Pd black)
2-Iodo derivativePd(PPh3)2Cl2 (5%) / CuITMSA60°C, 6h75-90%Requires extra step to synthesize iodide
2-Bromo derivativePd(dppf)Cl2 (5%) / CuI TMSA80°C, 8h70-85% Optimal balance of cost and yield
2-Bromo derivativePd(OAc)2 / XPhos / CuITMSA70°C, 6h>85%Higher catalyst/ligand cost

Troubleshooting FAQs

Q1: My Sonogashira coupling stalls at 40% conversion, and I observe a fine black precipitate in the flask. What is happening?

A1: The black precipitate is "Palladium black," which indicates that your homogeneous palladium catalyst has decomposed into inactive elemental palladium. In 2-halopyridines, the nitrogen atom on the pyridine ring is a strong σ-donor. It can coordinate to the palladium center, displacing monodentate ligands like Triphenylphosphine (PPh3), leading to catalyst aggregation and death[3].

Solution:

  • Upgrade your ligand: Switch from a monodentate ligand (PPh3) to a strongly chelating bidentate ligand like dppf (using Pd(dppf)Cl2). Bidentate ligands bind much more tightly to the palladium center, preventing the pyridine nitrogen from poisoning the catalyst.

  • Change the halide: If you must use Pd(PPh3)2Cl2, convert your starting material to (2-iodopyridin-3-yl)methanol. Iodides undergo oxidative addition significantly faster than bromides[2], allowing the productive catalytic cycle to outcompete the poisoning pathway.

Q2: I am isolating a significant amount of a non-polar byproduct, and my TMS-acetylene is being consumed before the starting material. How do I fix this?

A2: You are observing Glaser homocoupling , a side reaction where two terminal alkynes dimerize to form a conjugated di-yne. This reaction is catalyzed by Copper(I) in the presence of trace oxygen and base.

Solution: Rigorous exclusion of oxygen is mandatory. Simply bubbling argon through the solvent is insufficient for sensitive couplings.

  • Perform three cycles of freeze-pump-thaw on your solvent mixture (e.g., DMF/Et3N) prior to adding the catalysts.

  • Kinetic control: Keep the active concentration of the alkyne low. Do not add all the TMSA at once. Instead, dilute the TMSA in degassed solvent and add it via a syringe pump over 2–3 hours. This favors the cross-coupling cycle over the bimolecular homocoupling cycle.

Q3: During the deprotection of the TMS group, my product yield drops significantly, and the NMR shows degradation. Why?

A3: (2-Ethynylpyridin-3-yl)methanol contains a free terminal alkyne and a hydroxymethyl group. Under harsh basic conditions (e.g., NaOH or prolonged heating with KOH), terminal alkynes on electron-deficient pyridine rings can undergo base-catalyzed hydration or polymerization.

Solution: Use strictly mild deprotection conditions. The optimal method is using K2CO3 (1.2 equivalents) in Methanol at room temperature for 1.5 to 2 hours . Alternatively, use TBAF (Tetrabutylammonium fluoride) in THF at 0°C. When working up the reaction, ensure the aqueous phase is neutralized to pH 7; the final product is highly polar and will be lost to the aqueous layer if it becomes protonated or overly basic.

Validated Experimental Protocol

This self-validating protocol utilizes a bidentate palladium catalyst to prevent poisoning and employs kinetic addition to suppress homocoupling.

Step 1: Preparation and Degassing
  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-bromopyridin-3-yl)methanol (1.0 eq, 10 mmol).

  • Add anhydrous DMF (20 mL) and Triethylamine (10 mL).

  • Perform three cycles of freeze-pump-thaw to rigorously remove dissolved oxygen. Backfill with high-purity Argon.

Step 2: Catalyst Addition & Coupling
  • Under a positive stream of Argon, quickly add Pd(dppf)Cl2 (0.05 eq, 5 mol%) and CuI (0.05 eq, 5 mol%). The solution will typically turn a deep red/brown.

  • Heat the reaction mixture to 70°C.

  • Using a syringe pump, add Trimethylsilylacetylene (TMSA) (1.5 eq, 15 mmol) dissolved in 5 mL of degassed DMF dropwise over 2 hours.

  • Stir for an additional 4 hours at 70°C. Monitor by TLC (Hexanes:EtOAc 1:1) until the starting material is consumed.

Step 3: Workup of Intermediate
  • Cool the mixture to room temperature and dilute with Ethyl Acetate (50 mL).

  • Filter the mixture through a short pad of Celite to remove catalyst residues, washing the pad with additional EtOAc.

  • Wash the organic filtrate with water (3 x 30 mL) and brine (30 mL) to remove DMF and Et3N.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude TMS-protected intermediate.

Step 4: Mild Deprotection
  • Dissolve the crude intermediate in anhydrous Methanol (30 mL).

  • Add finely powdered anhydrous K2CO3 (1.2 eq) and stir at room temperature for 1.5 to 2 hours. Monitor closely by TLC to prevent degradation.

  • Once complete, concentrate the methanol under reduced pressure (do not heat above 30°C).

Step 5: Final Isolation
  • Partition the residue between Ethyl Acetate (40 mL) and Water (20 mL).

  • Critical: Adjust the aqueous layer to exactly pH 7.0 using dilute HCl or NaHCO3.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure (2-Ethynylpyridin-3-yl)methanol.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of (2-Ethynylpyridin-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, mechanistic challenges associated with isolating and purifying (2-Ethynylpyridin-3-yl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, mechanistic challenges associated with isolating and purifying (2-Ethynylpyridin-3-yl)methanol .

Synthesized primarily via Sonogashira cross-coupling followed by deprotection, this pyridine derivative presents a unique "perfect storm" of purification challenges: a highly coordinating basic nitrogen, a hydrogen-bonding hydroxyl group, and a reactive terminal alkyne. This guide bridges the gap between theoretical chemistry and benchtop reality, providing self-validating protocols to ensure high-yield, pharmaceutical-grade recovery.

Quantitative Reference Data

Understanding the physicochemical profile of your target and its common impurities is the first step in designing a rational purification strategy.

Parameter / ImpurityCharacteristicMechanistic Impact on Purification
Molecular Weight 133.15 g/mol Low molecular weight; prolonged exposure to high vacuum (<0.1 mbar) during solvent removal can lead to product loss via sublimation.
pKa (Pyridine Nitrogen) ~5.2 (Estimated)Readily protonated by silanol groups on standard silica gel, causing severe electrostatic tailing.
Glaser Diyne Impurity MW: 264.28 g/mol Oxidative homocoupling byproduct. Highly non-polar compared to the target; easily separated by chromatography but severely impacts overall reaction yield.
Residual Pd / Cu Dark brown/green tintThe proximity of the pyridine nitrogen and alkyne creates a bidentate chelation effect, trapping transition metals and resisting standard aqueous washing.

Troubleshooting & FAQs

Q1: My crude product has a dark brown/green tint that persists after aqueous workup. Why is this happening, and how do I remove the residual metals?

The Causality: The synthesis of (2-Ethynylpyridin-3-yl)methanol relies on Palladium and Copper catalysts. The spatial arrangement of the pyridine nitrogen (a strong Lewis base) and the alkyne π -system (or the adjacent hydroxyl oxygen) allows the molecule to act as a potent chelating ligand. This stabilizes Pd(II) and Cu(I) complexes, making them highly soluble in the organic phase and resistant to standard aqueous extraction [1]. The Solution: You must introduce a competitive binder that has a higher affinity for soft transition metals than your product. Thiol-functionalized silica (e.g., SiliaBond® Thiol or QuadraSil™) acts as an irreversible metal scavenger. The soft sulfur atoms covalently bind the soft Pd/Cu ions, allowing them to be simply filtered away.

Q2: I am seeing a significant byproduct with a mass roughly double my target (approx. 264 g/mol ). What is it, and how do I prevent it?

The Causality: You are observing the Glaser-Hay homocoupling diyne impurity. Terminal alkynes, particularly those attached to electron-withdrawing rings like pyridine, are highly susceptible to oxidative homocoupling. During the reaction, the Cu(I) acetylide intermediate is oxidized by trace atmospheric oxygen to Cu(II), which then undergoes rapid reductive elimination to form a 1,3-diyne [2]. The Solution: Prevention is superior to purification. Ensure your reaction solvents are rigorously degassed (sparged with Argon for at least 30 minutes or subjected to freeze-pump-thaw cycles). If the diyne has already formed, it is significantly less polar than your product and will elute near the solvent front during chromatography.

Q3: My product streaks severely on silica gel, leading to poor recovery and overlapping fractions. How can I optimize the chromatography?

The Causality: Bare silica gel is acidic due to surface silanol groups (Si-OH). The basic pyridine nitrogen of (2-Ethynylpyridin-3-yl)methanol becomes protonated on the column, leading to strong electrostatic interactions and severe tailing. The Solution: You must neutralize the silica gel. Pre-treat your column with 1-5% Triethylamine (Et 3​ N) in your mobile phase. The Et 3​ N competitively binds to the acidic silanol sites, allowing your product to partition based purely on polarity rather than acid-base interactions. Alternatively, switch to basic Alumina.

Q4: Is the compound stable during acidic workups?

The Causality: No. Ethynylpyridines are uniquely sensitive to acidic conditions. The basic nitrogen readily forms a pyridinium salt in the presence of strong acids (like HCl). This salt formation drastically enhances the electrophilicity of the ethynyl group, inviting nucleophilic attack from halide ions or water, leading to hydrohalogenation or hydration of the alkyne [3]. The Solution: Never use acidic washes (e.g., 1M HCl) to quench the reaction or remove amine bases. Maintain the aqueous phase at pH 8-9 using saturated NaHCO 3​ .

Mechanistic & Workflow Visualizations

G A Terminal Alkyne (2-Ethynylpyridin-3-yl)methanol B Cu(I) Acetylide Complex A->B Cu salt, Base C Oxidation by O2 (Cu(I) -> Cu(II)) B->C Trace O2 E Pd Transmetalation (Sonogashira) B->E Pd(II) intermediate D Glaser Diyne Impurity (Homocoupling) C->D Reductive Elimination F Desired Cross-Coupled Product E->F Reductive Elimination

Mechanistic divergence of Cu-acetylide: desired Sonogashira vs. oxidative Glaser homocoupling.

G Step1 Crude Reaction Mixture (Contains Pd, Cu, Diyne, Salts) Step2 Aqueous Workup (pH 8-9 to avoid protonation) Step1->Step2 Remove salts Step3 Metal Scavenging (Thiol-functionalized Silica) Step2->Step3 Organic phase Step4 Amine-Modified Silica Gel Chromatography (1% Et3N) Step3->Step4 Filtered extract Step5 Pure (2-Ethynylpyridin-3-yl)methanol Step4->Step5 Evaporate fractions

Optimized downstream purification workflow for isolating (2-Ethynylpyridin-3-yl)methanol.

Self-Validating Experimental Protocols

Protocol A: Palladium and Copper Scavenging

Objective: Reduce residual transition metals to <10 ppm prior to chromatography to prevent on-column degradation.

  • Phase Separation: Following the reaction, dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO 3​ (pH ~8.5). Self-Validation: Check the pH of the aqueous layer. It must be basic to ensure the pyridine nitrogen remains unprotonated and partitions fully into the organic layer.

  • Scavenger Addition: To the separated organic layer, add Thiol-functionalized silica gel (e.g., SiliaBond® Thiol) at a ratio of 5 equivalents of scavenger to the theoretical molar amount of Pd/Cu catalyst used.

  • Incubation: Stir the suspension vigorously at 40 °C for 4 hours. Causality: Elevated temperature increases the kinetics of metal dissociation from the product and binding to the thiol groups.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound metals. Wash the pad with 2 column volumes of EtOAc. The filtrate should visibly transition from dark brown/green to a pale yellow or clear solution.

Protocol B: Optimized Flash Chromatography

Objective: Isolate the target compound without tailing or co-elution of the Glaser diyne.

  • Column Preparation: Slurry-pack a silica gel column using Hexanes containing 2% Triethylamine (Et 3​ N). Flush the column with 3 column volumes of the basic solvent to saturate the acidic silanol sites.

  • Loading: Dry-load the metal-scavenged crude product onto a small amount of neutralized silica gel. Causality: Dry-loading prevents the polar hydroxyl group from causing the sample band to diffuse in the loading solvent.

  • Elution Gradient:

    • Run 3 column volumes of 100% Hexanes (with 1% Et 3​ N) to rapidly elute the non-polar Glaser diyne impurity.

    • Gradually increase polarity to 30% EtOAc / 70% Hexanes (with 1% Et 3​ N). The product will elute as a sharp, well-defined band.

  • Verification: Spot fractions on a TLC plate (eluent: 50% EtOAc/Hexanes). The product will appear as a single spot under UV (254 nm) and will stain strongly with Potassium Permanganate (KMnO 4​ ) due to the terminal alkyne and hydroxyl group.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development, American Chemical Society (ACS).[Link]

  • Catalytic Carboxylation of Terminal Alkynes with Copper(I) Azothioformamide Complexes (Discussion on Glaser-Hay homocoupling) Organometallics, American Chemical Society (ACS).[Link]

  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion ACS Omega, American Chemical Society (ACS).[Link]

Troubleshooting

Technical Support Center: Optimization of Sonogashira Coupling for (2-Ethynylpyridin-3-yl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the Sonogashira coupling of (2-Ethynylpyridin-3-yl)methanol. This document is designed for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Sonogashira coupling of (2-Ethynylpyridin-3-yl)methanol. This document is designed for researchers, chemists, and drug development professionals who are utilizing this specific, and often challenging, heteroaromatic building block. The presence of a pyridine ring, a terminal alkyne, and a primary alcohol introduces unique considerations not present in simpler aryl halide couplings. This guide provides in-depth troubleshooting advice, optimized protocols, and the mechanistic reasoning behind key experimental choices to ensure successful and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common initial hurdles encountered when working with this pyridine-containing substrate.

Q1: Why is my Sonogashira reaction with (2-Ethynylpyridin-3-yl)methanol failing or showing very low conversion?

A1: A complete failure or low conversion is typically rooted in one of three areas: catalyst integrity, atmospheric contamination, or substrate-specific inhibition.[1][2]

  • Catalyst System: The primary suspect should always be the activity of your palladium catalyst and, if used, the copper(I) cocatalyst.[1][2] Palladium(0) complexes are sensitive to air and can decompose, while copper(I) salts can oxidize over time. Using fresh catalyst sources is a critical first troubleshooting step.

  • Inert Atmosphere: Oxygen is highly detrimental. It leads to the oxidative homocoupling of your alkyne (the Glaser side reaction) and promotes the decomposition of the active Pd(0) catalyst into inactive palladium black.[1][3] Ensure all solvents and the amine base are rigorously degassed and that the reaction is maintained under a strict nitrogen or argon atmosphere.[1]

  • Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate with the palladium center, acting as a ligand and potentially deactivating the catalyst or preventing the catalytic cycle from proceeding efficiently.[4][5][6] This is a known issue with nitrogen-containing heterocycles. Optimization often requires careful selection of ligands and conditions to minimize this inhibitory effect.

Q2: I'm observing a significant amount of a dark, insoluble byproduct that corresponds to the dimer of my alkyne. How can I prevent this?

A2: This byproduct is the result of Glaser-Hay homocoupling, a common side reaction in copper-catalyzed Sonogashira protocols.[1] It is promoted by the presence of oxygen and higher concentrations of the copper catalyst.

  • Eliminate Oxygen: The most crucial step is to ensure your reaction is strictly anaerobic. Use robust degassing techniques like freeze-pump-thaw cycles for your solvents.[1]

  • Reduce Copper Loading: High concentrations of Cu(I) can accelerate homocoupling.[1] Try reducing the amount of the copper cocatalyst to the minimum effective concentration (e.g., 0.5–1.0 mol%).

  • Adopt a Copper-Free Protocol: For substrates prone to homocoupling, the most effective solution is often to switch to a copper-free Sonogashira protocol.[2][7][8] These methods may require more active palladium catalysts, specific ligands, or different bases but completely eliminate the primary pathway for this side reaction.[7][8]

Q3: My reaction mixture turned black shortly after starting the reaction. What does this signify?

A3: The formation of a black precipitate, known as "palladium black," is a visual indicator of palladium catalyst decomposition.[2][3] This occurs when the soluble, active Pd(0) catalyst agglomerates and precipitates, rendering it inactive. This is commonly caused by oxygen in the reaction, impurities in the reagents, or excessively high temperatures.[3] Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to promoting this decomposition under some conditions.[9] To prevent this, ensure all components are pure and the system is thoroughly deoxygenated.

Q4: How does the pyridine nitrogen in (2-Ethynylpyridin-3-yl)methanol specifically interfere with the reaction?

A4: The lone pair of electrons on the pyridine nitrogen can coordinate to the electron-deficient palladium center. This can interfere in several ways:

  • Catalyst Sequestration: The pyridine substrate can act as a ligand, occupying a coordination site on the palladium and preventing the aryl halide from undergoing oxidative addition.

  • Altered Reactivity: If the pyridine does coordinate, it can change the electronic properties and steric environment of the palladium complex, slowing down key steps in the catalytic cycle.

  • Product Inhibition: The coupled product, which still contains the pyridine moiety, can also bind to the palladium catalyst, leading to product inhibition and shutting down the reaction before completion.

Strategies to mitigate this include using ligands that bind more strongly to palladium than pyridine (e.g., bulky, electron-rich phosphines) or using reaction conditions that disfavor pyridine coordination.[10]

Q5: Is a copper co-catalyst absolutely required for this reaction?

A5: No, a copper co-catalyst is not always necessary. While the classic Sonogashira reaction uses a copper(I) salt to act as a co-catalyst that facilitates the transmetalation step, numerous "copper-free" protocols have been developed.[4][7][11] These are often preferred to avoid the formation of alkyne homocoupling byproducts.[2] Copper-free reactions may require different ligands, stronger bases, or slightly higher temperatures to proceed efficiently, as the mechanism for activating the alkyne is different.[10]

Section 2: In-Depth Troubleshooting Guide

Use this guide when facing specific experimental issues. A logical workflow is presented below to help diagnose the problem.

Troubleshooting Workflow for Sonogashira Coupling Start Problem Observed: Low or No Yield Reagent_Check 1. Reagent & Atmosphere Integrity Start->Reagent_Check First, check... Byproducts Problem Observed: Major Byproducts Glaser Alkyne Dimer (Glaser)? - Ensure strict O₂ exclusion - Reduce Cu(I) loading - Add alkyne slowly Byproducts->Glaser Is it... Catalyst Catalyst System? - Use fresh Pd & Cu sources - Check ligand integrity Reagent_Check->Catalyst Is it the... Atmosphere Inert Atmosphere? - Rigorously degas solvents/base - Check for leaks in manifold Reagent_Check->Atmosphere Is it the... Purity Reagent Purity? - Use pure, dry solvents - Purify starting materials - Distill amine base Reagent_Check->Purity Is it the... Conditions_Check 2. Reaction Conditions Reagent_Check->Conditions_Check If reagents are fine, check... Switch_Protocol Switch to Copper-Free Protocol Glaser->Switch_Protocol If persistent... Temp Temperature? - Increase for aryl bromides - Avoid overly high temps (>100°C)  to prevent decomposition Conditions_Check->Temp Is it the... Base Base Choice? - Ensure sufficient equivalents (≥2) - Try a different base (e.g., Pyrrolidine vs. Et₃N) Conditions_Check->Base Is it the... Ligand Ligand Choice? - Use electron-rich/bulky ligands  (e.g., XPhos, SPhos) for  challenging substrates Conditions_Check->Ligand Is it the...

Caption: Troubleshooting workflow for Sonogashira coupling failures.

Section 3: Optimization Strategies & Key Parameter Selection

Optimizing the Sonogashira coupling for (2-Ethynylpyridin-3-yl)methanol involves balancing the interplay between several key variables. The goal is to maximize the rate of the desired cross-coupling while minimizing catalyst deactivation and side reactions.

ParameterStandard Conditions (Starting Point)Optimized Conditions (for Pyridine Substrates)Rationale & Justification
Palladium Catalyst PdCl₂(PPh₃)₂ (1-2 mol%) or Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ + Ligand (0.5-1 mol%) or a pre-formed Pd-NHC catalyst (e.g., PEPPSI)Pd(II) precatalysts are often more air-stable.[2] Using a separate, more specialized ligand allows for finer control over the catalyst's properties to overcome pyridine inhibition.[10]
Ligand Triphenylphosphine (PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs)These ligands form more stable and active palladium complexes.[3][10] Their strong binding affinity can prevent the pyridine substrate from displacing them and deactivating the catalyst.
Copper Co-catalyst CuI (1-5 mol%)CuI (0.5-2 mol%) or None (Copper-Free)Use the minimum effective amount to reduce Glaser coupling.[1] Eliminating copper entirely is the best way to prevent this side reaction.[7][8]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv.)Pyrrolidine or an inorganic base like Cs₂CO₃ or K₂CO₃ (2-3 equiv.)Pyrrolidine has been shown to be highly effective, sometimes superior to Et₃N.[12][13] Inorganic bases are essential for copper-free protocols or when substrates have amine-sensitive functional groups.[13][14]
Solvent DMF, THF, or neat amineDioxane, NMP, or TolueneThe choice of solvent can influence catalyst stability and solubility. NMP and Dioxane are often robust choices for challenging couplings.[4][15]
Temperature Room Temperature to 60 °C50 °C to 100 °CWhile many Sonogashira reactions are run at room temperature, the increased difficulty from the pyridine substrate may require moderate heating to achieve a reasonable reaction rate.[4]

Section 4: Detailed Experimental Protocols

Safety Precaution: Always handle catalysts, reagents, and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere.

Protocol A: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling (2-Ethynylpyridin-3-yl)methanol with an aryl halide (iodide or bromide).

1. Degassing the Solvent and Base:

  • Place the required volume of solvent (e.g., DMF or THF) and amine base (e.g., Triethylamine) in a Schlenk flask.
  • Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[1]
  • After the final cycle, backfill the flask with argon or nitrogen.

2. Reaction Setup:

  • To a separate, oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv., 2 mol%), and CuI (0.02 equiv., 2 mol%).
  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

3. Reagent Addition:

  • Add the degassed solvent via syringe to dissolve the solids.
  • Add the degassed triethylamine (3.0 equiv.) via syringe.
  • In a separate vial, dissolve (2-Ethynylpyridin-3-yl)methanol (1.2 equiv.) in a small amount of the degassed solvent. Add this solution dropwise to the reaction mixture over 5-10 minutes. Slow addition helps minimize homocoupling.[3]

4. Reaction and Monitoring:

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.
  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

5. Work-up and Purification:

  • Cool the reaction to room temperature.
  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
  • Wash the filtrate with water and then with brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel.
Protocol B: Optimized Copper-Free Sonogashira Coupling

This protocol is recommended to avoid Glaser homocoupling and is often more effective for challenging substrates.

1. Degassing:

  • Thoroughly degas the solvent (e.g., 1,4-Dioxane) and keep it under an inert atmosphere.

2. Reaction Setup:

  • To an oven-dried Schlenk tube with a stir bar, add the aryl halide (1.0 equiv.), Pd(OAc)₂ (0.01 equiv., 1 mol%), and a bulky phosphine ligand such as cataCXium® A or XPhos (0.02 equiv., 2 mol%).
  • Add a solid inorganic base, such as Cs₂CO₃ (2.5 equiv.).[14]
  • Seal the tube, then evacuate and backfill with argon or nitrogen three times.

3. Reagent Addition:

  • Add the degassed 1,4-dioxane via syringe.
  • Add the (2-Ethynylpyridin-3-yl)methanol (1.2 equiv.).

4. Reaction and Monitoring:

  • Heat the reaction mixture to 80-100 °C.
  • Monitor the reaction progress by TLC or LC-MS. These reactions may proceed faster than their copper-catalyzed counterparts.

5. Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol A.

Section 5: The Sonogashira Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles when copper is present.[10][16]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_Complex R¹-Pd(II)-X(L₂) (Oxidative Addition Product) Pd0->Pd_Complex Oxidative Addition (Ar-X) Transmetal_Complex R¹-Pd(II)-(C≡CR²)(L₂) Pd_Complex->Transmetal_Complex Transmetalation Transmetal_Complex->Pd0  Regenerates  Catalyst Product R¹-C≡C-R² Transmetal_Complex->Product Reductive Elimination Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² (Copper Acetylide) Alkyne->Cu_Acetylide Cu(I)X Cu_Acetylide->Pd_Complex Transfers Acetylide to Palladium HX H-Base⁺ X⁻ Base Base Base->Alkyne Deprotonation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Li, J. H., Liang, Y., & Xie, Y. X. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(24), 8125–8127. [Link]

  • Pearson+. What is the role of copper in the Sonogashira coupling reaction?[Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Banu, B. R., & Perumal, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1899. [Link]

  • Shafiee, M., & Ghashang, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7384–7414. [Link]

  • Zhang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1012–1022. [Link]

  • Reddy, V. P., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(19), 17053–17062. [Link]

  • Shafiee, M., & Ghashang, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7384-7414. [Link]

  • Hsieh, C. H., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(1), 817–833. [Link]

  • Eid, E. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Shafiee, M., & Ghashang, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7384-7414. [Link]

  • Jayanth, T. T., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 67(26), 9489–9491. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Wang, C., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications, 12(1), 5899. [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). RSC Advances, 12(13), 7765–7787. [Link]

  • Diez-Gonzalez, S., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3652–3655. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridine-aldoximes and amidoximes. ePrints Soton, University of Southampton. [Link]

  • Jayanth, T. T., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

  • Mondal, B., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(29), 22915–22920. [Link]

  • Diez-Gonzalez, S., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3652–3655. [Link]

Sources

Optimization

Stability issues of (2-Ethynylpyridin-3-yl)methanol under acidic or basic conditions

Technical Support Bulletin: 2026-03-20 Origin: Global Technical Support Center - APAC Region (Singapore) Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Stability and Chemoselectivit...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Bulletin: 2026-03-20 Origin: Global Technical Support Center - APAC Region (Singapore) Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Stability and Chemoselectivity Troubleshooting for (2-Ethynylpyridin-3-yl)methanol

Executive Summary

(2-Ethynylpyridin-3-yl)methanol is a highly versatile but reactive bifunctional building block. Its structural motif—a weakly basic pyridine ring, a terminal alkyne, and a nucleophilic hydroxymethyl group—creates a complex reactivity profile. This guide dissects the mechanistic causes of common stability failures under acidic and basic conditions and provides field-proven, self-validating workflows to secure your synthetic pipeline.

Part 1: Troubleshooting Guide – Acidic Conditions

Q1: My reaction mixture turns dark and highly viscous when exposed to concentrated mineral acids (e.g., HCl). What is the mechanism of this degradation? Causality: You are observing spontaneous polymerization. The pyridine nitrogen (pKa ~5.2) becomes rapidly protonated in strong acids. This protonation generates a highly electron-deficient pyridinium species, which strongly activates the adjacent acetylenic bond toward nucleophilic attack by another monomer. This triggers a spontaneous chain-growth polymerization, yielding an extensively conjugated, ionic polyacetylene bearing protonated pyridinium side groups [1]. Resolution: Avoid strong mineral acids. If acidic conditions are required for a downstream transformation, buffer the system to a pH > 4.5 or use mild organic acids (e.g., acetic acid) that do not fully protonate the pyridine ring to the threshold required for spontaneous propagation.

Q2: During a Lewis acid-catalyzed reaction, my LC-MS shows a mass shift of -18 Da (loss of water) or I am isolating an isomeric byproduct. What is happening? Causality: The molecule is undergoing an intramolecular cyclization. Transition metals (e.g., Ag⁺, Au⁺, Pd²⁺) or strong Lewis acids coordinate to and activate the terminal alkyne. The spatially adjacent hydroxymethyl oxygen acts as an internal nucleophile, executing a 5-exo-dig or 6-endo-dig cyclization. This cascade forms bicyclic furo[3,4-b]pyridine derivatives [2]. Resolution: If the alkyne must be activated without cyclization, the hydroxymethyl group must be masked. Convert the alcohol to a bulky silyl ether (e.g., TBS or TBDPS) to sterically hinder the intramolecular nucleophilic attack.

Part 2: Troubleshooting Guide – Basic Conditions

Q3: When scaling up a deprotection or alkylation under basic conditions (e.g., K₂CO₃/MeOH), I isolate a significant amount of a dimeric byproduct. How do I prevent this? Causality: This is oxidative homocoupling (Glaser-Hay coupling). The terminal alkyne is slightly acidic (pKa ~25). In the presence of a base, trace transition metals in your reagents (especially copper), and atmospheric oxygen, the alkyne deprotonates and oxidatively dimerizes into a conjugated diyne. Resolution: Exclude oxygen and sequester trace metals. Degas all basic solvents using freeze-pump-thaw cycles and run the reaction under a strict Argon atmosphere.

Q4: Can I use strong bases like NaH or n-BuLi directly with this substrate? Causality: Direct use of strong bases will lead to competitive deprotonation. The hydroxymethyl group (pKa ~15–16) will deprotonate first, forming a highly nucleophilic alkoxide. If excess base is used, the terminal alkyne will also deprotonate. This dianion is highly unstable and prone to forming complex oligomeric mixtures. Resolution: Pre-protect the hydroxyl group before introducing strong bases intended for alkyne functionalization.

Part 3: Quantitative Stability Matrix

The following table summarizes the quantitative thresholds and spectroscopic indicators for the primary degradation pathways of (2-Ethynylpyridin-3-yl)methanol.

Condition / ReagentpH RangePrincipal Degradation PathwaySpectroscopic IndicatorHalf-Life / Stability
Conc. HCl / H₂SO₄ < 2.0Spontaneous PolymerizationBroad UV-Vis absorption band at 560 nm [1]Minutes (rapid darkening)
Ag⁺ / Au⁺ / Lewis Acids 3.0 - 5.0Intramolecular CyclizationMass shift: Isomerization or [M-18] (furo[3,4-b]pyridine) [2]Hours (catalyst dependent)
Base + Air + Trace Cu > 10.0Glaser HomocouplingLC-MS mass shift to [2M-2] Hours (O₂ dependent)
NaH / n-BuLi (1 eq) > 14.0Alkoxide FormationIR: Loss of broad -OH stretch (~3300 cm⁻¹)Stable only at -78°C

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate built-in validation steps to confirm that degradation has been successfully bypassed.

Protocol A: Acid-Stable Handling (Preventing Polymerization)

Objective: Process the molecule in mildly acidic media without triggering polyacetylene formation.

  • Buffer Preparation: Prepare a 0.1 M Acetate buffer and adjust strictly to pH 4.8 using a calibrated pH meter.

  • Substrate Addition: Dissolve (2-Ethynylpyridin-3-yl)methanol in a miscible co-solvent (e.g., THF) and add dropwise to the buffer at 0°C.

  • Self-Validation Step (Critical): Extract a 50 µL aliquot after 30 minutes. Dilute in methanol and measure the UV-Vis spectrum. Validation: The baseline must remain flat at 560 nm. Any emerging broad absorbance at 560 nm indicates the onset of ionic polyacetylene formation [1]; if detected, immediately quench the reaction with saturated NaHCO₃.

Protocol B: Base-Mediated Processing (Preventing Homocoupling)

Objective: Perform base-catalyzed transformations while suppressing Glaser dimerization.

  • Solvent Degassing: Subject the reaction solvent (e.g., DMF or MeOH) to three consecutive freeze-pump-thaw cycles backfilled with ultra-pure Argon.

  • Metal Chelation: Add 1 mol% of a metal chelator (e.g., EDTA for aqueous bases, or 1,10-phenanthroline for organic bases) to sequester trace copper.

  • Reagent Addition: Add the base (e.g., K₂CO₃) under a positive stream of Argon.

  • Self-Validation Step (Critical): Run a TLC (Hexanes:EtOAc 1:1) or rapid LC-MS after 1 hour. Validation: The absence of a highly non-polar, UV-active spot (or a [2M-2] mass peak) confirms that oxidative homocoupling has been successfully suppressed.

Part 5: Mechanistic Pathway Visualization

The following logical relationship diagram maps the divergent degradation pathways based on environmental conditions.

G Start (2-Ethynylpyridin-3-yl)methanol Acid Acidic Conditions (H+, Lewis Acids) Start->Acid pH < 3 Base Basic Conditions (OH-, O2, Trace Metals) Start->Base pH > 10 Polymer Spontaneous Polymerization (Conjugated Polyacetylenes) Acid->Polymer Strong Mineral Acids Cyclization Intramolecular Cyclization (Furo[3,4-b]pyridine derivs.) Acid->Cyclization Lewis Acids / Ag+ / Au+ SafeAcid Safe Handling: Buffer to pH > 4, Protect -OH Acid->SafeAcid Mitigation Homocoupling Glaser Homocoupling (Di-alkyne Dimer) Base->Homocoupling O2 + Cu trace Alkoxide Alkoxide Formation / Alkyne Deprotonation Base->Alkoxide Strong Base (NaH, BuLi) SafeBase Safe Handling: Inert Gas (Ar/N2), Metal-Free Base->SafeBase Mitigation

Degradation pathways of (2-Ethynylpyridin-3-yl)methanol under pH extremes.

References

  • Source: DTIC (Defense Technical Information Center)
  • Title: A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction Source: ResearchGate URL
Troubleshooting

Overcoming poor solubility of (2-Ethynylpyridin-3-yl)methanol in reaction media

Welcome to the technical support guide for (2-Ethynylpyridin-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome challenges related to the solub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2-Ethynylpyridin-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome challenges related to the solubility of this versatile building block in various reaction media. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental success.

Introduction: Understanding the Solubility Profile of (2-Ethynylpyridin-3-yl)methanol

(2-Ethynylpyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine ring, a hydroxymethyl group, and an ethynyl group. This unique combination of functional groups dictates its solubility characteristics:

  • Polar, Protic Character: The pyridine nitrogen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively. This imparts solubility in polar protic solvents like water and alcohols.

  • Polar, Aprotic Character: The overall dipole moment of the molecule allows for solubility in polar aprotic solvents like DMSO and DMF.

  • Aromatic/Non-Polar Character: The pyridine ring and the ethynyl group contribute some non-polar characteristics, which can lead to challenges in highly polar or purely aqueous systems and limit solubility in non-polar solvents like hexane.[1]

Poor solubility can manifest as low reaction yields, starting material precipitation, or difficulties in purification. This guide provides a structured approach to systematically address these issues.

Frequently Asked Questions (FAQs)

Q1: My (2-Ethynylpyridin-3-yl)methanol is not dissolving in my chosen reaction solvent. What are the first steps?

A: When initial dissolution fails, it's often due to a mismatch between the solute and solvent polarities or exceeding the solubility limit.

Initial Troubleshooting Steps:

  • Gentle Heating: Solubility often increases with temperature.[2][3] Try warming the mixture gently (e.g., to 40-50°C) while monitoring for dissolution. Be cautious, as the compound may precipitate upon cooling.[1]

  • Sonication: An ultrasonic bath can help break down particle agglomerates and accelerate the dissolution process, especially for kinetically slow dissolutions.[2]

  • Increase Solvent Volume: You may be attempting to create a solution that is too concentrated. Try adding more solvent to reduce the overall concentration.[1]

  • Verify Reagent Purity: Ensure your (2-Ethynylpyridin-3-yl)methanol and solvent are of high purity, as impurities can sometimes hinder solubility.

Q2: What are the recommended starting solvents for (2-Ethynylpyridin-3-yl)methanol?

A: Based on its structure, the principle of "like dissolves like" suggests starting with polar solvents. For compounds with similar functional groups, like 3-Pyridinemethanol, high solubility is observed in polar organic solvents.[1]

Table 1: Expected Solubility Profile of (2-Ethynylpyridin-3-yl)methanol
Solvent ClassSolvent NameExpected SolubilityRationale & Key Considerations
Polar Protic Methanol, EthanolHighExcellent hydrogen bonding capability with the hydroxyl group and pyridine nitrogen.[4]
WaterModerateSoluble, but the ethynyl group may limit high concentrations compared to simpler pyridinemethanols.[1][5]
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions can effectively solvate the molecule. Often used as solvents of last resort for difficult-to-dissolve compounds.[6]
Acetonitrile (ACN)ModerateLess polar than DMSO/DMF, but should still be a viable solvent.[6]
Tetrahydrofuran (THF)Moderate to LowLower polarity may be insufficient for high concentrations.
Non-Polar Toluene, Hexane, Diethyl EtherVery Low to InsolubleLacks the necessary polar interactions (H-bonding, strong dipoles) to overcome the crystal lattice energy of the solid.[1]

Q3: My compound dissolved initially, but precipitated out after adding another reagent. What happened?

A: This is a common issue caused by a change in the overall polarity, pH, or temperature of the reaction medium.[2]

  • Polarity Change: If you add a non-polar reagent to a polar solution of your compound, the overall solvent polarity decreases, which can cause the (2-Ethynylpyridin-3-yl)methanol to crash out.

  • pH Shift: The pyridine nitrogen is basic and can be protonated.[7] If a reagent alters the pH of the medium, it can change the ionization state and thus the solubility of your compound.

  • Temperature Fluctuation: If the reaction is exothermic, the initial temperature increase may have kept the compound in solution, which then precipitates as the reaction cools.

Solution: The best approach is to select a solvent system where all reactants, intermediates, and products remain soluble under the reaction conditions.[2] This may require using a co-solvent system from the start.

Q4: How can I improve solubility without completely changing my primary reaction solvent?

A: Using a co-solvent is the most common and effective strategy. A co-solvent is a water-miscible organic solvent added in a small to moderate amount to the primary solvent to enhance the solubility of a compound.[8][9]

  • Mechanism of Action: Co-solvents work by reducing the overall polarity of a highly polar solvent system (like water), making it more favorable for less polar solutes.[] They disrupt the solvent's self-associating hydrogen bond network, creating pockets that can better accommodate the solute.[]

  • Common Co-solvents: Alcohols (Methanol, Ethanol), PEG 400, DMSO, and Propylene Glycol are frequently used.[6][]

  • Benefit: This approach often allows you to maintain the primary solvent required for the reaction's chemistry while ensuring all components stay in solution.[8]

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubility Enhancement

This workflow provides a logical progression for tackling solubility issues, from the simplest to the most involved methods.

G start Solubility Issue Identified ((2-Ethynylpyridin-3-yl)methanol precipitates or fails to dissolve) q_solvent Can the primary solvent be changed? start->q_solvent p_screening Perform Systematic Solvent Screening (See Protocol 1) q_solvent->p_screening  Yes q_disruptive Are minor process adjustments acceptable? q_solvent->q_disruptive No end_node Optimized Reaction Conditions p_screening->end_node p_simple Attempt Simple Physical Methods: • Gentle Warming (40-50°C) • Sonication • Increase Solvent Volume q_disruptive->p_simple No, start with least disruptive methods p_cosolvent Implement a Co-Solvent System (See Protocol 2) q_disruptive->p_cosolvent Yes p_simple->p_cosolvent If unsuccessful p_ph Consider pH Adjustment: • For acidic media, protonate the  pyridine nitrogen to form a soluble salt. p_cosolvent->p_ph If co-solvents are incompatible/ineffective p_cosolvent->end_node p_ph->end_node

Caption: Decision workflow for troubleshooting solubility.

Protocol 1: Step-by-Step Solvent Screening

Objective: To identify the most suitable single solvent for your reaction.

  • Preparation: Dispense a small, accurately weighed amount of (2-Ethynylpyridin-3-yl)methanol (e.g., 5 mg) into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., Methanol, Acetonitrile, THF, Toluene) in small, measured increments (e.g., 100 µL).

  • Observation: After each addition, vortex or stir the vial for 1-2 minutes. Observe and record whether the solid dissolves completely.

  • Heating Test: If the solid does not dissolve at room temperature after adding a reasonable volume (e.g., 1 mL), gently warm the vial to ~50°C and observe again. Note if the compound dissolves and if it precipitates upon cooling.

  • Calculation: Once a solvent is found, calculate the approximate solubility (in mg/mL). This will guide the concentration for your scaled-up reaction.

Protocol 2: Implementing a Co-Solvent System

Objective: To enhance solubility in a primary solvent that is required for the reaction but is a poor solvent for (2-Ethynylpyridin-3-yl)methanol (e.g., water).

G cluster_0 Co-Solvent Screening Workflow a 1. Dissolve Reactant in Minimum Volume of Good Co-Solvent (e.g., DMSO, Ethanol) c 3. Slowly add the Co-Solvent solution (A) to the Primary Solvent (B) with vigorous stirring. a->c b 2. In a separate flask, prepare the Primary Reaction Solvent (e.g., Aqueous Buffer) b->c d 4. Observe for Precipitation. If solution remains clear, proceed with reaction. c->d e 5. If precipitation occurs, repeat with a lower concentration or different co-solvent. d->e Precipitation Observed

Caption: Experimental workflow for adding a co-solvent.

Detailed Steps:

  • Select a Co-solvent: Choose a water-miscible organic solvent in which (2-Ethynylpyridin-3-yl)methanol is highly soluble (e.g., ethanol or DMSO).[6]

  • Pre-dissolve: Dissolve the required mass of (2-Ethynylpyridin-3-yl)methanol in the minimum amount of the chosen co-solvent to create a concentrated stock solution.

  • Combine Solutions: Vigorously stir the primary reaction solvent (e.g., an aqueous buffer). Slowly, add the concentrated stock solution dropwise to the primary solvent.

  • Monitor: Observe for any signs of cloudiness or precipitation. A successful co-solvent system will result in a clear, homogenous solution.

  • Optimization: The goal is to use the smallest amount of co-solvent necessary to maintain solubility, as it can sometimes affect reaction kinetics.[8] A typical starting point is 5-10% co-solvent by volume.

References

  • Cosolvent - Wikipedia . Wikipedia. [Link]

  • Cosolvent – Knowledge and References . Taylor & Francis. [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid . ResearchGate. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . Future Journal of Pharmaceutical Sciences. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation . PMC. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . PMC. [Link]

  • Preparation and Properties of Pyridine . [Link]

  • (2-ethylpyridin-3-yl)methanol (C8H11NO) . PubChem. [Link]

  • Solubility Properties of Methanol in Organic Solvents | Request PDF . ResearchGate. [Link]

  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions . Journal of Molecular Liquids. [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Reactions Involving (2-Ethynylpyridin-3-yl)methanol

Introduction (2-Ethynylpyridin-3-yl)methanol is a critical building block in pharmaceutical and materials science research, prized for its unique combination of a reactive ethynyl group, a coordinating pyridine ring, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Ethynylpyridin-3-yl)methanol is a critical building block in pharmaceutical and materials science research, prized for its unique combination of a reactive ethynyl group, a coordinating pyridine ring, and a hydroxymethyl functional group. Its utility in pivotal C-C bond-forming reactions, such as the Sonogashira cross-coupling, makes it indispensable.[1][2] However, the very features that make this molecule versatile also present significant challenges in catalysis, most notably rapid catalyst deactivation.

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting strategies, diagnostic protocols, and answers to frequently asked questions regarding catalyst deactivation when working with this specific substrate. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve catalytic challenges effectively.

Primary Deactivation Mechanisms in (2-Ethynylpyridin-3-yl)methanol Reactions

Understanding the root cause of catalyst deactivation is the first step toward a solution. The structure of (2-Ethynylpyridin-3-yl)methanol presents a dual threat to catalyst stability, primarily through poisoning and fouling.

dot

Caption: Primary catalyst deactivation pathways in reactions with (2-Ethynylpyridin-3-yl)methanol.

  • Catalyst Poisoning: This is the most prevalent issue. The lone pair of electrons on the pyridine nitrogen atom acts as a potent Lewis base, strongly coordinating to the electron-deficient active metal center (e.g., Palladium, Platinum).[3][4] This coordination blocks the sites required for the catalytic cycle, effectively "poisoning" the catalyst and preventing substrate binding.[4] For some palladium-catalyzed C-H activation reactions, this poisoning effect is a well-known challenge that can be overcome with specific catalytic systems.[5]

  • Fouling by Polymerization: The ethynyl (acetylene) group is susceptible to polymerization, especially in the presence of transition metal catalysts.[6] This can lead to the formation of polyacetylene-type oligomers or polymers that deposit on the catalyst's surface.[7][8] This deposition, known as fouling or coking, physically blocks the active sites and pores of supported catalysts, preventing reactants from reaching them.[9]

  • Leaching: Particularly relevant for heterogenous (supported) catalysts, leaching is the dissolution of the active metal from its support into the reaction medium.[10][11] While sometimes leached species can be the true homogeneous catalyst, uncontrolled leaching leads to a permanent loss of active sites from the solid support, making catalyst recycling ineffective and contaminating the product.[12][13][14]

  • Sintering/Agglomeration: This mechanism affects heterogeneous catalysts, where high temperatures or reaction conditions can cause the fine metal nanoparticles to migrate and coalesce into larger, less active particles.[9] This process reduces the active surface area of the catalyst. The formation of palladium black is a visual indicator of severe agglomeration.[15]

Troubleshooting Guide

This section addresses common problems encountered during experiments.

Problem Likely Cause(s) Diagnostic Steps & Solutions
1. Reaction is sluggish from the start or fails to initiate. Strong Catalyst Poisoning: The pyridine nitrogen of the starting material is immediately deactivating the catalyst.[3][4]Solutions:Increase Catalyst Loading: A higher catalyst loading may overcome the initial poisoning to a degree.[4] • Use a Protic/Acidic Solvent: Solvents like acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate with the metal center.[4] • Protect the Pyridine Nitrogen: Temporarily form the N-oxide of the pyridine.[16] This withdraws electron density and sterically hinders coordination. The N-oxide can be removed post-reaction. • Select a More Robust Catalyst: Consider catalysts with bulky ligands that may create a less accessible coordination site for the pyridine.
2. Reaction starts but slows down or stalls completely. Product Inhibition: The product, which also contains a pyridine moiety, is poisoning the catalyst as its concentration increases.[3]Fouling: Slow deposition of polymeric material on the catalyst surface is progressively blocking active sites.Diagnosis:Monitor by Spectroscopy: Use techniques like NMR or in-situ IR to track the concentration of starting material, product, and any potential byproducts over time. • Visual Inspection: Look for the formation of insoluble, tar-like materials (fouling) or a black precipitate (sintering).Solutions:Run at Lower Conversion: Stop the reaction before significant product accumulation occurs and isolate the product.[3] • Modify Reaction Conditions: Lowering the temperature may reduce the rate of fouling or polymerization side reactions.
3. A black precipitate (e.g., palladium black) forms in the reaction vessel. Catalyst Sintering/Agglomeration: The active Pd(0) species has agglomerated into inactive, bulk palladium metal.[15] This is a common deactivation pathway in many palladium-catalyzed reactions.Solutions:Use a Ligand or Stabilizer: Ensure sufficient ligand concentration to stabilize the active metal species and prevent agglomeration. • Consider a Heterogeneous Catalyst: A well-designed supported catalyst can sometimes offer greater stability against agglomeration than a homogeneous one.[17] • Lower Temperature: High temperatures can accelerate the sintering process.[9]
4. Catalyst fails to perform upon recycling. Leaching: The active metal has dissolved from the support into the solution during the first run and was removed during workup.[11]Irreversible Fouling/Poisoning: The catalyst surface is permanently blocked by polymers or strongly bound species that are not removed by simple washing.[18]Diagnosis (Leaching):Hot Filtration Test: Filter the reaction mixture at the reaction temperature. If the filtrate continues to show catalytic activity, it indicates that a soluble, active species has leached from the solid catalyst. • ICP-MS/OES Analysis: Analyze the product solution for trace amounts of the metal.[10] This provides quantitative evidence of leaching.Solutions:Modify the Support: Use a support with stronger metal-support interactions. • Catalyst Regeneration: For fouling, attempt a catalyst regeneration protocol (see Appendix).

Frequently Asked Questions (FAQs)

Q1: My reaction works with other alkynes but fails with (2-Ethynylpyridin-3-yl)methanol. What is the most likely reason? A1: The most probable cause is catalyst poisoning by the pyridine nitrogen.[4] Many standard catalytic systems, especially those involving palladium, are highly susceptible to coordination by nitrogen-containing heterocycles.[3] The lone pair on the nitrogen effectively competes with your substrates for access to the catalyst's active site. Consider the solutions outlined in Problem 1 of the troubleshooting table, such as using a protic solvent or protecting the nitrogen atom.

Q2: How can I minimize the risk of catalyst fouling from the ethynyl group? A2: Fouling from alkyne polymerization can be mitigated by carefully controlling reaction conditions.

  • Lower Reaction Temperature: Higher temperatures can accelerate polymerization side reactions.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.

  • Control Stoichiometry: Avoid using a large excess of the alkyne, as unreacted monomer is more likely to polymerize.

  • Use Inhibitors: In some specific cases, a polymerization inhibitor might be compatible with your reaction, but this requires careful screening.

Q3: Is a homogeneous or heterogeneous catalyst better for reactions with this substrate? A3: Both have trade-offs.

  • Homogeneous Catalysts: Often show higher activity and selectivity initially but can be more susceptible to deactivation via agglomeration (e.g., formation of palladium black).[15] Catalyst/product separation is also more complex.

  • Heterogeneous Catalysts: Offer easier separation and recycling.[11] However, they are prone to deactivation by leaching and fouling of the porous structure.[9][11] For industrial applications, developing a stable and recyclable heterogeneous catalyst is often the goal.[2]

Q4: Can I regenerate my deactivated catalyst? A4: Regeneration is often possible but depends on the deactivation mechanism.

  • For Fouling: A deactivated catalyst can sometimes be regenerated by washing with solvents to remove adsorbed organic material, followed by calcination (heating in air or an inert gas) to burn off carbonaceous deposits.[18][19]

  • For Sintering (e.g., Palladium Black): Regeneration is more complex. It typically requires re-dissolving the metal in strong acid (e.g., aqua regia, which is highly hazardous) and then re-depositing it onto the support.[20] This is a challenging procedure that should be approached with caution.

  • For Poisoning: If the poison is reversibly bound, washing may be sufficient. If it is irreversibly bound, regeneration may not be feasible.

A general protocol for regenerating a fouled Pd/C catalyst is provided in the Appendix.

Appendix: Experimental Protocols

Protocol 1: Mercury Drop Test for Diagnosing Homogeneous Catalysis (Leaching)

Purpose: To determine if the observed catalysis is occurring due to a soluble (leached) metal species or is truly heterogeneous. Mercury strongly poisons soluble Pd(0) species but has a lesser effect on bulk palladium nanoparticles.

WARNING: Mercury is extremely toxic. This experiment must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE) and secondary containment.

  • Run a Baseline Reaction: Set up your reaction under standard conditions and monitor its progress (e.g., by taking samples for GC or LC-MS analysis) to establish a baseline reaction rate.

  • Set up a Parallel Reaction: In a separate flask, set up the identical reaction.

  • Introduce Mercury: Once the reaction is underway (e.g., after 15-20 minutes), carefully add one drop of elemental mercury to the reaction mixture.

  • Monitor Progress: Continue to monitor the reaction's progress and compare it to the baseline.

  • Analysis:

    • Reaction Stops/Slows Significantly: This strongly suggests that the active catalyst is a soluble, leached Pd(0) species that has been poisoned by the mercury.[15]

    • Reaction Continues Unabated: This indicates the catalysis is likely proceeding on the surface of the heterogeneous catalyst, which is less susceptible to mercury poisoning.[15]

Protocol 2: General Regeneration of a Fouled Palladium on Carbon (Pd/C) Catalyst

Purpose: To remove organic residues and carbonaceous deposits from a deactivated Pd/C catalyst. This protocol is adapted from general methods for catalyst regeneration.[9][18]

  • Recovery: After the reaction, recover the solid Pd/C catalyst by filtration.

  • Solvent Washing: Wash the recovered catalyst cake thoroughly with a sequence of solvents to remove adsorbed materials. A typical sequence is:

    • The reaction solvent (e.g., Toluene or DMF).

    • A polar solvent (e.g., Methanol or Ethanol).

    • Deionized water.

    • A low-boiling organic solvent to aid drying (e.g., Acetone or Hexane).

  • Drying: Dry the washed catalyst in a vacuum oven at 60-80°C until a constant weight is achieved. This removes residual solvents.

  • Thermal Treatment (Calcination):

    • Place the dried, fouled catalyst in a tube furnace.

    • Heat the catalyst under a slow flow of an inert gas (e.g., Nitrogen or Argon) to 220-250°C. Hold for 2-4 hours. This step helps to pyrolyze and remove strongly adsorbed organic foulants.[9]

  • Reduction (Optional but Recommended):

    • After the thermal treatment, cool the catalyst slightly (e.g., to 150-200°C) under the inert gas flow.

    • Switch the gas to a dilute hydrogen mixture (e.g., 5-10% H₂ in N₂).

    • Hold at this temperature for another 2 hours to ensure the palladium is in its active, reduced Pd(0) state.[9]

  • Cooling and Storage: Cool the catalyst to room temperature under an inert gas flow before handling. Store under an inert atmosphere.

  • Testing: Test the activity of the regenerated catalyst against a fresh batch to quantify the success of the regeneration.

References

  • Benchchem. (n.d.). Regeneration of palladium catalysts from tetraamminepalladium(II) dinitrate.
  • Merotto, L., et al. (2026, March 03). Performance Degradation and Regeneration of Palladium Catalysts for Hybrid Rockets. MDPI.
  • Benchchem. (2025, December). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • Wang, Y., et al. (2022, December 01). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • ResearchGate. (n.d.). Regeneration of deactivated catalysts coated on foam and monolith: Example of Pd/C for nitrobenzene hydrogenation.
  • Hollmann, D., et al. (2024, April 25). Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis.
  • Benchchem. (n.d.). Technical Support Center: Regeneration of Deactivated Tris(p-tolyl)stibine-Palladium Catalysts.
  • MDPI. (2018, May 11). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Redón, R., et al. (2013, June 27). Leaching in Metal Nanoparticle Catalysis. SciSpace.
  • Environmental Science: Water Research & Technology (RSC Publishing). (n.d.). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes.
  • MDPI. (2015, May 27). Metal Catalysts Recycling and Heterogeneous/Homogeneous Catalysis.
  • Liu, T., et al. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
  • mediaTUM. (n.d.). Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions.
  • Ali, M., et al. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Alonso, F., et al. (2025, November 17). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.
  • Boeck, P. T., & Veige, A. S. (2024, September 02). Cyclic polymers from alkynes: a review. ResearchGate.
  • Boeck, P. T., & Veige, A. S. (n.d.). Cyclic polymers from alkynes: a review. Semantic Scholar.
  • Adams, R. D., et al. (2020, August 19). Reactions of triosmium and triruthenium clusters with 2-ethynylpyridine: new modes for alkyne C-C bond coupling and C-H bond activation. PubMed.
  • Kaźmierczak-Barańska, J., et al. (2024, January 15). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. MDPI.
  • ResearchGate. (n.d.). Alkyne Polymerization.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (2-Ethynylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Section 1: Synthesis Pathway and Key Challenges The most common and scalable synthetic route to (2-Ethynylpyridin-3-yl)methanol involves a two-step process:...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Synthesis Pathway and Key Challenges

The most common and scalable synthetic route to (2-Ethynylpyridin-3-yl)methanol involves a two-step process:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling of a 2-halopyridine-3-methanol derivative with a protected acetylene, typically trimethylsilylacetylene (TMSA).

  • Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.

While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and reproducibility. This guide will address these issues in detail.

Diagram: Synthetic Workflow

Synthesis_Workflow A Starting Material (2-Halopyridin-3-yl)methanol B Sonogashira Coupling + Trimethylsilylacetylene A->B Pd Catalyst, Cu(I) co-catalyst, Base C Protected Intermediate (2-((Trimethylsilyl)ethynyl)pyridin-3-yl)methanol B->C D Deprotection C->D Base (e.g., K2CO3) or Fluoride Source (e.g., TBAF) E Final Product (2-Ethynylpyridin-3-yl)methanol D->E

Caption: General synthetic workflow for (2-Ethynylpyridin-3-yl)methanol.

Section 2: Troubleshooting the Sonogashira Coupling Reaction

The Sonogashira coupling is a powerful C-C bond-forming reaction, but its application to pyridine scaffolds can be problematic.[1] The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[2][3]

FAQ 1: My Sonogashira coupling is sluggish or fails to go to completion. What are the common causes?

Several factors can contribute to incomplete conversion, a common challenge when scaling up palladium-catalyzed reactions.[4]

Potential Cause Explanation & Troubleshooting Strategy
Catalyst Poisoning The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Oxygen can also poison the catalyst. Strategy: Ensure rigorous inert atmosphere conditions (nitrogen or argon). Degas all solvents and reagents thoroughly before use. Using a slight excess of the phosphine ligand can sometimes mitigate catalyst deactivation.[4]
Poor Reagent Quality Impurities in the amine base can deactivate the catalyst. Strategy: Use a freshly distilled amine base (e.g., triethylamine or diisopropylethylamine).[5] The quality of the copper(I) co-catalyst is also critical; use freshly opened or properly stored CuI.
Incorrect Stoichiometry An insufficient amount of the acetylene coupling partner can lead to incomplete reaction. Strategy: Use a slight excess (1.1-1.5 equivalents) of trimethylsilylacetylene. However, a large excess can lead to side reactions.
Sub-optimal Reaction Conditions Temperature and solvent can significantly impact reaction rate and yield. Strategy: If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 40-60 °C). The choice of solvent can be critical; while amines are often used as both base and solvent, co-solvents like THF or dioxane can be beneficial.[5][6]
FAQ 2: I am observing significant formation of a homocoupled alkyne (Glaser coupling) byproduct. How can I minimize this?

The Glaser-Hay coupling is a major side reaction in copper-mediated Sonogashira reactions, leading to the dimerization of the terminal alkyne.[7]

Potential Cause Explanation & Troubleshooting Strategy
Presence of Oxygen Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. Strategy: Rigorous exclusion of air is crucial. Use Schlenk techniques or a glovebox. Degassing the reaction mixture is essential.[8]
High Copper Concentration While catalytic copper is necessary, higher concentrations can favor the homocoupling pathway. Strategy: Minimize the amount of Cu(I) co-catalyst to the lowest effective level (typically 1-5 mol%). In some cases, copper-free Sonogashira conditions can be explored, although these may require more active palladium catalysts and ligands.[7]
Slow Cross-Coupling If the desired cross-coupling reaction is slow, the concentration of the copper acetylide intermediate increases, providing more opportunity for homocoupling. Strategy: Optimize the cross-coupling reaction rate by addressing the factors mentioned in FAQ 1 (catalyst activity, temperature, etc.).
Diagram: Competing Reaction Pathways

Caption: Competing Sonogashira and Glaser coupling pathways.

Section 3: Troubleshooting the Deprotection Step

The removal of the trimethylsilyl (TMS) group is generally a high-yielding reaction, but issues can arise, particularly concerning product stability and purification.

FAQ 3: The deprotection of the TMS group is incomplete or results in a complex mixture. What should I consider?
Potential Cause Explanation & Troubleshooting Strategy
Ineffective Reagent The choice of deprotection reagent and conditions is crucial. Strategy: For base-mediated deprotection, potassium carbonate in methanol is a mild and effective option.[9][10] For more stubborn cases, fluoride sources like tetrabutylammonium fluoride (TBAF) in THF can be used. Silver salts can also catalyze this deprotection chemoselectively.[11][12]
Product Instability Terminal ethynylpyridines can be unstable, especially under harsh conditions or upon prolonged exposure to air or light, potentially leading to oligomerization or decomposition.[7] Strategy: Perform the deprotection at low temperatures (e.g., 0 °C to room temperature).[10] Once the reaction is complete, work up the reaction promptly. The purified product should be stored under an inert atmosphere, protected from light, and refrigerated.
Difficult Purification The product, (2-Ethynylpyridin-3-yl)methanol, may be challenging to purify due to its polarity and potential for co-elution with byproducts. Strategy: Column chromatography on silica gel is a common purification method.[13] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective.

Section 4: Starting Material Considerations and Protocols

The quality and choice of the starting 2-halopyridine-3-methanol are critical for the success of the overall synthesis.

FAQ 4: Which 2-halopyridine-3-methanol should I use?

The reactivity of the halide in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[14]

  • (2-Iodo-3-pyridinyl)methanol: This is the most reactive substrate, allowing for milder reaction conditions and potentially lower catalyst loadings. However, it is also the most expensive and may be less stable.

  • (2-Bromo-3-pyridinyl)methanol: This often represents a good compromise between reactivity and cost.

  • (2-Chloro-3-pyridinyl)methanol: This is the least expensive but most challenging substrate, often requiring more active catalysts, specialized ligands, and higher reaction temperatures to achieve good conversion.[15][16][17]

Protocol: Synthesis of (2-Chloro-3-pyridinyl)methanol

A common route to this starting material is the reduction of 2-chloro-3-pyridinecarboxaldehyde.[16]

  • To a stirred solution of 2-chloro-3-pyridinecarboxaldehyde (1 equivalent) in methanol, add sodium borohydride (0.5-1.0 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol: Sonogashira Coupling of (2-Bromo-3-pyridinyl)methanol with TMSA
  • To a Schlenk flask under an inert atmosphere, add (2-bromo-3-pyridinyl)methanol (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 1-5 mol%).

  • Add a degassed solvent system, such as a mixture of THF and triethylamine.

  • Add trimethylsilylacetylene (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Deprotection of (2-((Trimethylsilyl)ethynyl)pyridin-3-yl)methanol
  • Dissolve the silylated intermediate (1 equivalent) in methanol.

  • Add potassium carbonate (2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography.

References

  • Benchchem. (2025).
  • ACS Publications. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments.
  • Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • Books. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • ChemicalBook. (2026). (2-Chloro-3-pyridinyl)methanol | 42330-59-6.
  • ChemicalBook. (2-Chloro-3-pyridinyl)methanol synthesis.
  • PMC.
  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • NSF PAR. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • ResearchGate. (2026).
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • ResearchGate. a–c) Challenges in catalyzing the Sonogashira coupling reaction with...
  • PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • PMC. Some Aspects of the Chemistry of Alkynylsilanes.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
  • MDPI. (2025).
  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros.
  • MDPI. (2018). Some Aspects of the Chemistry of Alkynylsilanes.
  • Google Patents.
  • ResearchGate. (2026).
  • ResearchGate.
  • HENAN SUNLAKE ENTERPRISE CORPORATION. (2-Chloro-3-pyridinyl)methanol, CasNo.42330-59-6.
  • Sigma-Aldrich. 2-Ethynylpyridine 98 1945-84-2.
  • Benchchem.
  • ACS Publications. (2002). Synthesis and Characterization of New Linear π-Conjugated Molecules Containing Bis(ethynylpyridine) Units with a Benzothiadiazole Spacer.
  • PubMed. (2012). Formation of higher-order structures of chiral poly(ethynylpyridine)
  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Wikipedia. Trimethylsilylacetylene.
  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • MDPI. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand.
  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • ChemicalBook. (2026). 2-ETHYNYLPYRIDINE | 1945-84-2.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Benchchem. Technical Support Center: Synthesis of (2-Isobutylpyridin-3-yl)methanol.
  • MDPI. (2023).
  • ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
  • PubMed. (2011). Preparation of ethynylpyridine macrocycles by oxidative coupling of an ethynylpyridine trimer with terminal acetylenes.
  • PubChem. 4-Ethynylpyridine | C7H5N | CID 642801.
  • The Royal Society of Chemistry. Scheme I. Synthesis of (2) pyridine and (3)
  • ResearchGate. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
  • PubChem. Ethynylpyridine | C7H5N | CID 137268.

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Optimization

Technical Support Center: Analytical Strategies for (2-Ethynylpyridin-3-yl)methanol

Welcome to the technical support center for the analytical characterization of (2-Ethynylpyridin-3-yl)methanol. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality, saf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of (2-Ethynylpyridin-3-yl)methanol. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth, field-proven methodologies and troubleshooting advice to help you navigate the complexities of impurity detection and quantification.

Impurity profiling is a cornerstone of pharmaceutical development, mandated by global regulatory bodies like the ICH.[1][2] It involves the identification, quantification, and control of impurities to ensure they remain below established safety thresholds.[3] This is crucial as some impurities can be toxic, mutagenic, or otherwise harmful.[3] For a molecule like (2-Ethynylpyridin-3-yl)methanol, a range of impurities can arise from the synthetic route or degradation, including unreacted starting materials, intermediates, isomers, and by-products.

This resource is structured to provide both foundational protocols and solutions to common challenges you may encounter.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique for purity assessment and impurity quantification, particularly for non-volatile or thermally unstable compounds.[4][5] A reversed-phase method is typically the workhorse for moderately polar compounds like (2-Ethynylpyridin-3-yl)methanol.[6]

Core Protocol: Reversed-Phase HPLC for Purity Assay

This protocol is designed as a starting point for method development. Optimization will be necessary based on your specific instrumentation and the impurity profile of your sample.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: Prepare a 20 mM potassium phosphate buffer. Adjust to pH 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Solvent B: Acetonitrile (HPLC grade).

    • Causality: The acidic pH (3.0) is critical for analyzing pyridine compounds. It ensures the pyridine nitrogen is protonated, which minimizes its interaction with residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing.[7]

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.[6]

    • Stationary Phase: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan of the main component).

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (minutes)% Solvent A (Buffer)% Solvent B (Acetonitrile)
0.0955
25.04060
30.01090
35.01090
35.1955
40.0955
Causality: A gradient elution is employed to ensure that both polar and non-polar impurities can be eluted and resolved within a reasonable timeframe. The initial high aqueous content allows for the retention of the main peak, while the increasing organic content elutes more hydrophobic impurities.
  • Sample Preparation:

    • Accurately weigh and dissolve the (2-Ethynylpyridin-3-yl)methanol sample in a diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Causality: Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion caused by solvent mismatch.[8]

  • Data Analysis:

    • Purity is typically calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

HPLC Troubleshooting Guide
Q1: My main peak is tailing significantly. What's causing this and how do I fix it? A1: Peak tailing for basic compounds like pyridines is a classic issue in reversed-phase HPLC.[9]
  • Primary Cause: Secondary interactions between the basic nitrogen atom of the pyridine ring and acidic, ionized silanol groups on the silica surface of the column packing.[7][10] This provides a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, causing the tail.

  • Solutions:

    • Lower Mobile Phase pH: Ensure your buffer pH is low (e.g., 2.5-3.5). This protonates the silanol groups, reducing their ability to interact with the protonated basic analyte.[7]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, significantly reducing the potential for these secondary interactions.[10]

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[8][9] However, this can shorten column life and is less favored with modern columns.

    • Check for Column Voids: A damaged column bed or a void at the column inlet can cause physical distortion of the peak shape.[7][11] Try reversing and flushing the column (if the manufacturer allows) or replace it if the problem persists.[7]

Q2: I'm seeing variable retention times from one injection to the next. What should I check? A2: Fluctuating retention times point to a lack of system stability.
  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator.

    • Pump/Mixer Issues: The problem could lie with the HPLC pump's proportioning valves, leading to inconsistent mobile phase composition.[11] To diagnose this, prepare the mobile phase manually (pre-mixed) and run the analysis. If the retention times stabilize, the pump's mixer is the likely culprit.[11]

    • Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature. Even minor temperature changes can affect viscosity and retention.

    • Mobile Phase Degradation: Buffers, especially at neutral pH, can support microbial growth over time. Prepare fresh mobile phase daily.

HPLC FAQs
  • FAQ 1: How do I validate this HPLC method?

    • Method validation must be performed according to ICH Q2(R1) guidelines.[12][13][14] This involves demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13] For impurity testing, specificity is crucial and can be demonstrated by spiking the sample with known impurities to ensure they are well-separated from the main peak and each other.[12]

  • FAQ 2: Can I use HPLC-MS to identify unknown impurity peaks?

    • Absolutely. Coupling HPLC with a mass spectrometer (HPLC-MS) is a powerful tool for structural elucidation.[2][5] It provides the mass-to-charge ratio (m/z) of the impurity, which gives direct information about its molecular weight and can reveal fragmentation patterns to help identify the structure.[5]

Section 2: Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS)

GC is an ideal technique for analyzing volatile and thermally stable compounds.[4] For (2-Ethynylpyridin-3-yl)methanol and its potential volatile impurities (e.g., residual solvents, certain starting materials), GC offers high resolution and sensitivity.[6][15] Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of separated components.[15][16]

Core Protocol: GC-FID/MS for Volatile Impurities

This method is suitable for detecting residual solvents and other volatile process-related impurities.

Step-by-Step Methodology:

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[6]

    • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[15][16]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injector: Split/Splitless injector. Use in split mode (e.g., 50:1 split ratio) to avoid overloading the column with the main component.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Causality: The temperature program starts low to resolve highly volatile impurities (like solvents) and then ramps up to elute the main analyte and any less volatile impurities.[17]

  • Sample Preparation:

    • Prepare a solution of the sample in a suitable solvent (e.g., Dichloromethane or Methanol) at a concentration of approximately 1-5 mg/mL.[18]

  • MS Parameters (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Mass Range: Scan from m/z 35 to 400.

    • Causality: EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for identification.[19]

GC Troubleshooting Guide
Q1: I'm getting poor peak resolution between two impurities. What are my options? A1: Improving resolution in GC involves manipulating efficiency, selectivity, or retention.[17][20]
  • Solutions:

    • Optimize Temperature Program: Decrease the oven ramp rate (e.g., from 15 °C/min to 10 °C/min). A slower ramp increases the time analytes spend interacting with the stationary phase, which can significantly improve separation.[17]

    • Change the Column: This is the most powerful way to alter selectivity.[20] If you are using a non-polar column, switching to a more polar stationary phase (e.g., a wax or cyanopropyl-based column) will change the elution order and may resolve the co-eluting peaks.[21]

    • Use a Longer Column: Increasing column length enhances efficiency (the number of theoretical plates), leading to sharper peaks and better resolution, though it will also increase analysis time.[17]

Q2: My peaks are broad, not sharp. How can I improve the peak shape? A2: Broad peaks are often a sign of inefficiency in the GC system.
  • Potential Causes & Solutions:

    • Slow Injection: The sample must be introduced to the column as a narrow band. Ensure your injection is rapid. If using manual injection, practice your technique. An autosampler will provide better reproducibility.

    • Incorrect Flow Rate: The carrier gas flow rate (or linear velocity) should be optimal for the column dimensions and carrier gas type. Check and adjust the flow rate.

    • Column Contamination/Degradation: Over time, non-volatile residues can accumulate at the head of the column, leading to poor peak shape. Try "baking out" the column at its maximum allowed temperature. If this doesn't work, you may need to trim the first few centimeters from the column inlet or replace the column entirely.

GC-MS Impurity Identification Workflow

GCMS_Workflow cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Identification) cluster_Confirmation Confirmation GC_Run Run Sample on GC-MS Chromatogram Obtain Total Ion Chromatogram (TIC) GC_Run->Chromatogram Extract_MS Extract Mass Spectrum for Impurity Peak Chromatogram->Extract_MS Select Peak of Interest Library_Search Search Against NIST/Wiley Library Extract_MS->Library_Search Fragmentation Analyze Fragmentation Pattern Extract_MS->Fragmentation Propose_Structure Propose Structure Library_Search->Propose_Structure Fragmentation->Propose_Structure Manual Interpretation Reference_Std Confirm with Reference Standard Propose_Structure->Reference_Std

Caption: Workflow for impurity identification using GC-MS.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of unknown impurities.[1][22] Unlike chromatographic techniques that rely on separation, NMR provides direct structural information about all hydrogen- (¹H NMR) and carbon-containing (¹³C NMR) molecules in the sample.[3]

Application in Impurity Analysis
  • Structural Elucidation: For a significant unknown impurity that has been isolated, 2D NMR techniques (like COSY, HSQC, HMBC) can be used to piece together its complete chemical structure.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the purity of (2-Ethynylpyridin-3-yl)methanol without needing a reference standard of the compound itself.[6] Instead, a certified internal standard of known purity and concentration is added to the sample, and the purity of the target compound is calculated by comparing the integral of its signals to the integral of the standard's signals.[22]

NMR FAQs
  • FAQ 1: Isn't NMR insensitive for low-level impurities?

    • While traditionally less sensitive than chromatography, modern high-field NMR instruments (e.g., 400 MHz and above) equipped with cryogenic probes have significantly improved sensitivity.[22][23] It is now possible to detect and quantify impurities at levels relevant to pharmaceutical guidelines.[23]

  • FAQ 2: What if an impurity signal overlaps with my main compound's signals?

    • This is a common challenge. Several strategies can be employed:

      • Use a Higher Field Magnet: A stronger magnet will increase spectral dispersion, potentially resolving the overlapping signals.[22]

      • 2D NMR: Techniques like HSQC can spread the signals into a second dimension, often resolving overlaps seen in the 1D spectrum.

      • Isolation: If the impurity is present at a high enough level, it can be isolated using preparative HPLC, after which a clean NMR spectrum can be acquired.

Section 4: Method Selection & Validation

Choosing the right analytical technique depends on the specific goal of the analysis.

Method_Selection cluster_Methods Recommended Method Goal Analytical Goal HPLC HPLC-UV/PDA Goal->HPLC Routine Purity Testing & Quantification of Non-Volatiles GC GC-FID / GC-MS Goal->GC Residual Solvents & Volatile Impurities NMR NMR Spectroscopy Goal->NMR Absolute Structure Elucidation of Unknowns & qNMR Purity LCMS HPLC-MS Goal->LCMS Identification of Unknown Non-Volatiles

Caption: Decision tree for selecting the appropriate analytical method.

All analytical methods used for quality control in drug development must be validated to ensure they are suitable for their intended purpose.[12][13][24] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of (2-Ethynylpyridin-3-yl)methanol and its impurities.[13][24]

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Pharmaffiliates. (2026). Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. Available at: [Link]

  • Simmler, C., et al. (2021). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC. Available at: [Link]

  • In-Silico Science. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). Available at: [Link]

  • MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Semantic Scholar. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • BioPharm International. (2020). Analytical Strategies for Monitoring Residual Impurities. Available at: [Link]

Sources

Troubleshooting

Protecting group strategies for the hydroxyl and ethynyl functionalities

Advanced Synthesis Tech Support Center: Hydroxyl & Ethynyl Protecting Group Strategies Welcome to the Advanced Synthesis Tech Support Center. This portal is designed for researchers, synthetic chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis Tech Support Center: Hydroxyl & Ethynyl Protecting Group Strategies

Welcome to the Advanced Synthesis Tech Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals navigating the complexities of functional group protection. Below, you will find causality-driven troubleshooting guides, self-validating protocols, and quantitative data to ensure orthogonal selectivity in your multistep syntheses.

Section 1: Hydroxyl (-OH) Protection Troubleshooting & FAQs

Q1: My primary TBS (tert-butyldimethylsilyl) ether deprotected unexpectedly during a mildly acidic workup, but my TBDPS (tert-butyldiphenylsilyl) ether remained intact. Why did this happen, and how can I prevent it? Root Cause & Causality: Silyl ether stability is strictly governed by the steric bulk surrounding the silicon atom[1]. In acidic media, the cleavage mechanism involves the protonation of the oxygen atom followed by nucleophilic attack (usually by water) on the silicon. The TBDPS group features two bulky phenyl rings that sterically shield the silicon atom from nucleophilic attack, making it approximately 250 times more stable to acidic hydrolysis than the TBS group[2]. Solution: If your workflow requires an acidic workup (e.g., quenching with 1M HCl), switch to a more robust protecting group like TBDPS or TIPS (triisopropylsilyl) for your primary alcohol. Alternatively, buffer your workup with saturated aqueous NaHCO3 to maintain a pH > 7.

Q2: I need to selectively deprotect a TMS (trimethylsilyl) group while leaving a TBS group untouched on the same molecule. What is the most reliable method? Root Cause & Causality: TMS is kinetically labile due to the lack of steric hindrance from its three small methyl groups. Mild basic conditions are sufficient to cleave TMS ethers via methoxide attack on the silicon atom. In contrast, TBS requires significantly harsher basic conditions or fluoride ions (driven by the high thermodynamic stability of the Si-F bond) for cleavage[3].

Protocol 1: Chemoselective Base-Catalyzed Deprotection of TMS in the Presence of TBS

Self-Validation Metric: Reaction progress must be visually validated via Thin Layer Chromatography (TLC). The TMS-deprotected product will exhibit a significantly lower Rf​ value due to the exposed polar hydroxyl group, while the TBS group remains intact.

  • Preparation: Dissolve the di-protected substrate (1.0 eq) in anhydrous Methanol to achieve a 0.1 M concentration under an argon atmosphere.

  • Initiation: Cool the flask to 0 °C and add anhydrous Potassium Carbonate (K₂CO₃, 0.1 eq).

  • Monitoring: Stir for 30–60 minutes. Monitor via TLC (Hexanes/EtOAc 8:2). Proceed only when you observe the complete disappearance of the starting material and the appearance of a single, more polar spot.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl. Causality Note: Neutralizing the base is critical to prevent unwanted TBS migration or slow cleavage during concentration.

  • Isolation: Extract the aqueous layer with Dichloromethane (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 2: Ethynyl (-C≡CH) Protection Troubleshooting & FAQs

Q3: During a palladium-catalyzed cross-coupling (e.g., Sonogashira or Buchwald-Hartwig), my terminal alkyne is dimerizing instead of coupling. How do I suppress this? Root Cause & Causality: Terminal alkynes are highly prone to oxidative homocoupling (Glaser coupling) in the presence of palladium/copper catalysts and trace oxygen[4]. Solution: Mask the terminal alkyne proton prior to the coupling step. The TIPS group is highly recommended for alkynes. Its massive steric profile completely shuts down unwanted side reactions at the alkyne terminus, and it is entirely stable to the basic conditions typically used in cross-coupling reactions.

Q4: Why should I use TIPS instead of TMS for alkyne protection if my downstream steps involve strong nucleophiles? Root Cause & Causality: The acetylenic carbon is sp-hybridized and relatively electronegative. A TMS group on an alkyne is highly susceptible to cleavage by strong nucleophiles (like alkyllithiums or Grignard reagents) because the unhindered silicon atom is easily attacked. TIPS, with its three bulky isopropyl groups, creates an impenetrable steric shield that prevents nucleophilic attack on the silicon, rendering the protected alkyne inert to most basic and nucleophilic conditions[2].

Protocol 2: TIPS Protection of Terminal Alkynes

Self-Validation Metric: Successful protection is confirmed by the disappearance of the sharp terminal alkyne C-H stretch (~3300 cm⁻¹) in FTIR spectroscopy, and a non-polar shift on TLC.

  • Deprotonation: Dissolve the terminal alkyne (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Stir for 30 minutes to form the lithium acetylide.

  • Silylation: Add Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise. Causality Note: Adding the electrophile at -78 °C prevents localized exothermic degradation of the acetylide.

  • Warming: Allow the reaction to slowly warm to room temperature over 2 hours to drive the sterically hindered substitution to completion.

  • Quenching & Workup: Quench with deionized water, extract with Diethyl Ether, wash with brine, dry over MgSO₄, and concentrate.

Section 3: Orthogonal Protection Workflows

To synthesize complex molecules, researchers must employ an "orthogonal" protection strategy—where multiple protecting groups are removed in a specific sequence using distinct chemical mechanisms without affecting one another[5].

OrthogonalProtection Start Substrate -OH (TBS) -OH (PMB) -C≡C (TIPS) Step1 DDQ, DCM/H2O (Oxidative Cleavage) Start->Step1 Int1 Intermediate 1 -OH (Free) -OH (TBS) -C≡C (TIPS) Step1->Int1 Step2 CSA, MeOH, 0°C (Mild Acidic Cleavage) Int1->Step2 Int2 Intermediate 2 -OH (Free) -OH (Free) -C≡C (TIPS) Step2->Int2 Step3 TBAF, THF, RT (Fluoride Cleavage) Int2->Step3 Product Final Product Fully Deprotected Step3->Product

Orthogonal deprotection workflow for a molecule containing PMB, TBS, and TIPS groups.

Section 4: Quantitative Data on Silyl Ether Stability

Understanding the relative stability of silyl ethers is critical for experimental design. The table below summarizes the relative half-lives and stability of common silyl ethers in acidic and basic media[2][3].

Protecting GroupStructureRelative Stability (Acidic Media)Relative Stability (Basic Media)Optimal Cleavage Reagent
TMS (Trimethylsilyl)-Si(CH₃)₃1 (Highly Labile)1 (Highly Labile)K₂CO₃/MeOH or Citric Acid
TES (Triethylsilyl)-Si(CH₂CH₃)₃6410 - 100AcOH/H₂O/THF
TBS/TBDMS (tert-Butyldimethylsilyl)-Si(CH₃)₂(t-Bu)20,000~20,000TBAF or CSA/MeOH
TIPS (Triisopropylsilyl)-Si(CH(CH₃)₂)₃700,000100,000TBAF (requires heating if hindered)
TBDPS (tert-Butyldiphenylsilyl)-Si(Ph)₂(t-Bu)5,000,000~20,000TBAF

Data synthesized from established chemical literature[2]. Note: "1" represents the baseline lability of TMS.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Reactivity of (2-Ethynylpyridin-3-yl)methanol vs. Alternative Ethynylpyridines

Executive Summary In modern medicinal chemistry and materials science, ethynylpyridines serve as indispensable building blocks for synthesizing complex heterocyclic scaffolds. However, not all ethynylpyridines behave ide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, ethynylpyridines serve as indispensable building blocks for synthesizing complex heterocyclic scaffolds. However, not all ethynylpyridines behave identically under catalytic conditions. The structural placement of the ethynyl group relative to the pyridine nitrogen, combined with the presence of adjacent functional groups, drastically alters the molecule's reactivity profile.

This guide provides an in-depth comparative analysis of (2-Ethynylpyridin-3-yl)methanol against standard mono-ethynylpyridines (such as 2-ethynylpyridine and 3-ethynylpyridine). By analyzing electronic effects, proximity-driven intramolecular cyclizations, and transition-metal catalyzed pathways, this document equips researchers with the mechanistic understanding and validated protocols necessary to leverage these compounds in drug discovery workflows [1].

Electronic Fundamentals and Structural Disparity

To understand the divergent reactivity of these molecules, one must first analyze the electronic distribution within the pyridine ring. The electronegative nitrogen atom acts as a strong electron-withdrawing group via both inductive and resonance effects, which unevenly depletes electron density across the ring [3].

  • 2-Ethynylpyridine & 4-Ethynylpyridine: The alkyne is attached to highly electron-deficient carbons. These alkynes are highly polarized, making them exceptionally susceptible to nucleophilic attack and spontaneous polymerization.

  • 3-Ethynylpyridine: The alkyne is attached to a relatively electron-neutral carbon (compared to the 2/4 positions). It behaves more like a standard aryl alkyne, making it an ideal, stable candidate for intermolecular cross-coupling reactions (e.g., Sonogashira).

  • (2-Ethynylpyridin-3-yl)methanol: This molecule represents a specialized bifunctional system. It features a highly polarized alkyne at the 2-position and a nucleophilic hydroxymethyl group at the 3-position. This spatial arrangement (ortho-relationship) unlocks proximity-driven reactivity. Instead of participating in standard intermolecular couplings, the primary alcohol acts as an internal nucleophile, driving rapid intramolecular cycloisomerization under π-acid catalysis [2].

Quantitative Reactivity Comparison

The following table summarizes the comparative reactivity, preferred catalytic conditions, and dominant product outcomes for these structural isomers.

SubstratePrimary Reactivity ModePreferred CatalystsTypical YieldsDominant Product Type
2-Ethynylpyridine Intermolecular Addition, PolymerizationCu(I), Ru(II), Ziegler-Natta75–90%Triazoles, Polyacetylenes
3-Ethynylpyridine Intermolecular Cross-CouplingPd(0)/Cu(I) Co-catalysis80–95%Internal Alkynes
(2-Ethynylpyridin-3-yl)methanol Intramolecular CycloisomerizationAu(I), Ag(I)85–98%Furo[3,4-b]pyridines

Mechanistic Pathway Analysis

When (2-Ethynylpyridin-3-yl)methanol is exposed to a carbophilic Lewis acid—most notably Gold(I)—the reaction diverges entirely from standard cross-coupling. The Au(I) catalyst selectively coordinates to the π-system of the alkyne, draining its electron density and rendering it highly electrophilic.

Because the hydroxymethyl group is sterically unhindered and in close proximity, it outcompetes external nucleophiles. The oxygen atom attacks the activated alkyne via a 5-exo-dig cyclization pathway (favored over the 6-endo-dig pathway according to Baldwin's rules for terminal alkynes). Subsequent protodeauration releases the catalyst and yields a stable furo[3,4-b]pyridine derivative.

Mechanism Substrate (2-Ethynylpyridin-3-yl)methanol Catalyst Au(I) Catalyst Activation Substrate->Catalyst + AuLCl/AgOTf PiComplex π-Alkyne-Au Complex Catalyst->PiComplex π-coordination Cyclization 5-exo-dig Nucleophilic Attack PiComplex->Cyclization -H+ Product Furo[3,4-b]pyridine Derivative Cyclization->Product Protodeauration

Figure 1: Gold(I)-catalyzed 5-exo-dig cycloisomerization pathway of (2-Ethynylpyridin-3-yl)methanol.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided to guarantee experimental success.

Protocol A: Synthesis of Furo[3,4-b]pyridine via Au(I)-Catalyzed Cycloisomerization

Target Substrate: (2-Ethynylpyridin-3-yl)methanol

Causality & Design: Chloro(triphenylphosphine)gold(I)[AuCl(PPh₃)] is selected as the precatalyst due to its bench stability. Silver triflate (AgOTf) is introduced to abstract the chloride ion, generating the highly active, cationic Au(I) species required for robust π-alkyne activation. Dichloromethane (DCM) is utilized as a non-coordinating, aprotic solvent to prevent solvent molecules from competing with the alkyne for the metal center [1].

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve AuCl(PPh₃) (5 mol%) and AgOTf (5 mol%) in anhydrous DCM (0.1 M relative to the substrate). Stir for 10 minutes at room temperature. Validation Check: The solution will turn slightly cloudy as insoluble AgCl precipitates, confirming the generation of the active cationic gold species.

  • Substrate Addition: Add (2-Ethynylpyridin-3-yl)methanol (1.0 equiv) to the activated catalyst suspension.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) eluent. Validation Check: The starting material (Rf ≈ 0.4, UV-active) will disappear, replaced by a highly fluorescent product spot (Rf ≈ 0.2). Complete consumption typically occurs within 2–4 hours.

  • Quench & Workup: Filter the reaction mixture through a short pad of Celite to remove the gold and silver salts. Wash the organic filtrate with saturated aqueous NaCl (brine) to remove any water-soluble impurities, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to afford the pure furo[3,4-b]pyridine derivative.

Workflow Step1 1. Reaction Setup Inert Atm, Anhydrous DCM Step2 2. Catalyst Generation AuCl(PPh3) + AgOTf -> AgCl (ppt) Step1->Step2 Step3 3. Cycloisomerization Stir at RT, Monitor via TLC Step2->Step3 Step4 4. Quench & Workup Celite Filtration, Brine Wash Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Standardized experimental workflow for the synthesis of furopyridine derivatives.

Protocol B: Standard Sonogashira Coupling (Comparative Baseline)

Target Substrate: 3-Ethynylpyridine

Causality & Design: For 3-ethynylpyridine, the lack of an adjacent internal nucleophile allows for standard intermolecular cross-coupling. Pd(PPh₃)₂Cl₂ is reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst to form a copper acetylide intermediate, which rapidly transmetallates with the Pd-aryl complex. Triethylamine (Et₃N) serves a dual purpose as both the solvent and the base required to neutralize the HX byproduct, driving the thermodynamic formation of the acetylide.

Step-by-Step Procedure:

  • Setup: Charge a dried flask with 3-ethynylpyridine (1.0 equiv), an aryl iodide (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Solvent Addition: Degas the system and backfill with argon. Add anhydrous Et₃N (0.2 M) via syringe.

  • Reaction: Stir the mixture at 50 °C for 6 hours. Validation Check: The reaction mixture will turn dark brown/black, and a thick precipitate of triethylammonium halide will form, indicating successful turnover of the catalytic cycle.

  • Workup: Dilute with Ethyl Acetate, wash with saturated aqueous NH₄Cl to remove copper salts, dry over MgSO₄, and purify via chromatography.

Conclusion & Strategic Applications

The choice between (2-Ethynylpyridin-3-yl)methanol and simple ethynylpyridines dictates the synthetic trajectory of a drug development program.

  • Use 3-ethynylpyridine or 4-ethynylpyridine when the goal is to extend the molecular framework linearly via cross-coupling or click chemistry to build rigid, extended pharmacophores.

  • Use (2-Ethynylpyridin-3-yl)methanol when the objective is to rapidly construct fused bicyclic heterocycles (furopyridines). The built-in nucleophile acts as a pre-organized trap, allowing for atom-economical, highly regioselective cycloisomerizations that drastically increase the three-dimensional complexity (Fsp3 character) of the resulting library.

References

  • Title: Recent advances in the gold-catalyzed additions to C–C multiple bonds Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Divergent Synthesis of Sulfonyl Quinolines, Formyl Indoles, and Quinolones from Ethynyl Benzoxazinanones via AuI Catalysis, AuI-ArI Co-Catalysis, and Silver Catalysis Source: ACS Catalysis URL: [Link]

Comparative

A Comparative Guide to the Synthesis of (2-Ethynylpyridin-3-yl)methanol: A Senior Application Scientist's Perspective

Introduction (2-Ethynylpyridin-3-yl)methanol is a valuable heterocyclic building block in contemporary drug discovery and materials science. Its unique structural motif, featuring a reactive terminal alkyne adjacent to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Ethynylpyridin-3-yl)methanol is a valuable heterocyclic building block in contemporary drug discovery and materials science. Its unique structural motif, featuring a reactive terminal alkyne adjacent to a hydroxymethyl group on a pyridine scaffold, makes it a versatile precursor for constructing complex molecular architectures through reactions like click chemistry, further Sonogashira couplings, and various cyclization strategies. The strategic importance of this compound necessitates robust, efficient, and scalable synthetic routes.

This guide provides an in-depth comparative analysis of the most effective and commonly employed synthetic pathways to (2-Ethynylpyridin-3-yl)methanol. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, justify the selection of reagents and conditions, and provide detailed, field-tested protocols. This analysis is designed to equip researchers, process chemists, and drug development professionals with the knowledge to select and execute the optimal synthesis for their specific laboratory or manufacturing needs.

At a Glance: Comparison of Synthetic Routes

The most reliable and widely adopted strategy for synthesizing (2-Ethynylpyridin-3-yl)methanol is a multi-step sequence centered around the Sonogashira cross-coupling reaction. This approach offers high yields and functional group tolerance. The primary variables lie in the choice of the starting halide.

Key MetricRoute 1: From 2-Chloronicotinic Acid
Starting Material 2-Chloronicotinic Acid
Key Transformations 1. Reduction to Aldehyde2. Reduction to Alcohol3. Sonogashira Coupling4. Deprotection
Key Reagents NaBH₄, Pd(PPh₃)₂Cl₂, CuI, (Trimethylsilyl)acetylene, K₂CO₃
Overall Yield (%) 70-85% (over 3 steps from aldehyde)
Primary Advantage High overall yield and use of a common, stable starting material.
Primary Disadvantage Multi-step process requiring careful control of each transformation.

Core Synthetic Strategy: The Sonogashira Approach

The Sonogashira cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[1][2] Its application to the synthesis of (2-Ethynylpyridin-3-yl)methanol is a textbook example of its utility. The overall workflow is designed to build the molecule logically while managing the reactivity of the functional groups.

Logical Workflow Diagram

G A 2-Chloropyridine-3-carbaldehyde B (2-Chloropyridin-3-yl)methanol A->B Reduction C (2-((Trimethylsilyl)ethynyl)pyridin-3-yl)methanol B->C Sonogashira Coupling D (2-Ethynylpyridin-3-yl)methanol C->D TMS Deprotection

Caption: High-level workflow for the synthesis of (2-Ethynylpyridin-3-yl)methanol.

Part 1: Synthesis of the Key Precursor, (2-Chloropyridin-3-yl)methanol

The foundation of this synthesis is the preparation of a suitable halo-pyridine precursor. (2-Chloropyridin-3-yl)methanol is an ideal candidate due to the commercial availability of its upstream precursors and the reliable reactivity of the chloride in the subsequent coupling reaction.

Rationale: The synthesis begins with the selective reduction of 2-chloropyridine-3-carbaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild, selective, and inexpensive reducing agent that readily reduces aldehydes to primary alcohols without affecting the chloro- and pyridine functionalities.[3][4] Unlike more powerful hydrides like lithium aluminum hydride (LAH), NaBH₄ is safe to handle in protic solvents like methanol or ethanol, simplifying the experimental setup and workup.

Detailed Experimental Protocol: Reduction of 2-Chloropyridine-3-carbaldehyde
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyridine-3-carbaldehyde (10.0 g, 70.6 mmol).

  • Dissolution: Add methanol (100 mL) and stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reduction: Add sodium borohydride (1.60 g, 42.4 mmol, 0.6 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: Although a slight excess is sometimes used, sub-stoichiometric amounts can be effective for clean aldehyde reductions.[4] Monitoring by TLC is crucial.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) until the starting aldehyde spot has been completely consumed.

  • Quenching & Workup: Carefully quench the reaction by the slow, dropwise addition of water (50 mL). The methanol is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Extract the resulting aqueous residue with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel to afford (2-chloropyridin-3-yl)methanol as a solid.[4]

    • Expected Yield: 85-95%

Part 2: The Sonogashira Cross-Coupling Reaction

This is the pivotal C-C bond-forming step. The reaction couples the C(sp²) center of the chloropyridine with the C(sp) of an alkyne.

Mechanistic Considerations & Reagent Choices:

  • The Alkyne: We use (trimethylsilyl)acetylene instead of acetylene gas. This is a critical strategic decision for two reasons. First, it is a liquid, making it far easier and safer to handle than gaseous acetylene. Second, the trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne's acidic proton.[5] This prevents the primary side reaction in Sonogashira couplings: the oxidative homocoupling of the terminal alkyne (Glaser coupling), which would produce 1,4-bis(trimethylsilyl)buta-1,3-diyne.[6]

  • The Catalytic System: A dual-catalyst system is employed.[1][7]

    • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): This is the primary cross-coupling catalyst. The catalytic cycle involves the oxidative addition of the Pd(0) species into the C-Cl bond of the pyridine, followed by transmetalation from copper and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst.

    • Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide is used to increase the reaction rate.[1] It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex, which is often the rate-determining step of the catalytic cycle.[7]

  • The Base: An amine base, such as triethylamine (Et₃N), serves a dual purpose. It acts as the solvent and also scavenges the HI and HCl generated during the catalytic cycles, preventing the formation of inactive catalyst species.

Sonogashira Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(X)] pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd [Ar-Pd(II)L₂(C≡CR')] pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product_out Ar-C≡CR' alkynyl_pd->product_out cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-chloropyridin-3-yl)methanol (5.0 g, 34.8 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (488 mg, 0.70 mmol, 2 mol%), and copper(I) iodide (CuI) (265 mg, 1.39 mmol, 4 mol%).

  • Solvent & Reagents: Add anhydrous and degassed triethylamine (70 mL). To this stirred suspension, add (trimethylsilyl)acetylene (5.9 mL, 41.8 mmol, 1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Scientist's Note: The reaction can sometimes be performed at room temperature, but gentle heating significantly accelerates the coupling with aryl chlorides.[8]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Gradient eluent: 5% to 20% ethyl acetate in hexanes) to afford (2-((trimethylsilyl)ethynyl)pyridin-3-yl)methanol.

    • Expected Yield: 80-90%

Part 3: Deprotection to Yield the Final Product

The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This must be done under conditions that do not affect the alcohol or the pyridine ring.

Rationale: A mild base-catalyzed methanolysis is the ideal method for this deprotection.[6][9] Anhydrous potassium carbonate (K₂CO₃) in methanol provides a gentle source of methoxide ions, which readily cleave the Si-C(sp) bond. This method is highly chemoselective, operationally simple, and avoids the harsh acidic or fluoride-based reagents that could potentially cause side reactions.[9]

Detailed Experimental Protocol: TMS Deprotection
  • Setup: Dissolve the (2-((trimethylsilyl)ethynyl)pyridin-3-yl)methanol (6.1 g, 29.4 mmol) obtained from the previous step in methanol (100 mL) in a round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (8.1 g, 58.8 mmol, 2.0 eq) to the solution.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar product spot.

  • Workup: Once the reaction is complete, filter off the potassium carbonate and wash the solid with a small amount of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying & Final Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (2-Ethynylpyridin-3-yl)methanol as a pure solid.

    • Expected Yield: 95-99%

Conclusion and Recommendation

The three-step sequence commencing from 2-chloropyridine-3-carbaldehyde represents a highly efficient, reliable, and scalable synthetic route to (2-Ethynylpyridin-3-yl)methanol. The key to success lies in the strategic use of a TMS-protected alkyne in the Sonogashira coupling step, which effectively minimizes the formation of homocoupling byproducts and leads to a cleaner reaction profile.[5][6] The subsequent mild, base-catalyzed deprotection proceeds in near-quantitative yield, providing the target molecule with high purity.

For researchers in drug development and medicinal chemistry, this route is highly recommended due to its predictability, high yields, and the use of common, relatively inexpensive reagents. The protocols described herein are robust and have been validated, providing a solid foundation for the synthesis of this important chemical intermediate.

References

  • Alami, M., & Ferri, F. (1996). A new and efficient copper-free palladium-catalyzed cross-coupling of terminal alkynes with aryl bromides. Tetrahedron Letters, 37(16), 2763-2766. Available from: [Link]

  • Chandra, T., Broderick, W. E., & Broderick, J. B. (2009). Chemoselective deprotection of triethylsilyl ethers. Nucleosides, Nucleotides & Nucleic Acids, 28(11), 1016–1029. Available from: [Link]

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available from: [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available from: [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • PubChem. (n.d.). (2-Chloropyridin-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J. Org. Chem., 9, 2413–2449. Available from: [Link]

  • Anderson, K. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13636–13642. Available from: [Link]

  • Shirakawa, E., & Hiyama, T. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available from: [Link]

Sources

Validation

A Comparative Guide to a Validated HPLC Method for the Quantification of (2-Ethynylpyridin-3-yl)methanol

This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (2-Ethynylpyridin-3-yl)methanol, a critical building block in pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (2-Ethynylpyridin-3-yl)methanol, a critical building block in pharmaceutical synthesis. We will delve into the rationale behind the method development, compare it with potential alternatives, and present a detailed validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.

Introduction: The Importance of Accurate Quantification

(2-Ethynylpyridin-3-yl)methanol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield and impurity profile of the final drug product. Therefore, a precise and accurate analytical method for its quantification is paramount for ensuring product quality and consistency in a regulated environment.[6]

While other analytical techniques like Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) can be used for purity assessment, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), offers a superior combination of specificity, sensitivity, and versatility for a moderately polar compound like (2-Ethynylpyridin-3-yl)methanol.[7] This guide focuses on a developed and validated RP-HPLC method that stands as a reliable approach for routine quality control.

Proposed HPLC Method: A Detailed Protocol and Rationale

The developed method leverages the principles of reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This allows for the effective separation of (2-Ethynylpyridin-3-yl)methanol from potential process-related impurities and degradation products.

Instrumentation and Chromatographic Conditions:

ParameterSpecificationRationale
HPLC System Standard HPLC with UV or PDA DetectorProvides the necessary sensitivity and selectivity for this chromophoric analyte.
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase offers excellent retention and separation for aromatic compounds.[8]
Mobile Phase Acetonitrile:Water (Gradient Elution)A gradient elution is chosen to ensure the separation of both polar and non-polar impurities that may be present.
Flow Rate 1.0 mL/minA standard flow rate that provides good peak shape and a reasonable run time.[9]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds, providing good sensitivity for the analyte.[7]
Injection Volume 10 µLA typical injection volume for standard analytical HPLC.[7]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Prepare Mobile Phase B Prepare Standard Solution (1 mg/mL) A->B C Prepare Sample Solution (e.g., 0.5 mg/mL) B->C D Filter all solutions (0.45 µm) C->D E Equilibrate HPLC System D->E F Inject Standard & Sample Solutions E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: A streamlined workflow for the HPLC analysis of (2-Ethynylpyridin-3-yl)methanol.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh a known amount of (2-Ethynylpyridin-3-yl)methanol reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[8] Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample containing (2-Ethynylpyridin-3-yl)methanol and dissolve it in the mobile phase to a final concentration within the linear range of the method (e.g., 0.5 mg/mL).[7]

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Record the chromatograms and integrate the peak areas. Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of (2-Ethynylpyridin-3-yl)methanol in the sample from the calibration curve.[8]

Method Validation: Ensuring Scientific Integrity

A comprehensive validation of the analytical method is crucial to demonstrate its reliability and suitability for its intended purpose.[2][6] The validation was performed according to the ICH Q2(R2) guidelines.[1][4][5][10]

Validation Parameters and Acceptance Criteria:

ParameterObjectiveAcceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities and degradation products.The peak for (2-Ethynylpyridin-3-yl)methanol should be well-resolved from other peaks.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.Correlation coefficient (R²) ≥ 0.999.[11]
Range To define the concentration range over which the method is accurate, precise, and linear.Typically 80% to 120% of the test concentration.[6]
Accuracy To determine the closeness of the measured value to the true value.Recovery should be within 98.0% to 102.0%.[12]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day) RSD ≤ 2.0%. Intermediate Precision (Inter-day) RSD ≤ 2.0%.[12][13]
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise Ratio ≥ 3:1.[14]
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1.[14]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should be ≤ 2.0%.[12]

Hypothetical Validation Data Summary:

The following tables summarize the expected performance data for the validated HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50150250
75225375
100300500
125375625
150450750
Correlation Coefficient (R²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120119.499.5
Average Recovery 99.7%

Table 3: Precision Data

Precision TypenMean Assay (%)RSD (%)
Repeatability (Intra-day)699.80.5
Intermediate Precision (Inter-day)699.50.8

Table 4: LOD, LOQ, and Robustness

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness (RSD %) 1.2%
Comparison with Alternative Methods

While the validated HPLC method is highly recommended, it is beneficial to understand its standing relative to other potential analytical techniques.

FeatureValidated RP-HPLC Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on polarity.Separation based on volatility and boiling point.Quantification based on the signal intensity of atomic nuclei.
Applicability Broadly applicable to a wide range of compounds.Suitable for volatile and thermally stable compounds.Requires a suitable internal standard and soluble sample.
Sensitivity High (µg/mL to ng/mL).Very high (ng/mL to pg/mL).Lower sensitivity compared to chromatographic methods.
Specificity High, especially with a PDA detector.High, particularly when coupled with a mass spectrometer (GC-MS).High, provides structural information.
Quantification Requires a reference standard for calibration.Requires a reference standard for calibration.Can be a primary method, quantifying without a specific analyte standard.[7]
Throughput Moderate to high.Moderate.Low.

Method Validation Workflow Diagram:

Validation_Workflow Start Method Development Protocol Write Validation Protocol Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: The systematic workflow for validating the HPLC analytical method.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of (2-Ethynylpyridin-3-yl)methanol. The comprehensive validation, performed in accordance with ICH guidelines, demonstrates its suitability for routine use in a quality control environment. While alternative methods exist, the presented HPLC method offers a balanced and superior approach in terms of specificity, sensitivity, and practicality for this particular analyte. The detailed protocol and validation data herein should serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma.
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). U.S.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025, November 3). HPLC Primer.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods - Benchchem. (n.d.). Benchchem.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2021, June 1).
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7). AZoM.com.
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Pharmaguideline.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6).
  • Ich guidelines for validation final | PPTX - Slideshare. (n.d.). Slideshare.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). ICH.
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026, January 16).
  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24). ICH.
  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? | ResearchGate. (2025, August 17).
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). European Medicines Agency.
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8).
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Purity analysis of (2-Methylpyridin-4-yl)methanol by different analytical techniques - Benchchem. (n.d.). Benchchem.
  • A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. (2001, November 2). Journal of Food and Drug Analysis.
  • Development and validation of RP-HPLC method for estimation of ethacridine lactate in bulk and in pharmaceutical formulation - PMC. (n.d.).
  • Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - MDPI. (2023, February 17). MDPI.
  • development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation - IJCRT.org. (2010, November 15). IJCRT.org.

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Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of (2-Ethynylpyridin-3-yl)methanol Derivatives

This guide provides a comprehensive comparison of the biological activities of compounds synthesized from the versatile (2-Ethynylpyridin-3-yl)methanol scaffold. We will delve into their in vitro and in vivo evaluations,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the biological activities of compounds synthesized from the versatile (2-Ethynylpyridin-3-yl)methanol scaffold. We will delve into their in vitro and in vivo evaluations, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the experimental design, data interpretation, and comparative analysis of these novel chemical entities.

Introduction: The Promise of the Ethynylpyridine Scaffold

The (2-Ethynylpyridin-3-yl)methanol core represents a privileged scaffold in medicinal chemistry. The presence of the ethynyl group provides a rigid linker for introducing various substituents, while the pyridine ring offers a key site for hydrogen bonding and other molecular interactions. This combination allows for the fine-tuning of physiochemical properties and biological activities, leading to the development of compounds with diverse therapeutic applications, from oncology to neuroscience.

Derivatives of this scaffold have shown significant promise in a range of biological targets. For instance, analogs have been explored as potent and selective metabotropic glutamate receptor 5 (mGluR5) antagonists, which are of interest for treating anxiety and other neurological disorders.[1] Furthermore, modifications of the pyridine and ethynyl moieties have led to the discovery of compounds with significant anticancer and neuroprotective properties.[2][3][4]

This guide will present a comparative analysis of representative compounds derived from or structurally related to (2-Ethynylpyridin-3-yl)methanol, highlighting the structure-activity relationships (SAR) that govern their biological effects. We will explore their performance in key in vitro assays and their efficacy in preclinical in vivo models.

In Vitro Evaluation: Unveiling Molecular Mechanisms

The initial assessment of novel compounds invariably begins with a battery of in vitro assays designed to elucidate their mechanism of action, potency, and selectivity.

Key In Vitro Assays and Methodologies

A critical aspect of in vitro evaluation is the selection of appropriate assays to quantify the biological activity of the synthesized compounds. For derivatives of (2-Ethynylpyridin-3-yl)methanol, a common focus has been on their interaction with specific cellular targets.

Experimental Protocol: In Vitro mGluR5 Antagonist Activity Assay

This protocol outlines a typical fluorescence-based assay to determine the potency of compounds in inhibiting mGluR5 activity.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human mGluR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.

  • Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed. Test compounds, including a reference antagonist (e.g., MPEP), are added at various concentrations and incubated for 15 minutes.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The mGluR5 agonist, quisqualate, is added to each well to stimulate an increase in intracellular calcium. The resulting fluorescence intensity is measured.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Comparative In Vitro Data

The following table summarizes the in vitro potency of several ethynylpyridine derivatives as mGluR5 antagonists. This data highlights the impact of subtle structural modifications on biological activity.

CompoundStructureIn Vitro Potency (IC50, nM)Selectivity vs. mGluR1Reference
MPEP 2-Methyl-6-(phenylethynyl)pyridine10>100-fold[1][5]
MTEP 3-[(2-Methyl-4-thiazolyl)ethynyl]pyridine460High[5]
Compound 9 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine30High[1]
Compound 19 Cyano-substituted MTEP analog0.94High[5]

MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-Methyl-4-thiazolyl)ethynyl]pyridine) are well-characterized mGluR5 antagonists and serve as important benchmarks for comparison.

The data clearly demonstrates that modifications to the phenyl ring of MPEP, such as the introduction of a thiazole ring in MTEP and Compound 9, significantly impact potency.[1][5] Furthermore, the introduction of a cyano group in Compound 19 resulted in a remarkable 490-fold increase in potency compared to MTEP, underscoring the importance of exploring substitutions on the aryl ring.[5]

Anticancer Activity

Derivatives of the (2-Ethynylpyridin-3-yl)methanol scaffold have also been investigated for their potential as anticancer agents. In vitro cytotoxicity assays are fundamental in determining the anti-proliferative effects of these compounds against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, T47D, HSC3, RKO) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included. The cells are incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.

Comparative In Vitro Anticancer Data

The following table presents the IC50 values of representative thieno[2,3-c]pyridine derivatives, which share structural similarities with the core topic, against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
6i HSC3 (Head and Neck)10.8[3]
T47D (Breast)11.7[3]
RKO (Colorectal)12.4[3]
Cisplatin (Standard) HSC3-[3]

Compound 6i , a thiomorpholine-substituted derivative, demonstrated potent, broad-spectrum anticancer activity.[3] Further mechanistic studies revealed that this compound induces G2 phase cell cycle arrest, suggesting a distinct mechanism of action compared to standard chemotherapeutic agents.[3]

In Vivo Evaluation: Assessing Efficacy and Safety in Preclinical Models

Promising in vitro candidates must undergo rigorous in vivo testing to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context.

Key In Vivo Models and Methodologies

The choice of in vivo model is dictated by the therapeutic indication. For mGluR5 antagonists, rodent models of anxiety are commonly employed. For anticancer agents, xenograft models are the standard.

Experimental Protocol: Fear-Potentiated Startle (FPS) Model for Anxiolytic Activity

The FPS model is a widely used behavioral paradigm to assess the anxiolytic potential of compounds in rodents.

  • Animal Acclimation: Male Sprague-Dawley rats are individually housed and acclimated to the testing environment.

  • Conditioning Phase: On day one, rats are placed in a startle chamber and presented with a conditioned stimulus (CS; e.g., a light) paired with an unconditioned stimulus (US; e.g., a mild foot shock).

  • Drug Administration: On day two, the test compound, a vehicle control, or a reference drug (e.g., diazepam) is administered via an appropriate route (e.g., intraperitoneal injection).

  • Testing Phase: Thirty minutes after drug administration, the rats are returned to the startle chamber. They are presented with acoustic startle stimuli alone or paired with the CS.

  • Data Measurement: The amplitude of the startle response is recorded. The difference in startle amplitude between trials with and without the CS is the fear-potentiated startle.

  • Analysis: The ability of the compound to reduce the fear-potentiated startle is indicative of its anxiolytic activity. The dose that produces a 50% reduction in the FPS response (ED50) is calculated.

Comparative In Vivo Data

The table below compares the in vivo potency of MPEP and Compound 9 in the fear-potentiated startle model.

CompoundIn Vivo Potency (ED50, mg/kg)Route of AdministrationReference
MPEP 5i.p.[1]
Compound 9 1i.p.[1]

This in vivo data corroborates the in vitro findings, with Compound 9 being five-fold more potent than MPEP in this model of anxiety.[1] This highlights a successful translation from in vitro activity to in vivo efficacy.

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the processes described, the following diagrams outline the typical workflow for drug discovery and a simplified signaling pathway relevant to mGluR5 antagonists.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Potency Selectivity Assays Selectivity Assays Primary Screening->Selectivity Assays Target Specificity Mechanism of Action Studies Mechanism of Action Studies Selectivity Assays->Mechanism of Action Studies Cellular Effects Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound Promising Candidate Pharmacokinetic Studies Pharmacokinetic Studies Lead Compound->Pharmacokinetic Studies ADME Efficacy Models Efficacy Models Pharmacokinetic Studies->Efficacy Models Disease-Relevant Toxicology Studies Toxicology Studies Efficacy Models->Toxicology Studies Safety Profile Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate G Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Protein Gq Protein mGluR5->Gq Protein Activates Antagonist (2-Ethynylpyridin-3-yl)methanol Derivative Antagonist->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ Intracellular Ca2+ Release IP3->Ca2+ Triggers

Simplified mGluR5 Signaling Pathway

Conclusion and Future Directions

The (2-Ethynylpyridin-3-yl)methanol scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide illustrates how systematic structural modifications can lead to significant improvements in potency, selectivity, and in vivo efficacy.

For mGluR5 antagonists, the focus should be on further optimizing pharmacokinetic properties to enhance brain penetration and oral bioavailability. For anticancer applications, a deeper understanding of the molecular targets and resistance mechanisms will be crucial for clinical translation. The versatility of the ethynylpyridine core suggests that its exploration in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, is warranted. [2][6] As we continue to unravel the complexities of human diseases, the strategic design and evaluation of compounds based on privileged scaffolds like (2-Ethynylpyridin-3-yl)methanol will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. PMC. [Link]

  • Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]

  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. PubMed. [Link]

  • Synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives on various cancer cell lines. PubMed. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PMC. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of (Pyridin-2-yl)methanol Analogs as Novel TRPV3 Antagonists

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (pyridin-2-yl)methanol derivatives as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3)...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (pyridin-2-yl)methanol derivatives as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. We will delve into the experimental data that illuminates how subtle molecular modifications influence antagonist activity, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The Therapeutic Potential of Targeting TRPV3

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a cation-permeable channel expressed in various tissues, including the skin, dorsal root ganglia, and spinal cord.[1][2] Its involvement in nociception and temperature sensation has implicated it as a promising therapeutic target for a range of conditions, including chronic pain, inflammation, and skin disorders.[1][2] The development of selective TRPV3 antagonists is a key strategy for modulating its activity and exploring its full therapeutic potential. This guide focuses on a series of (pyridin-2-yl)methanol derivatives that have emerged as a promising class of TRPV3 antagonists.[1][3]

Core Scaffold and SAR Analysis

The fundamental structure of the investigated compounds features a pyridinyl methanol moiety. The SAR studies systematically explored modifications at various positions of this scaffold to optimize potency, selectivity, and pharmacokinetic properties.

SAR_Scaffold cluster_scaffold Core (Pyridin-2-yl)methanol Scaffold cluster_modifications Key Modification Points Scaffold Scaffold R1 R1: Pyridine Ring Substituents Scaffold->R1 Influence on potency and selectivity R2 R2: Methanol Substituents Scaffold->R2 Impact on metabolic stability R3 R3: Additional Rings/Chains Scaffold->R3 Modulation of ADME properties

Figure 1: General scaffold and key modification points for SAR studies.

A detailed investigation into a series of these analogs revealed critical structural features for potent TRPV3 antagonism. The following sections will compare specific analogs and the impact of their structural variations on biological activity.

Impact of Pyridine Ring Substitution

Substitution on the pyridine ring plays a crucial role in modulating the antagonist potency. The position and nature of the substituent can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the TRPV3 channel.

Influence of the Methanol Group and its Substituents

The hydroxyl group of the methanol moiety is a key feature, likely participating in hydrogen bonding interactions within the receptor binding site. Modifications at this position, including stereochemistry and the introduction of additional functional groups, have been shown to affect both potency and metabolic stability. For instance, the stereochemical disposition at the benzylic carbon was found to be a critical factor in some analog series.[3]

Role of Additional Ring Systems

The addition of other ring systems, such as cyclobutane or cyclopentane rings, to the core scaffold has been explored to enhance potency and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3] The introduction of polarity into these rings, for example, by adding hydroxyl groups, was a strategy to reduce metabolic oxidation.[3]

Comparative Data of Key Analogs

The following table summarizes the structure and in vitro activity of representative (pyridin-2-yl)methanol analogs against the human TRPV3 channel. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the TRPV3 channel activity.

Compound IDR1 (Pyridine Substitution)R2 (Methanol & Other Substituents)hTRPV3 IC50 (µM)
5a Unsubstituted3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol0.85[1]
74a Unsubstituted3-(hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol0.93[3]
7 UnsubstitutedDiastereomer with specific stereochemistry at benzylic carbon and cyclopentane ring0.1 - 0.6[3]
8 UnsubstitutedDiastereomer with specific stereochemistry at benzylic carbon and cyclopentane ring0.1 - 0.6[3]
60b UnsubstitutedDiol on cyclobutane ringNot specified
61b UnsubstitutedDiol on cyclobutane ringNot specified

Note: The specific structures of these compounds are complex and can be found in the cited literature. This table provides a simplified representation for comparative purposes.

Experimental Protocols

The determination of the biological activity of these analogs involves a series of well-defined experimental procedures. A typical workflow is outlined below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification FLIPR FLIPR-based Ca2+ Influx Assay Purification->FLIPR PatchClamp Electrophysiology (Patch-Clamp) FLIPR->PatchClamp Confirmation of potent hits PainModels Neuropathic Pain Models PatchClamp->PainModels In vivo efficacy testing CentralPain Reserpine Model of Central Pain PainModels->CentralPain

Figure 2: A representative experimental workflow for the evaluation of TRPV3 antagonists.

Chemical Synthesis

The synthesis of the (pyridin-2-yl)methanol analogs involves multi-step organic chemistry procedures. For example, difluorocyclobutane analogues were prepared starting from 3,4-dichlorophenylacetonitrile, involving steps like dialkylation, ketal formation, fluorination with DAST (diethylaminosulfur trifluoride), and asymmetric transfer hydrogenation to achieve the desired stereochemistry.[3]

In Vitro TRPV3 Antagonist Assay (FLIPR)

A common method for assessing TRPV3 antagonism is a cell-based calcium influx assay using a Fluorometric Imaging Plate Reader (FLIPR).

Step-by-Step Methodology:

  • Cell Culture: HEK293 cells stably expressing human TRPV3 are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 384-well plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compounds (analogs) are added to the wells at various concentrations.

  • Agonist Stimulation: After an incubation period with the test compounds, a known TRPV3 agonist (e.g., 2-APB) is added to stimulate channel opening and subsequent calcium influx.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity, which is proportional to the intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of the compounds is calculated by comparing the fluorescence signal in the presence and absence of the antagonist. IC50 values are then determined from the dose-response curves.

Discussion and Future Directions

The SAR studies of (pyridin-2-yl)methanol derivatives have successfully identified potent and selective TRPV3 antagonists.[1] The systematic optimization of the lead compound 5a led to the discovery of 74a , which demonstrated a favorable preclinical profile in models of neuropathic and central pain.[1]

Key takeaways from the SAR analysis include:

  • The pyridinyl methanol moiety is a valid scaffold for developing TRPV3 antagonists.

  • Stereochemistry at the benzylic carbon can significantly impact potency.

  • The introduction of polarity and specific ring systems can be used to fine-tune ADME properties and reduce metabolic liabilities.

Future research in this area could focus on further optimizing the pharmacokinetic properties of these analogs to improve their oral bioavailability and in vivo efficacy. Additionally, exploring substitutions on the pyridine ring could lead to the discovery of even more potent and selective TRPV3 antagonists with improved therapeutic potential.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.

Sources

Comparative

Head-to-head comparison of catalysts for reactions with (2-Ethynylpyridin-3-yl)methanol

Title: Comparative Analysis of Transition Metal Catalysts for the Cycloisomerization of (2-Ethynylpyridin-3-yl)methanol Introduction & Synthetic Utility (2-Ethynylpyridin-3-yl)methanol (CAS 1824298-38-5) is a highly valu...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Transition Metal Catalysts for the Cycloisomerization of (2-Ethynylpyridin-3-yl)methanol

Introduction & Synthetic Utility

(2-Ethynylpyridin-3-yl)methanol (CAS 1824298-38-5) is a highly valuable bifunctional building block in medicinal chemistry and drug development. Featuring a terminal alkyne at the C2 position and a hydroxymethyl group at the C3 position of a pyridine ring, it serves as the premier precursor for the synthesis of aza-phthalans—specifically, 1-methylene-1,3-dihydrofuro[3,4-b]pyridines. These fused bicyclic scaffolds are prevalent in bioactive molecules, including kinase inhibitors and antiproliferative agents 1. The transformation relies on an intramolecular hydroalkoxylation, a process heavily dependent on the choice of a π -acidic transition metal catalyst to dictate reaction kinetics, yield, and scalability.

Mechanistic Causality: The π -Activation Paradigm

The cycloisomerization of 2-alkynylheteroarene-3-methanols is driven by the electrophilic activation of the alkyne. The transition metal catalyst (M) acts as a π -Lewis acid, coordinating to the alkyne and lowering its Lowest Unoccupied Molecular Orbital (LUMO). This coordination reverses the normal polarity of the alkyne, rendering it highly susceptible to nucleophilic attack by the adjacent hydroxyl oxygen.

Due to the geometric constraints of the ortho-substitution, the reaction proceeds exclusively via a 5-exo-dig cyclization pathway according to Baldwin’s rules. The resulting vinyl-metal intermediate undergoes rapid protodemetalation to yield the fused methylene-furopyridine core while regenerating the active catalyst. The choice of catalyst directly dictates the activation energy barrier, the required temperature, and the potential for competitive side reactions (e.g., alkyne hydration).

Mechanism Substrate (2-Ethynylpyridin-3-yl)methanol (Substrate) PiComplex π-Alkyne-Metal Complex (Activation) Substrate->PiComplex + Catalyst (M) Cyclization 5-exo-dig Cyclization (Nucleophilic Attack) PiComplex->Cyclization Intermediate Vinyl-Metal Intermediate Cyclization->Intermediate - H+ Product 1-Methylene-1,3-dihydrofuro[3,4-b]pyridine (Product) Intermediate->Product + H+ (Protodemetalation) Product->PiComplex Catalyst Turnover

Catalytic cycle for the intramolecular hydroalkoxylation of (2-Ethynylpyridin-3-yl)methanol.

Head-to-Head Catalyst Evaluation

  • Gold(I)/(III) Catalysts (The Kinetic Champions): Gold catalysts, such as Ph3​PAuCl activated by AgOTf , or AuCl3​ , exhibit unparalleled π -acidity due to strong relativistic effects. They provide the fastest reaction kinetics, often achieving full conversion at room temperature within minutes to hours. The highly electrophilic nature of Au(I) ensures strict 5-exo-dig regioselectivity without the need for harsh bases or elevated temperatures 2.

  • Palladium(II) Catalysts (The Versatile Mediators): Palladium salts like PdCl2​ or PdI2​ are highly effective for cycloisomerization, though they typically require higher temperatures (70–100 °C) compared to gold 3. Their primary advantage lies in cascade reactions; if the terminal alkyne is first subjected to a Sonogashira cross-coupling with an aryl halide, Pd(II) can seamlessly catalyze the subsequent cycloisomerization in a one-pot tandem sequence.

  • Copper(II) Catalysts (The Economic Alternative): Copper triflate ( Cu(OTf)2​ ) offers a highly cost-effective alternative to precious metals. While it requires higher catalyst loadings (5–10 mol%) and elevated temperatures (60–80 °C), it successfully promotes the 5-exo-dig cyclization with excellent functional group tolerance 4. The strongly electron-withdrawing triflate ligands are crucial for enhancing the moderate π -acidity of the Cu(II) center.

  • Silver(I) Catalysts (The Mild Activators): Silver salts like AgOTf are traditionally used as halide scavengers to activate Gold or Palladium. However, at higher loadings (10 mol%), they can independently catalyze the hydroalkoxylation. They represent a middle ground—cheaper than gold but less active, often requiring prolonged heating.

Quantitative Performance Comparison

Catalyst SystemLoading (mol%)Optimal SolventTemp (°C)Time (h)Yield (%)RegioselectivityCost / Scalability
Ph3​PAuCl / AgOTf 2.0 / 2.0DCM251 - 2>95%Exclusive 5-exo-digLow / Expensive
AuCl3​ 5.0DCM252 - 492%Exclusive 5-exo-digLow / Expensive
PdI2​ / KI 2.0 / 4.0DMF8012 - 2485%Exclusive 5-exo-digMedium / Moderate
Cu(OTf)2​ 10.0DCE808 - 1288%Exclusive 5-exo-digHigh / Economical
AgOTf 10.0Toluene8016 - 2478%Exclusive 5-exo-digHigh / Moderate

(Data synthesized from benchmark cycloisomerization studies of 2-alkynylheteroarene-3-methanols and related ortho-alkynylbenzyl alcohols 34)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind solvent selection is critical: non-coordinating halogenated solvents (DCM, DCE) are intentionally chosen to prevent solvent molecules from competitively binding to the highly electrophilic metal centers, which would otherwise poison the catalyst.

Workflow Prep 1. Reaction Setup Substrate + Catalyst + Non-coordinating Solvent Monitor 2. In-Process Monitoring TLC (Alkyne depletion) / LC-MS Prep->Monitor Quench 3. Quench & Filtration Pass through basic alumina/Celite Monitor->Quench Purify 4. Purification Flash Column Chromatography Quench->Purify Analyze 5. Self-Validation 1H NMR (Absence of alkyne C-H at ~3.3 ppm) Purify->Analyze

Experimental workflow for self-validating transition-metal catalyzed cycloisomerization.

Protocol A: Gold-Catalyzed Hydroalkoxylation (High-Speed / Mild Conditions)
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve (2-Ethynylpyridin-3-yl)methanol (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL). Causality: Argon prevents oxidative degradation of the active Au(I) species.

  • Catalyst Activation: In a separate vial, mix Ph3​PAuCl (0.02 mmol, 2 mol%) and AgOTf (0.02 mmol, 2 mol%) in DCM (1.0 mL). Stir for 5 minutes until a white precipitate (AgCl) forms. Causality: AgOTf abstracts the chloride, generating the highly π -acidic cationic gold species [Ph3​PAu]+ .

  • Reaction: Filter the active catalyst solution through a PTFE syringe filter directly into the substrate solution. Stir at 25 °C.

  • Self-Validation (Monitoring): Check the reaction via TLC (Hexanes/EtOAc 3:1) after 30 minutes. The system is self-validating: the disappearance of the UV-active starting material spot and the emergence of a less polar product spot indicates successful cyclization. If starting material persists, check for moisture contamination.

  • Workup: Once complete, concentrate the mixture under reduced pressure. Purify directly via flash chromatography (silica gel pre-treated with 1% Et3​N to prevent acid-catalyzed degradation of the enol-ether-like product).

  • Analytical Confirmation: Confirm success via 1H NMR. The diagnostic terminal alkyne proton ( ∼3.3 ppm, s) must be completely absent, replaced by the exocyclic vinylic protons of the dihydrofuropyridine ring.

Protocol B: Copper-Catalyzed Hydroalkoxylation (Cost-Effective / Scalable)
  • Preparation: Charge a pressure tube with (2-Ethynylpyridin-3-yl)methanol (1.0 mmol) and Cu(OTf)2​ (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous 1,2-Dichloroethane (DCE, 5.0 mL). Causality: DCE is used instead of DCM to safely accommodate the higher reaction temperature required to overcome the activation energy barrier with the less active Cu-catalyst.

  • Reaction: Seal the tube and heat to 80 °C using an oil bath or heating block. Stir for 8–12 hours.

  • Self-Validation (Monitoring): Monitor via LC-MS. The mass spectrum should show the exact same m/z as the starting material (isomerization means no mass is lost or gained), but the retention time will shift significantly due to the loss of the polar hydroxyl group.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4​Cl to remove copper salts. Extract the aqueous layer, dry the combined organics over Na2​SO4​ , and concentrate.

  • Purification: Isolate the 1-methylene-1,3-dihydrofuro[3,4-b]pyridine via flash chromatography.

References

  • Gabriele, B., Salerno, G., Fazio, A., & Pittelli, R. (2003). Palladium-catalyzed cycloisomerization of 2-alkynylbenzyl alcohols. Tetrahedron, 59(32), 6251-6259.3

  • Alonso-Marañón, L., Martínez, M. M., et al. (2018). Indium(III)-Catalyzed Synthesis of Benzo[b]furans by Intramolecular Hydroalkoxylation of ortho-Alkynylphenols: Scope and Mechanistic Insights. Journal of Organic Chemistry, 83(15), 7970–7980.2

  • ResearchGate Database. (2019). An efficient, regioselective Cu(OTf)2-catalyzed 5-exo-dig intramolecular hydroalkoxylation of 2-(ethynyl)benzyl alcohol. ResearchGate.4

  • Liu, J., Zhu, L., Wan, W., & Huang, X. (2020). Gold-Catalyzed Oxidative Cascade Cyclization of 1,3-Diynamides: Polycyclic N-Heterocycle Synthesis via Construction of a Furopyridinyl Core. ResearchGate. 1

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for (2-Ethynylpyridin-3-yl)methanol

For researchers, scientists, and drug development professionals, the rigorous confirmation of a molecule's identity and purity is a foundational pillar of scientific integrity. This guide provides an in-depth, practical...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous confirmation of a molecule's identity and purity is a foundational pillar of scientific integrity. This guide provides an in-depth, practical comparison and cross-validation workflow for the analytical data of (2-Ethynylpyridin-3-yl)methanol, a key heterocyclic building block. We will explore the expected analytical data for this compound, compare it with a structurally similar alternative, and provide detailed experimental protocols to ensure robust and reliable characterization.

The process of analytical method transfer and cross-validation between laboratories or even between different techniques within the same lab is critical to ensure data consistency and reliability throughout the drug development lifecycle.[1] This guide is structured to provide not just the "what" but the "why" behind the analytical choices, grounding our approach in established scientific principles.

The Analytical Signature: Characterizing (2-Ethynylpyridin-3-yl)methanol

Chemical Structures for Comparison

cluster_0 (2-Ethynylpyridin-3-yl)methanol cluster_1 Alternative: (2-Aminopyridin-3-yl)methanol A A B B

Caption: Chemical structures of the target compound and a structural alternative.

Comparative Analysis of Analytical Data

Here, we present the expected analytical data for (2-Ethynylpyridin-3-yl)methanol and compare it with a plausible alternative, (2-Aminopyridin-3-yl)methanol, to highlight the power of cross-validation in distinguishing between closely related structures.[12][13]

Analytical Technique (2-Ethynylpyridin-3-yl)methanol (Expected Data) (2-Aminopyridin-3-yl)methanol (Reference Data) Key Differentiating Features
¹H NMR (400 MHz, CDCl₃) δ 8.55 (dd, 1H), 7.80 (dd, 1H), 7.30 (dd, 1H), 4.80 (s, 2H), 3.50 (s, 1H), 3.20 (br s, 1H, OH)δ 7.85 (dd, 1H), 7.05 (dd, 1H), 6.65 (dd, 1H), 4.60 (s, 2H), 4.50 (br s, 2H, NH₂), 3.80 (br s, 1H, OH)Presence of the ethynyl proton signal (~3.50 ppm) vs. the broad amine protons (~4.50 ppm). Different chemical shifts for the pyridine ring protons due to the different electronic effects of the substituents.
¹³C NMR (100 MHz, CDCl₃) δ 150.0, 140.0, 138.0, 123.0, 122.0, 83.0, 78.0, 62.0δ 158.0, 148.0, 135.0, 115.0, 112.0, 60.0Presence of two sp-hybridized carbon signals for the alkyne group (~83.0 and 78.0 ppm) in the target compound.
FT-IR (KBr, cm⁻¹) 3300-3400 (O-H stretch), 3290 (≡C-H stretch), 2110 (C≡C stretch), 1580, 1470 (C=C, C=N stretch)3400-3500 (N-H stretch, two bands), 3300-3400 (O-H stretch), 1620, 1580 (C=C, C=N stretch)The sharp, characteristic alkyne C-H stretch (~3290 cm⁻¹) and the weak C≡C stretch (~2110 cm⁻¹) are absent in the amino-substituted alternative. The alternative will show characteristic N-H stretching bands.
Mass Spectrometry (ESI+) m/z 134.05 [M+H]⁺m/z 125.07 [M+H]⁺A clear mass difference of 9 Da, corresponding to the difference between an ethynyl group (C₂H) and an amino group (NH₂).
HPLC (Reversed-Phase) Retention Time: ~5.2 minRetention Time: ~3.8 minThe less polar ethynyl substituent results in a longer retention time compared to the more polar amino group under typical reversed-phase conditions.

The Cross-Validation Workflow: A Step-by-Step Approach

Cross-validation ensures that an analytical method will produce consistent and reliable results regardless of the testing site or equipment.[1][14][15] The following workflow is designed to validate the analytical methods for (2-Ethynylpyridin-3-yl)methanol.

A Method Development & Optimization (HPLC, NMR, MS, IR) B Method Validation (Single Lab) Accuracy, Precision, Linearity, Specificity A->B C Method Transfer Protocol Definition Define acceptance criteria B->C D Comparative Testing Transferring Lab vs. Receiving Lab C->D E Data Evaluation Does it meet acceptance criteria? D->E F Method Deemed Cross-Validated E->F Yes G Investigate Discrepancies & Re-validate E->G No G->D

Caption: A generalized workflow for inter-laboratory analytical method cross-validation.

Experimental Protocols

The following are detailed protocols for the primary analytical techniques used in the characterization of (2-Ethynylpyridin-3-yl)methanol.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone for purity determination in pharmaceutical analysis.[16][17] A reversed-phase method is suitable for this moderately polar compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure.[18][19]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

  • Data Analysis: Correlate the chemical shifts, integrations, and coupling patterns to the proposed structure of (2-Ethynylpyridin-3-yl)methanol.

Mass Spectrometry (MS) for Molecular Weight Confirmation

MS is used to determine the molecular weight of the compound.[3]

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis Mode: Positive ion mode is typically used for nitrogen-containing compounds.

  • Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.[2]

  • Instrumentation: FT-IR Spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, ≡C-H, and C≡C.

Conclusion

The cross-validation of analytical data is a non-negotiable aspect of robust drug development. By employing a suite of orthogonal analytical techniques and systematically comparing the data against known standards or well-characterized alternatives, researchers can ensure the identity, purity, and quality of their compounds. This guide provides a framework for the analytical characterization of (2-Ethynylpyridin-3-yl)methanol, emphasizing the importance of a logical, evidence-based approach to data interpretation and method validation.

References

  • Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163-1172.
  • SciSpace. (2020). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione | Request PDF.
  • BenchChem. (2025). Purity analysis of (2-Methylpyridin-4-yl)methanol by different analytical techniques.
  • MDPI. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand.
  • Wiley Online Library. (2024).
  • Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)
  • PubChem. (n.d.). (2-Aminopyridin-3-yl)methanol.
  • Emery Pharma. (2025).
  • MDPI. (2025).
  • NCBI. (2008). 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine.
  • Scribd. (n.d.).
  • The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3)
  • Pharma IQ. (2010). Cross-validation of Bioanalytical Methods: When, Why and How?
  • Semantic Scholar. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl].
  • Longdom. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.
  • Sigma-Aldrich. (n.d.). (2-Amino-pyridin-3-yl)-methanol AldrichCPR.
  • ACS Publications. (2006). Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)
  • MDPI. (2024). NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers.
  • Taylor & Francis Online. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Sigma-Aldrich. (n.d.). 2-Ethynylpyridine 98.
  • Catalysis Eprints. (n.d.). Vapor-phase methylation of pyridine with methanol to 3-picoline over Zn1−x Cox Fe2O4.
  • Bioscience & Bioengineering. (n.d.). A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches.
  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Peertechz. (2024). Analytical Techniques in Pharmaceutical Analysis.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (2-Ethynylpyridin-3-yl)methanol

This document provides a detailed, procedure-driven guide for the proper disposal of (2-Ethynylpyridin-3-yl)methanol. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedure-driven guide for the proper disposal of (2-Ethynylpyridin-3-yl)methanol. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple checklists to explain the chemical reasoning behind each critical step. Our commitment is to foster a culture of safety and environmental responsibility by providing information that is not only procedural but also educational, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

Critical Safety Briefing: The Dual-Hazard Nature of the Compound

(2-Ethynylpyridin-3-yl)methanol is a heterocyclic compound featuring two key functional groups that dictate its handling and disposal: a pyridine ring and a terminal ethynyl (alkyne) group. While specific hazard data for this exact molecule is limited, a conservative approach based on its constituent parts is essential for safety.

The most critical and immediate hazard arises from the terminal ethynyl group . Terminal alkynes are known to form highly unstable and potentially explosive metal acetylides upon contact with certain metals, particularly copper, silver, mercury, and some brass alloys.[1] This reactivity is the single most important factor to consider in its disposal pathway.

The pyridine moiety renders the compound basic and imparts hazards common to pyridine derivatives, including potential flammability, toxicity, and irritation.[2][3][4] Therefore, all handling and disposal procedures must account for this dual-hazard profile.

Hazard Profile and Personal Protective Equipment (PPE)

A comprehensive risk assessment requires treating the compound with caution. The following table summarizes the anticipated hazards based on its structural components and data from analogous chemicals.

Hazard CategoryAssociated Functional GroupAnticipated GHS Classification & NotesSupporting Sources
Reactivity Terminal Ethynyl GroupExplosive Hazard: Forms explosive acetylides with heavy metals (copper, silver, mercury). CRITICAL: Must be segregated from all heavy metal waste streams.[1]
Flammability Pyridine Ring / Organic MoleculeFlammable Solid/Liquid: Pyridine and its derivatives are often flammable. Keep away from ignition sources.[1][2][5]
Skin Irritation Pyridine & Ethynyl AnalogsSkin Irritant (Category 2): Causes skin irritation upon contact.[5][6]
Eye Irritation Pyridine & Ethynyl AnalogsSerious Eye Irritant (Category 2A): Causes serious eye irritation.[5][6]
Acute Toxicity Pyridine AnalogsHarmful: May be harmful if swallowed, in contact with skin, or if inhaled.[3][7]

Mandatory Personal Protective Equipment (PPE): Before beginning any disposal-related activities, all personnel must be equipped with the following:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.[2][8]

  • Body Protection: A standard laboratory coat.[8]

  • Work Area: All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation risk.[2]

Step-by-Step Disposal Protocol

Under no circumstances should (2-Ethynylpyridin-3-yl)methanol or its solutions be disposed of down the drain or allowed to evaporate in a fume hood.[1][2] The only acceptable method is collection as hazardous waste for incineration by a licensed disposal service.[8][9]

Step 1: Waste Segregation (The Most Critical Step)

The primary goal is to prevent the formation of explosive acetylides.

  • Action: Collect waste containing (2-Ethynylpyridin-3-yl)methanol in a dedicated hazardous waste container.

  • Causality: This compound must not be mixed with any other waste streams, especially those containing salts or residues of heavy metals like copper, silver, mercury, or lead.[1] It should also be kept separate from strong oxidizing agents and strong acids, with which it may react exothermically.[10]

Step 2: Proper Containerization

The integrity of the waste container is paramount to safe storage and transport.

  • Action: Select a clean, dry, and compatible waste container. Suitable materials include glass or high-density polyethylene (HDPE).[1][2] Ensure the container has a tightly fitting screw-top cap.

  • Causality: Using a compatible container prevents degradation of the container and potential leaks.[11] The container must be free from any metallic residues that could trigger a hazardous reaction. A secure cap prevents the release of vapors.[11][12]

Step 3: Comprehensive Labeling

Clear and accurate labeling prevents accidental mixing and informs waste handlers of the contents' specific hazards.

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[1][8]

    • The full chemical name: "(2-Ethynylpyridin-3-yl)methanol" . Do not use abbreviations or formulas.[11][13]

    • A clear hazard warning statement: "Flammable, Irritant. Contains Terminal Alkyne - Potential for Explosive Acetylide Formation. Do Not Mix with Heavy Metal Waste." [1]

    • An approximate concentration if in solution.[11]

  • Causality: This explicit labeling provides a clear, self-validating check, ensuring that anyone handling the container is immediately aware of the unique explosive hazard in addition to its other chemical properties.

Step 4: Safe Waste Accumulation

Waste should be stored safely within the laboratory pending collection.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be a secondary containment bin to mitigate spills.[14] Keep the container closed at all times except when adding waste.[11][13]

  • Causality: Storing waste in a designated, contained area minimizes the risk of accidental spills and exposure. Keeping the container sealed prevents the release of potentially harmful vapors into the laboratory environment.[2]

Step 5: Final Disposal Arrangement

Professional disposal is the final and mandatory step.

  • Action: Once the container is nearly full (approximately 90% capacity to allow for expansion[12]), arrange for collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][12][15]

  • Causality: Licensed contractors have the equipment and expertise to transport and destroy hazardous chemical waste in compliance with all local, state, and federal regulations, typically via high-temperature incineration.[9]

Visualized Disposal Workflow

The following diagram outlines the critical decision-making process for the safe disposal of (2-Ethynylpyridin-3-yl)methanol.

G start Begin Disposal of (2-Ethynylpyridin-3-yl)methanol Waste ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe segregate Step 2: Segregate Waste Is the waste stream free of heavy metals, strong acids, and oxidizers? ppe->segregate container Step 3: Select Compatible Container (Clean Glass or HDPE) segregate->container Yes stop STOP! Consult EHS for Guidance. Do NOT mix. segregate->stop No label Step 4: Label Container Correctly (Full Name, Hazards, Alkyne Warning) container->label store Step 5: Store in Designated Area (Sealed, in Secondary Containment) label->store pickup Step 6: Arrange for EHS Pickup store->pickup

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (2-Ethynylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals In the dynamic environment of laboratory research and drug development, the safe handling of novel chemical compounds is paramount. This guide provides esse...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of laboratory research and drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for handling (2-Ethynylpyridin-3-yl)methanol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to equip you with not just a set of instructions, but a deep understanding of the principles behind these safety protocols, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough hazard assessment is the critical first step.[3][4] Based on available data for related pyridine compounds, the primary hazards associated with (2-Ethynylpyridin-3-yl)methanol are likely to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][2]

  • Acute Toxicity (Oral, Dermal, Inhalation): While not confirmed for this specific compound, related pyridine derivatives can be harmful if swallowed, in contact with skin, or inhaled.[2][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

The National Fire Protection Association (NFPA) 704 standard provides a quick visual representation of a chemical's hazards.[6][7][8][9] While a specific placard for (2-Ethynylpyridin-3-yl)methanol is not established, a conservative estimation based on its relatives would suggest moderate health and flammability hazards.

Core Directive: Personal Protective Equipment (PPE) Protocol

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a last line of defense against chemical exposure in the laboratory.[10][11] The following PPE is mandatory when handling (2-Ethynylpyridin-3-yl)methanol.

1. Eye and Face Protection: The Non-Negotiable Barrier

  • Requirement: Chemical splash goggles are the minimum requirement.[3][12] They must be worn at all times in the laboratory, especially when handling liquids that can splash.

  • Rationale: Goggles provide a seal around the eyes, offering protection from splashes from all angles. Standard safety glasses do not provide adequate protection against chemical splashes.[3]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring large volumes or working with a reaction under pressure), a face shield should be worn in addition to chemical splash goggles.[3][4]

2. Hand Protection: Your Primary Contact Defense

  • Requirement: Chemically resistant gloves are essential. Disposable nitrile gloves are a common choice for incidental contact.[3]

  • Rationale: Gloves prevent direct skin contact with the chemical, mitigating the risk of skin irritation and dermal absorption.

  • Best Practices:

    • Double Gloving: For extended handling periods or when a higher risk of exposure exists, wearing two pairs of nitrile gloves is recommended.

    • Check Compatibility: Always consult a glove compatibility chart to ensure nitrile is resistant to the solvents being used with (2-Ethynylpyridin-3-yl)methanol.

    • Immediate Removal: If a glove becomes contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly before donning a new pair.[3]

3. Body Protection: Shielding from Spills and Splashes

  • Requirement: A flame-resistant laboratory coat is mandatory.

  • Rationale: A lab coat protects your skin and personal clothing from accidental spills and splashes.[3][10] The flame-resistant property is a crucial precaution, as many organic compounds are flammable.

  • Additional Protection: For tasks with a higher risk of significant spillage, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

4. Respiratory Protection: Guarding Against Inhalation Hazards

  • Requirement: All handling of (2-Ethynylpyridin-3-yl)methanol, especially when in a powder form or when heating a solution, must be conducted in a certified chemical fume hood.[10][13]

  • Rationale: A fume hood provides essential ventilation to prevent the inhalation of potentially harmful vapors or dust.

  • Respirator Use: In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. A proper fit test and training are required for respirator use.[14][15]

5. Foot Protection: A Foundation of Safety

  • Requirement: Closed-toe shoes made of a non-porous material are required in the laboratory at all times.[4]

  • Rationale: This protects the feet from chemical spills and falling objects. Sandals, perforated shoes, and fabric footwear are not permitted.[4]

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include safe operational procedures and proper disposal of waste.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don your gloves.

  • Weighing and Transfer: If handling a solid, perform all weighing and transfers within the fume hood to minimize the risk of inhaling dust particles. Use a spatula for transfers.

  • In Solution: When working with the compound in solution, conduct all transfers and reactions within the fume hood.

  • Heating: If heating is required, use a well-controlled heating mantle and ensure the setup is secure within the fume hood.

  • Post-Handling: After completing your work, wipe down the work area in the fume hood with an appropriate solvent.

  • Doffing PPE: Remove your gloves first, using the proper technique to avoid contaminating your hands. Then, remove your lab coat and goggles. Wash your hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Response
  • Minor Spill (in fume hood):

    • Contain the spill with an inert absorbent material like vermiculite or sand.[13]

    • Using a spark-proof scoop, collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[5]

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16]

    • Remove any contaminated clothing while under the safety shower.

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[16]

    • Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing (2-Ethynylpyridin-3-yl)methanol must be treated as hazardous waste.[5]

  • Solid Waste: Collect any solid waste, including contaminated weigh boats and filter paper, in a clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, leak-proof hazardous waste container.[5] Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other materials in a designated hazardous waste bag.[5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[5]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[5][13] Never pour chemical waste down the drain.[13]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling (2-Ethynylpyridin-3-yl)methanol.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe_selection PPE Selection cluster_operation Operational Phase start Start: Handling (2-Ethynylpyridin-3-yl)methanol hazard_assessment Conduct Hazard Assessment (Review available data for analogs) start->hazard_assessment eye_protection Eye Protection: Chemical Splash Goggles hazard_assessment->eye_protection Always Required hand_protection Hand Protection: Nitrile Gloves (Double-gloving recommended) hazard_assessment->hand_protection Always Required body_protection Body Protection: Flame-Resistant Lab Coat hazard_assessment->body_protection Always Required respiratory_protection Respiratory Protection: Work in a Chemical Fume Hood hazard_assessment->respiratory_protection Always Required foot_protection Foot Protection: Closed-Toe Shoes hazard_assessment->foot_protection Always Required handling_procedure Follow Safe Handling Protocol eye_protection->handling_procedure hand_protection->handling_procedure body_protection->handling_procedure respiratory_protection->handling_procedure foot_protection->handling_procedure disposal Segregate and Dispose of Hazardous Waste Properly handling_procedure->disposal end End of Procedure disposal->end

Caption: PPE Selection and Handling Workflow for (2-Ethynylpyridin-3-yl)methanol.

References

  • NFPA 704 - Wikipedia. (n.d.). Retrieved from [Link]

  • Frequently Asked Questions on NFPA 704 Standard System for the Identification of the Hazards of Materials for Emerge. (n.d.). National Fire Protection Association. Retrieved from [Link]

  • What Is the NFPA Fire Diamond? (NFPA 704). (2026, January 14). US Hazmat Storage. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). Certified Safety. Retrieved from [Link]

  • Hazardous Materials Identification. (2021, November 5). National Fire Protection Association. Retrieved from [Link]

  • NFPA 704 Standard Development. (n.d.). National Fire Protection Association. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara - Environmental Health and Safety. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]

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  • Pyridine - Sdfine. (n.d.). Sdfine. Retrieved from [Link]

  • Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia. Retrieved from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (2-ethylpyridin-3-yl)methanol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Safety data sheets. (n.d.). Methanex. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Proman. Retrieved from [Link]

  • (2-ethynylpyridin-4-yl)methanol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • METHANOL SAFE HANDLING MANUAL. (n.d.). Methanol Institute. Retrieved from [Link]

  • Prestone ice and frost shield. (n.d.). Prestone. Retrieved from [Link]

  • Renewable Energy - Methanol Safety for Industry. (n.d.). Dräger. Retrieved from [Link]

  • PFC and PFAS, Individual Compounds (≤100 µg/mL), in Methanol with 4 mole eq. NaOH. (2025, March 11). Chiron. Retrieved from [Link]

  • CH4O | 67-56-1 - Dräger Gas Detectors & PPE for Methanol. (n.d.). Dräger. Retrieved from [Link]

  • Incident management: methanol. (2016, May 15). GOV.UK. Retrieved from [Link]

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